molecular formula C15H24N4O8 B605858 Azido-PEG4-NHS ester

Azido-PEG4-NHS ester

Cat. No.: B605858
M. Wt: 388.37 g/mol
InChI Key: OIGKWPIMJCPGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a visualization of its use in a proteomics research workflow. Its unique structure, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, enables the precise and efficient labeling of biomolecules.[2][3]

Core Features and Applications

This compound's functionality stems from its two reactive moieties. The NHS ester forms a stable amide bond with primary amines, such as the lysine residues on proteins and antibodies, under mild pH conditions.[4] The azide group serves as a versatile handle for "click chemistry," allowing for highly efficient and specific conjugation to molecules containing alkyne or cyclooctyne groups.[2][5] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]

This combination of features makes this compound a valuable tool in a wide range of applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Facilitating the attachment of cytotoxic payloads to antibodies for targeted cancer therapy.[6]

  • Proteomics and Protein Analysis: Enabling the enrichment and identification of protein-protein interactions and post-translational modifications.[7]

  • Targeted Drug Delivery: Functionalizing nanoparticles and other delivery vehicles with targeting ligands.[1]

  • Cell Surface Labeling and Imaging: Modifying the surface of living cells for tracking and analysis.[8]

  • Diagnostic Assay Development: Creating sensitive and specific detection reagents.[1]

Physicochemical and Quantitative Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following tables summarize key quantitative data for this crosslinker.

Property Value Reference
Chemical Formula C15H24N4O8[2][9]
Molecular Weight 388.37 g/mol [2][9]
Appearance Colorless to slightly yellow oil[2]
Purity >95% (HPLC)[2]
Solubility and Storage Details Reference
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[2][5]
Storage Conditions -20°C, desiccated[2]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins or antibodies.

Materials:

  • Protein or antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Preparation of Protein/Antibody:

    • Ensure the protein or antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.[4]

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[4]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/antibody solution.[4] The optimal molar ratio may need to be determined empirically for each specific protein.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]

  • Purification of the Labeled Protein/Antibody:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4][7]

Click Chemistry Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the subsequent conjugation of the azide-labeled protein/antibody to an alkyne-containing molecule.

Materials:

  • Azide-labeled protein/antibody

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed, amine-free buffer (e.g., PBS)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO4, and sodium ascorbate in a suitable solvent (e.g., DMSO or water). The sodium ascorbate solution should be prepared fresh.[11]

  • Click Reaction:

    • In a reaction tube, combine the azide-labeled protein/antibody with a 2- to 10-fold molar excess of the alkyne-containing molecule.

    • Add the copper-chelating ligand to the mixture.

    • Add the CuSO4 solution to a final concentration of 100-200 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[8]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method (e.g., desalting column, dialysis) to remove the copper catalyst and excess reagents.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Product Antibody Antibody in Amine-Free Buffer Mix Mix and Incubate (1-2h at RT or O/N at 4°C) Antibody->Mix NHS_Ester This compound in Anhydrous DMSO NHS_Ester->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Purify via Desalting Column Quench->Purify Labeled_Antibody Azide-Labeled Antibody Purify->Labeled_Antibody

Caption: Workflow for labeling an antibody with this compound.

Proteomics_Workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Analysis Proteome Cell Lysate (Proteome) Labeled_Proteome Labeled Proteome Proteome->Labeled_Proteome Probe This compound (or analogous alkyne probe) Probe->Labeled_Proteome Click_Reaction Click Chemistry with Biotin-Alkyne Labeled_Proteome->Click_Reaction Streptavidin_Beads Streptavidin Bead Enrichment Click_Reaction->Streptavidin_Beads On_Bead_Digestion On-Bead Digestion (Trypsin) Streptavidin_Beads->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis

Caption: A proteomics workflow for identifying ligandable hotspots.

Signaling Pathway Context: Targeted Drug Delivery

While this compound does not directly participate in a signaling pathway, it is a critical tool for creating therapeutic agents that modulate these pathways. For instance, in the development of an Antibody-Drug Conjugate (ADC) targeting a cancer cell surface receptor like EGFR, this linker plays a crucial role.

ADC_Signaling_Pathway cluster_binding_internalization Binding and Internalization cluster_drug_release Drug Release and Action cluster_cellular_response Cellular Response ADC Antibody-Drug Conjugate (via this compound) EGFR EGFR Receptor on Cancer Cell ADC->EGFR Endosome Endosome Formation EGFR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosomal Fusion Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Drug_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: ADC mechanism of action facilitated by the linker.

References

An In-depth Technical Guide to Azido-PEG4-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and molecular biology.[1] Its unique architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking molecules with precision and control.[2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications.

Core Chemical Structure and Properties

This compound is designed with three key functional components:

  • NHS Ester: A highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4][5]

  • Azide Group (N3): A bioorthogonal handle that does not react with native biological functional groups. It enables highly specific ligation with molecules containing alkyne or cyclooctyne groups via "click chemistry," or with phosphines through Staudinger ligation.[3][4]

  • PEG4 Spacer: A short, hydrophilic tetra-polyethylene glycol chain that enhances the reagent's solubility in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

The logical relationship between these components allows for a versatile, two-step conjugation strategy.

G cluster_0 This compound cluster_1 Step 1: Amine Reaction cluster_2 Step 2: Bioorthogonal Ligation cluster_3 Resulting Conjugate struct NHS Ester PEG4 Spacer Azide Group amine Primary Amine (-NH2) (e.g., Protein, Peptide) struct:f0->amine Forms Stable Amide Bond alkyne Alkyne / Cyclooctyne (e.g., DBCO, BCN) struct:f2->alkyne Click Chemistry (CuAAC / SPAAC) phosphine Phosphine struct:f2->phosphine Staudinger Ligation conjugate Stable Bioconjugate amine->conjugate alkyne->conjugate phosphine->conjugate

Caption: Logical workflow of this compound's dual functionality.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.

PropertyValueCitation(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate[6]
CAS Number 944251-24-5[1][2][4][7][8]
Molecular Formula C₁₅H₂₄N₄O₈[1][2][7][9]
Molecular Weight 388.37 g/mol (or ~388.4)[1][2][6][8][9]
Appearance Colorless or light yellowish viscous liquid or solid[1][8][10]
Purity Typically >90% - 98% (by HPLC)[1][2][7][8][9]
Solubility Soluble in DMSO, DMF, DCM, Chloroform, Acetonitrile[2][3][4][11]
Storage Conditions Store at -20°C, desiccated. Equilibrate to room temp before opening.[1][2][8][9][12]

Experimental Protocols

Successful use of this compound requires careful attention to reaction conditions, particularly buffer composition and pH, to maximize efficiency and minimize hydrolysis of the NHS ester.

Protocol 1: Labeling a Protein with this compound

This protocol outlines the covalent attachment of the azido-PEG linker to primary amines (e.g., lysine residues) on a target protein.[13]

A. Materials Required:

  • Target protein (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[12]

  • Anhydrous organic solvent (DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[12][14]

  • Purification tools (e.g., desalting column for size-exclusion chromatography or dialysis cassette)[12][14]

B. Experimental Workflow:

G start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.0) start->prep_protein prep_reagent 2. Prepare NHS Ester Solution (~10 mM in anhydrous DMSO/DMF) (Prepare immediately before use) prep_protein->prep_reagent reaction 3. Add NHS Ester to Protein (Target 10- to 20-fold molar excess) prep_protein->reaction prep_reagent->reaction incubation 4. Incubate (30-60 min at Room Temp or 2 hours on ice) reaction->incubation quenching 5. Quench Reaction (Add Tris or Glycine to 50-100 mM final conc.) incubation->quenching purification 6. Purify Conjugate (Dialysis or Desalting Column) quenching->purification end End (Azide-labeled protein ready for Step 2) purification->end

Caption: Workflow for protein labeling with this compound.

C. Detailed Steps:

  • Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[12][13]

  • Prepare Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.[12][15]

  • Reaction: Add a calculated volume of the reagent stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester over the protein is a common starting point.[15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12][13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[13][14]

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column (size-exclusion chromatography) or through dialysis.[14]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-labeled protein (from Protocol 1) with a molecule containing a terminal alkyne.

A. Materials Required:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[16]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)[16]

  • Reducing Agent: Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[16]

  • PBS or other suitable buffer

B. Reaction Schematic:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product protein_n3 Azide-Labeled Protein triazole_conjugate Stable Triazole-Linked Bioconjugate protein_n3->triazole_conjugate mol_alkyne Alkyne-Molecule mol_alkyne->triazole_conjugate cuso4 CuSO4 (Cu²⁺) ascorbate Sodium Ascorbate cuso4->ascorbate Reduction thpta THPTA Ligand ascorbate->thpta Cu¹⁺ Stabilization

Caption: Key components of the CuAAC "click" chemistry reaction.

C. Detailed Steps:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in a suitable buffer like PBS.[16]

  • Add Ligand and Copper: Add the THPTA ligand solution, followed by the CuSO₄ solution. A common final concentration is ~500 µM for THPTA and ~100 µM for CuSO₄. Mix gently.[13] THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) ion and improves reaction efficiency in biological samples.[16]

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to initiate the reaction (final concentration ~5 mM).[17] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.[16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[16][17]

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using size-exclusion chromatography or dialysis.

Characterization of Conjugates

The success of the conjugation can be confirmed using several analytical techniques:

  • UV-Vis Spectroscopy: If the attached molecule has a unique absorbance profile (like a dye), the degree of labeling can be calculated by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and the λₘₐₓ for the attached molecule).[18]

  • Mass Spectrometry (MS): Provides a direct measurement of the mass increase in the protein, confirming the number of linkers attached.

  • SDS-PAGE: Can show a shift in the molecular weight of the protein after conjugation.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a versatile tool in numerous advanced applications:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody, while the azide group provides a handle for conjugating a cytotoxic drug via click chemistry.[19]

  • PROTAC Development: Used as a PEG-based linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, creating molecules that induce targeted protein degradation.[20]

  • Surface Functionalization: Immobilizing proteins or other biomolecules onto amine-functionalized surfaces for applications in biosensors and immunoassays.[4]

  • Fluorescent Labeling and Imaging: Attaching fluorescent probes or imaging agents to proteins or cells for visualization and tracking studies.[17]

References

The Core Mechanism of Azido-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental applications, and technical data related to Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from targeted drug delivery and proteomics to advanced cellular imaging.

Core Principles: A Trifunctional Approach to Bioconjugation

This compound is comprised of three key functional components, each with a distinct role in the bioconjugation process: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus). The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[2][3]

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a short, hydrophilic chain of four ethylene glycol units.[4] This component imparts several beneficial properties to the bioconjugate. Its hydrophilicity increases the overall water solubility of the molecule, which is particularly advantageous when working with hydrophobic payloads, preventing aggregation and improving handling.[4][5] The flexible nature and defined length (approximately 1.4 nm) of the PEG4 spacer provide spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the protein.[4] Furthermore, the PEG spacer can create a protective hydration layer around the bioconjugate, which may reduce immunogenicity and enhance stability in biological fluids.[4][6]

  • Azide Group: The terminal azide (N₃) group is a bioorthogonal handle that allows for a second, highly specific conjugation reaction known as "click chemistry".[7] This functionality is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly selective.[8] The azide group can react with an alkyne-functionalized molecule through two primary pathways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage in the presence of a copper(I) catalyst.[9][10]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, which is advantageous for in vivo applications where copper toxicity is a concern.[11][12][13]

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation strategy.

Step 1: Amine Acylation

The first step involves the reaction of the NHS ester with a primary amine on the target biomolecule.

NHS_Ester_Reaction reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein-NH₂ (Primary Amine) protein->intermediate product Azido-PEG4-Protein (Stable Amide Bond) intermediate->product Collapse & NHS release byproduct N-Hydroxysuccinimide (NHS) intermediate->byproduct Click_Chemistry cluster_c_uaac CuAAC azide_protein Azido-PEG4-Protein triazole_product Protein-PEG4-Triazole-Molecule azide_protein->triazole_product + alkyne_molecule Alkyne-Molecule alkyne_molecule->triazole_product catalyst Cu(I) catalyst catalyst->triazole_product Protein_Labeling_Workflow A Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) C Add Molar Excess of NHS Ester to Protein Solution A->C B Dissolve this compound in DMSO/DMF B->C D Incubate (1-4h at RT or overnight at 4°C) C->D E Quench Reaction with Tris Buffer D->E F Purify Azido-Labeled Protein (Desalting/Dialysis) E->F G Characterize (Concentration, DOL) F->G CuAAC_Workflow A Combine Azido-Protein and Alkyne-Molecule in Buffer C Add Catalyst Premix to Protein/Alkyne Mixture A->C B Prepare CuSO₄/Ligand Premix B->C D Add Sodium Ascorbate to Initiate Reaction C->D E Incubate (1-4h at RT) D->E F Purify Conjugate (Desalting/Dialysis) E->F

References

The Multifaceted Role of the PEG4 Linker in Azido-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the Azido-PEG4-NHS ester has emerged as a versatile and powerful tool. This heterobifunctional crosslinker provides a bridge between molecules, enabling the creation of complex and highly functionalized biomolecular conjugates. This technical guide delves into the core functionalities of this compound, with a particular focus on the pivotal role of its polyethylene glycol (PEG) component. Through a detailed examination of its properties, reaction kinetics, and experimental applications, this document aims to equip researchers with the knowledge to effectively utilize this reagent in their scientific endeavors.

Core Components and Their Functions

The this compound is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for attaching the linker to a biomolecule of interest. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable and covalent amide bond.[1][2] This reaction is highly efficient and proceeds under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[3]

  • Azide Group (N₃): The terminal azide group serves as a bioorthogonal handle for "click chemistry."[4][5] This functionality allows for a highly specific and efficient secondary conjugation reaction with molecules containing a terminal alkyne, a strained cyclooctyne (e.g., DBCO or BCN), or a phosphine group (via Staudinger ligation).[4][6] The bioorthogonal nature of this reaction means it can be performed in complex biological mixtures without interfering with native biochemical processes.[]

  • Polyethylene Glycol (PEG4) Linker: The PEG4 spacer is a short chain of four repeating ethylene glycol units. This hydrophilic linker is not merely a spacer but plays a crucial role in the overall properties and performance of the resulting conjugate.

The Pivotal Role of the PEG4 Linker

The inclusion of the PEG4 linker in the this compound architecture imparts several advantageous properties to the molecule and the final bioconjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the crosslinker and, more importantly, can improve the solubility of hydrophobic molecules it is conjugated to.[5][8][9] This is particularly beneficial when working with proteins or small molecule drugs that have poor solubility in aqueous buffers.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 linker provides spatial separation between the conjugated molecules.[8] This can minimize steric hindrance, allowing for more efficient interaction of the biomolecule with its target and preserving its biological activity.

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The PEG linker can shield the conjugated molecule from recognition by the immune system, potentially leading to a longer circulation half-life in vivo.[10]

  • Controlled Hydrophilicity: The defined length of the PEG4 linker allows for precise control over the hydrophilicity of the resulting conjugate. This is a critical parameter in drug development, as it can influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 388.37 g/mol [6][11][12][13]
Chemical Formula C₁₅H₂₄N₄O₈[6][11][12][13]
Appearance Colorless to light yellowish viscous liquid/oil[6][12]
Purity ≥ 95% (HPLC)[6][12]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile.[6][9]
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature.[6][12][14]
Stability of the NHS Ester Moiety

The stability of the NHS ester is a critical factor for successful conjugation, as it is susceptible to hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2]
8.6410 minutes[2]

Note: It is recommended to use freshly prepared solutions of this compound and to perform conjugation reactions at a slightly alkaline pH (7.2-8.5) to balance the rate of aminolysis and hydrolysis.[2][10]

Reaction Kinetics of NHS Ester with Primary Amines
FactorEffect on Reaction RateRationaleReference(s)
pH Increases with increasing pH (optimal range 7.2-8.5)The unprotonated primary amine is the nucleophilic species. Higher pH increases the concentration of the unprotonated amine. However, pH > 8.5 significantly increases the rate of NHS ester hydrolysis.[2][10]
Temperature Increases with increasing temperatureStandard chemical kinetics; however, higher temperatures can also increase the rate of hydrolysis and potentially denature proteins.[11]
Concentration of Amine Increases with higher amine concentrationAs a second-order reaction, the rate is directly proportional to the concentration of both reactants.
Steric Hindrance Decreases with increased steric hindrance around the amineBulky groups near the primary amine can impede the approach of the NHS ester, slowing the reaction.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes a general procedure for the covalent attachment of the azide functionality to a protein via its primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10- to 20-fold molar excess over the protein).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and other small molecules by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), which is the number of azide groups per protein molecule, can be determined using mass spectrometry or by a subsequent reaction with an alkyne-bearing fluorescent dye followed by spectrophotometric analysis.

    • Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule (e.g., a fluorescent probe, biotin, or a drug molecule).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine - TCEP)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • The azide-labeled protein solution (final concentration typically 1-5 mg/mL).

    • The alkyne-containing molecule to the desired final molar excess (typically 10- to 50-fold molar excess over the protein).

    • The THPTA stock solution (to a final concentration of approximately 2 mM).

    • The CuSO₄ stock solution (to a final concentration of approximately 1 mM).

    • Mix gently by pipetting.

  • Initiation of Click Reaction: Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.[4] Mix gently.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting bioconjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove unreacted reagents, copper catalyst, and byproducts.

  • Characterization: Characterize the final bioconjugate using appropriate analytical techniques such as SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to verify the conjugation, and functional assays to assess the biological activity of the protein and the conjugated molecule.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Click Chemistry Protein Protein with Primary Amines (e.g., Lysine residues) Reaction1 Amine-Reactive Conjugation (pH 7.2-8.5) Protein->Reaction1 Azido_PEG4_NHS This compound Azido_PEG4_NHS->Reaction1 Azide_Protein Azide-Functionalized Protein Reaction1->Azide_Protein NHS_byproduct NHS (byproduct) Reaction1->NHS_byproduct Reaction2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Protein->Reaction2 Alkyne_Molecule Alkyne-Containing Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Reaction2 Catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) Catalyst->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

reaction_mechanism cluster_amine_reaction Amine Labeling Reaction cluster_click_reaction Click Chemistry Reaction (CuAAC) R_NH2 Protein-NH₂ plus1 + R_NH2->plus1 Azido_PEG_NHS Azido-PEG₄-NHS plus1->Azido_PEG_NHS arrow1 pH 7.2-8.5 Azido_PEG_NHS->arrow1 Product Protein-NH-CO-PEG₄-Azide arrow1->Product Stable Amide Bond plus2 + Product->plus2 NHS NHS plus2->NHS Protein_Azide Protein-PEG₄-N₃ plus3 + Protein_Azide->plus3 Alkyne_R Alkyne-R' plus3->Alkyne_R arrow2 Cu(I) Catalyst Alkyne_R->arrow2 Triazole_Product Protein-PEG₄-Triazole-R' arrow2->Triazole_Product Stable Triazole Linkage

Caption: Chemical reactions in the two-step bioconjugation process.

Conclusion

The this compound is a highly valuable reagent for researchers in the fields of chemistry, biology, and drug development. Its trifunctional design, combining an amine-reactive NHS ester, a bioorthogonal azide handle, and a hydrophilic PEG4 linker, offers a robust and versatile platform for the creation of well-defined and functional bioconjugates. The PEG4 linker, in particular, plays a critical role in enhancing the solubility, biocompatibility, and overall performance of the resulting conjugates. A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of this compound for a wide range of applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.

References

The Azide Group: A Lynchpin of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a powerhouse in the field of bioconjugation, enabling the precise and efficient labeling, tracking, and modification of biomolecules in complex biological systems. Its unique combination of small size, stability, and bioorthogonal reactivity has revolutionized areas from drug development and proteomics to in vivo imaging. This technical guide provides a comprehensive exploration of the azide group's function in bioconjugation, with a focus on its core reactions, quantitative performance data, and detailed experimental methodologies.

The Core Principles of Azide-Based Bioconjugation

The utility of the azide group (-N₃) in bioconjugation stems from its status as a "bioorthogonal" chemical reporter.[1][2] Bioorthogonal reactions occur within a living system without interfering with or being influenced by native biochemical processes.[1] The azide group is virtually absent in biological systems, making it an ideal handle for introducing functionality that can be selectively targeted.[1][3]

Key Characteristics of the Azide Group:

  • Small Size: Its minimal steric footprint allows it to be incorporated into biomolecules, such as sugars, amino acids, or nucleic acids, often without perturbing their natural function or metabolic pathways.[2][4]

  • Metabolic Stability: The azide group is stable in physiological conditions, including a wide pH range (pH 4-12 for CuAAC), and is not readily metabolized by cells, ensuring its availability for subsequent conjugation reactions.[3][4][5]

  • Selective Reactivity: Azides exhibit highly selective reactivity with specific partners, primarily phosphines and alkynes, allowing for precise chemical modifications in complex biological mixtures.[3][6] This selectivity minimizes off-target reactions and ensures that the desired biomolecule is specifically labeled.

Key Bioconjugation Reactions Involving Azides

Three primary reactions have become the workhorses of azide-based bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and a triarylphosphine bearing an electrophilic trap.[3][8] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product.[] A significant advancement is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine reagent in the final product, resulting in a native amide bond.[7][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as "click chemistry," CuAAC is a highly efficient and versatile reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][10] The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of cycloaddition.[11] CuAAC is known for its high yields, broad functional group tolerance, and the ability to be performed in aqueous buffers.[12][13] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a metal catalyst.[14][15] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures.[2] SPAAC has become a valuable tool for live-cell imaging and in vivo applications.[14][16]

Quantitative Data Presentation

The choice of bioconjugation strategy often depends on the desired reaction kinetics and efficiency. The following tables summarize key quantitative data for the different azide-based reactions.

Table 1: Comparison of Second-Order Rate Constants for Azide Bioconjugation Reactions

Reaction TypeSpecific Reaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger LigationTraceless Staudinger Ligation~7.7 x 10⁻³Generally slower kinetics; phosphine reagent can be prone to air oxidation.[17]
CuAACTerminal Alkyne10 to 10⁴Very fast reaction rates; requires a copper catalyst which can be cytotoxic.[17]
SPAACBCN (Bicyclo[6.1.0]nonyne)~0.06Catalyst-free; commonly used strained alkyne.[17]
SPAACDBCO (Dibenzocyclooctyne)0.24 - 0.31Catalyst-free; faster than BCN.[18]
SPAACDIFO (Difluorinated Cyclooctyne)Significantly faster than non-fluorinated cyclooctynesEnhanced reactivity due to fluorine substitution.[17]

Table 2: Stability of the Azide Group under Various Conditions

ConditionStabilityNotes
pH Range Stable over a broad range (pH 4-12 for CuAAC)Avoid strong acidic conditions which can form toxic and explosive hydrazoic acid (HN₃).[5]
Reducing Agents
Dithiothreitol (DTT)Can reduce azides to amines, especially at neutral or elevated pH.[6]A sequential approach of reduction followed by removal of the reducing agent is recommended.[6]
Tris(2-carboxyethyl)phosphine (TCEP)Can reduce azides to amines.[6]Can be quenched in situ with water-soluble PEG-azides before adding a maleimide-containing conjugation partner.[18]
Oxidizing Agents Can react with certain oxidizing species.Compatibility should be evaluated on a case-by-case basis.[5]
Thermal Stability Generally stable, but depends on the C/N ratio.Aliphatic azides are more stable than aromatic or carbonyl azides.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving azide-based bioconjugation.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a non-chelating buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Azide-functionalized fluorescent dye.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

  • Degassed buffers.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized dye in a suitable solvent (e.g., DMSO).

    • Freshly prepare the sodium ascorbate solution on the day of the experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the azide-functionalized dye to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point.

    • Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is commonly used.

    • Add the premixed catalyst solution to the protein-dye mixture.

    • Add the aminoguanidine solution to a final concentration of 5 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the labeled protein from excess dye and catalyst components using an SEC column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a DBCO-dye conjugate for live-cell imaging.[14]

Materials:

  • Cell line of interest (e.g., HeLa cells).

  • Complete cell culture medium.

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).

  • DBCO-fluorophore conjugate.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in cell culture medium or PBS.

    • Incubate the live cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove the unreacted probe.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Conclusion

The azide group has proven to be an indispensable tool in the bioconjugation toolbox. Its unique properties of small size, stability, and bioorthogonal reactivity have enabled a wide range of applications that were previously unimaginable. By understanding the principles of the key azide-based ligation chemistries—Staudinger ligation, CuAAC, and SPAAC—and by leveraging the quantitative data and detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of the azide group to advance their research and develop novel therapeutics and diagnostics. The continued development of new azide- and alkyne-containing reagents promises to further expand the capabilities of this remarkable functional group in the years to come.

References

An In-depth Technical Guide to Click Chemistry with Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a versatile heterobifunctional crosslinker, and its application in click chemistry for bioconjugation. We will delve into its chemical properties, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.

Introduction to this compound and Click Chemistry

This compound is a chemical reagent that facilitates the covalent labeling of biomolecules.[1][2][3] It comprises three key components: an N-hydroxysuccinimide (NHS) ester, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[4] The NHS ester reacts with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[5] The flexible, hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance.[4] The azide group serves as a handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[3]

The most common click chemistry reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing molecule.[4] An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore suitable for live-cell applications.[3] This two-step approach of amine labeling followed by a bioorthogonal click reaction makes this compound a powerful tool for a wide range of applications, including protein and antibody labeling, drug conjugation, and nanoparticle functionalization.[4]

Physicochemical and Reactivity Data

For successful bioconjugation, it is crucial to understand the properties and reactivity of this compound. The following tables summarize key quantitative data.

PropertyValue
Molecular Weight 388.37 g/mol
Chemical Formula C₁₅H₂₄N₄O₈
Purity >95% (HPLC)
Appearance Colorless to slightly yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Store at -20°C, desiccated.[3]

Table 1: Physicochemical Properties of this compound.

The reactivity of the NHS ester is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction in aqueous solutions.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes
8.3-8.5Room TemperatureOptimal for efficient conjugation

Table 2: Hydrolysis Rates of NHS Esters in Aqueous Buffers.[1][2]

ParameterConditionTypical Value/Range
Reaction pH For NHS ester-amine coupling7.2 - 8.5
Reaction Time For NHS ester-amine coupling at room temperature0.5 - 4 hours
Molar Excess of Reagent This compound to protein for antibody labeling10 to 20-fold
Organic Solvent Maximum concentration in the reaction mixture<10% (v/v)

Table 3: General Reaction Conditions for NHS Ester Coupling.[1][5][]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protocol for Labeling an Antibody with this compound

This protocol describes the introduction of azide groups onto an antibody for subsequent click chemistry conjugation.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette suitable for the antibody's molecular weight

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • The final concentration of the organic solvent should not exceed 10% (v/v).[5]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-labeled antibody (from Protocol 3.1) to an alkyne-containing molecule.

Materials:

  • Azide-labeled antibody

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled antibody to the desired final concentration (e.g., 1 mg/mL) in a degassed buffer.

    • Add the alkyne-containing molecule to a final concentration that is in molar excess to the antibody (e.g., 10-fold molar excess).

  • Catalyst Premix Preparation:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.

    • Let the mixture stand for 2-3 minutes.

  • Initiation of Reaction:

    • Add the CuSO₄/THPTA premix to the antibody/alkyne mixture.

    • Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the antibody conjugate using a desalting column or dialysis to remove excess reagents and the copper catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction mechanisms.

G cluster_0 Step 1: Antibody Azide Labeling Antibody in\nAmine-Free Buffer Antibody in Amine-Free Buffer Labeling Reaction\n(pH 7.2-8.5, RT, 1-2h) Labeling Reaction (pH 7.2-8.5, RT, 1-2h) Antibody in\nAmine-Free Buffer->Labeling Reaction\n(pH 7.2-8.5, RT, 1-2h) Azido-PEG4-NHS\nEster in DMSO Azido-PEG4-NHS Ester in DMSO Azido-PEG4-NHS\nEster in DMSO->Labeling Reaction\n(pH 7.2-8.5, RT, 1-2h) Quenching\n(Tris Buffer) Quenching (Tris Buffer) Labeling Reaction\n(pH 7.2-8.5, RT, 1-2h)->Quenching\n(Tris Buffer) Purification\n(Desalting Column) Purification (Desalting Column) Quenching\n(Tris Buffer)->Purification\n(Desalting Column) Azide-Labeled\nAntibody Azide-Labeled Antibody Purification\n(Desalting Column)->Azide-Labeled\nAntibody G cluster_1 Step 2: CuAAC Reaction Azide-Labeled\nAntibody Azide-Labeled Antibody CuAAC Reaction\n(RT, 1-4h) CuAAC Reaction (RT, 1-4h) Azide-Labeled\nAntibody->CuAAC Reaction\n(RT, 1-4h) Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->CuAAC Reaction\n(RT, 1-4h) CuSO4 + THPTA CuSO4 + THPTA CuSO4 + THPTA->CuAAC Reaction\n(RT, 1-4h) Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->CuAAC Reaction\n(RT, 1-4h) Purification Purification CuAAC Reaction\n(RT, 1-4h)->Purification Antibody Conjugate Antibody Conjugate Purification->Antibody Conjugate G cluster_2 Cell Surface Labeling Workflow Live Cells Live Cells Incubate with\nthis compound Incubate with This compound Live Cells->Incubate with\nthis compound Wash to Remove\nExcess Reagent Wash to Remove Excess Reagent Incubate with\nthis compound->Wash to Remove\nExcess Reagent Azide-Labeled\nCells Azide-Labeled Cells Wash to Remove\nExcess Reagent->Azide-Labeled\nCells Add DBCO-Fluorophore\n(SPAAC Reaction) Add DBCO-Fluorophore (SPAAC Reaction) Azide-Labeled\nCells->Add DBCO-Fluorophore\n(SPAAC Reaction) Wash and Analyze Wash and Analyze Add DBCO-Fluorophore\n(SPAAC Reaction)->Wash and Analyze

References

A Technical Guide to the Solubility and Stability of Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent attachment of molecules to primary amines while introducing a handle for subsequent "click" chemistry reactions. The polyethylene glycol (PEG) spacer is a key component, enhancing the hydrophilicity and biocompatibility of the resulting conjugates.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective application in developing stable and efficient bioconjugates. This guide provides a comprehensive overview of these characteristics, supported by quantitative data and detailed experimental protocols.

Core Concepts: Structure and Functionality

The utility of this compound is derived from its distinct functional moieties:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins, in a process known as acylation.[3][4] This reaction is most efficient in the pH range of 7.2 to 8.5.[5][6]

  • Azide Group (N₃): This functional group is stable under typical bioconjugation conditions and serves as a versatile handle for bioorthogonal "click" chemistry reactions.[7][8] It can readily react with terminal alkynes in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in strain-promoted azide-alkyne cycloadditions (SPAAC) to form a stable triazole linkage.[9][10]

  • Polyethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 spacer arm enhances the aqueous solubility of the reagent and the resulting conjugate.[11][12] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity by reducing steric hindrance.[13]

Solubility Profile

The solubility of this compound is a balance between its hydrophilic PEG spacer and the more hydrophobic NHS ester and azide functionalities. While the PEG chain improves water solubility, the reagent's susceptibility to hydrolysis in aqueous environments necessitates careful solvent selection for storage and handling.

Qualitative and Semi-Quantitative Solubility Data

Anhydrous organic solvents are the preferred choice for preparing stock solutions of this compound. The following table summarizes its solubility in various common laboratory solvents.

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[14][15]Recommended as a primary solvent for creating stock solutions.[16]
Dimethylformamide (DMF)Polar AproticSoluble[14]A common solvent for NHS esters; amine-free DMF is recommended.[6]
Dichloromethane (DCM)OrganicSoluble[14]A suitable organic solvent.
Tetrahydrofuran (THF)OrganicSoluble[14]A suitable organic solvent.
ChloroformOrganicSoluble[14]A suitable organic solvent.
Acetonitrile (ACN)Polar AproticSoluble[15][17]A suitable organic solvent.
Aqueous BuffersAqueousNot Recommended for StorageThe NHS ester is prone to rapid hydrolysis, especially at neutral to high pH.[3]

It is common practice to prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use for bioconjugation reactions.[18]

Stability and Handling

Proper storage and handling of this compound are critical to maintaining its reactivity. The NHS ester moiety is particularly sensitive to moisture and pH.

Storage Recommendations

For long-term storage, this compound should be kept at -20°C and protected from moisture by storing it with a desiccant.[14][15] When stored in a suitable anhydrous solvent at -80°C, it can be stable for up to six months, and at -20°C, for one month.

NHS Ester Hydrolysis

The primary factor limiting the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester group, which yields an unreactive carboxylic acid. This competing reaction is highly dependent on pH and temperature.

The following table summarizes the hydrolysis half-life of a typical NHS ester at various pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][19]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes[3][19]
9.0Room Temperature125 minutes

This data underscores the importance of performing NHS ester reactions promptly after preparing aqueous solutions and maintaining the pH within the optimal range of 7.2-8.5 to favor the amidation reaction over hydrolysis.[5]

Azide Group Stability

The azide functional group is generally stable under the conditions required for NHS ester-amine coupling.[7] However, it is susceptible to reduction to an amine in the presence of certain reducing agents, such as dithiothreitol (DTT).[20] Therefore, if the experimental workflow involves the reduction of disulfide bonds, it is advisable to perform this step and remove the reducing agent prior to introducing the azide-containing reagent.[20]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution for immediate use in a bioconjugation reaction.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Argon or nitrogen gas (optional)

Procedure:

  • Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[16]

  • Solvent Addition: Under a dry, inert atmosphere if possible, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the reagent is completely dissolved.

  • Immediate Use: Proceed with the bioconjugation reaction without delay. Do not store the stock solution in an aqueous buffer.[16]

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for conjugating this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Freshly prepared stock solution of this compound (e.g., 10 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.[18]

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[18]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[16]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[5]

  • Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.

Visualizations

Chemical Reaction Pathway

Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products Azido-PEG4-NHS_Ester This compound Conjugate Stable Amide Bond (Azido-PEG4-NH-CO-R) Azido-PEG4-NHS_Ester->Conjugate + R-NH₂ (pH 7.2-8.5) NHS N-hydroxysuccinimide (byproduct) Azido-PEG4-NHS_Ester->NHS Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Conjugate Experimental Workflow for Protein Labeling Start Start Prepare_Protein Prepare Protein Solution (amine-free buffer) Start->Prepare_Protein Prepare_NHS_Ester Prepare Fresh Azido-PEG4-NHS Ester Stock Solution (in DMSO) Start->Prepare_NHS_Ester Reaction Combine Protein and NHS Ester (10-50x molar excess) Prepare_Protein->Reaction Prepare_NHS_Ester->Reaction Incubate Incubate (30-60 min at RT or 2h on ice) Reaction->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (desalting column or dialysis) Quench->Purify End End Purify->End Factors Affecting this compound Stability cluster_factors Influencing Factors Stability This compound Stability pH pH pH->Stability High pH increases NHS ester hydrolysis Moisture Moisture Moisture->Stability Promotes NHS ester hydrolysis Temperature Temperature Temperature->Stability Higher temp increases hydrolysis rate Reducing_Agents Reducing Agents (e.g., DTT) Reducing_Agents->Stability Can reduce azide group

References

A Technical Guide to Heterobifunctional Crosslinkers: Core Features and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful chemical tools essential in modern biotechnology and drug development.[1] They enable the precise, covalent linkage of two different biomolecules, such as proteins, nucleic acids, or drugs.[2][3] Unlike homobifunctional reagents that have identical reactive groups, heterobifunctional crosslinkers possess two distinct reactive moieties.[1][4] This fundamental difference allows for controlled, sequential conjugation strategies, which significantly minimizes undesirable side reactions like self-conjugation and polymerization.[1][4][5] This precision is critical for applications requiring high molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the development of biosensors, and probing protein-protein interactions.[2][3]

Core Features of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from three key features: their distinct reactive groups, the nature of their spacer arm, and their solubility characteristics.

Reactive Groups: Specificity in Conjugation

The power of these linkers lies in their ability to target different functional groups on biomolecules.[1] The most commonly targeted groups on proteins are primary amines (-NH₂) found on lysine residues and the N-terminus, and sulfhydryls (-SH) from cysteine residues.[1][4]

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are highly popular for targeting primary amines. They react in physiologic to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds.[6][7]

  • Sulfhydryl-Reactive Groups: Maleimide groups are widely used for their high specificity towards sulfhydryl groups, reacting at a pH range of 6.5-7.5 to form stable thioether bonds.[6][8] Other sulfhydryl-reactive groups include pyridyldithiols and iodoacetamides.

  • Photoreactive Groups: Reagents containing photoreactive groups like aryl azides or diazirines offer temporal control.[4][9] They remain inert until activated by UV light, allowing for the capture of transient or weak interactions.[5][9]

  • Other Reactive Groups: A variety of other specificities exist, including carbonyl-reactive groups (hydrazides, aminooxy) for targeting aldehydes and ketones, and carboxyl-reactive groups.[2][4]

The Spacer Arm: More Than Just a Bridge

The spacer arm connects the two reactive ends and its properties are critical to the function of the final conjugate.[1][4]

  • Length and Flexibility: Spacer arm length, typically measured in angstroms (Å), dictates the distance between the two conjugated molecules.[2] Longer or more flexible spacer arms, such as those incorporating polyethylene glycol (PEG) chains, can overcome steric hindrance between large molecules.[10][11]

  • Cleavability: Linkers can be designed to be either stable (non-cleavable) or cleavable under specific physiological conditions.[12]

    • Non-Cleavable Linkers: These form a permanent bridge and are valued for their stability, particularly in applications like ADCs where the payload should only be released after the complete degradation of the antibody within the target cell.[13][14] The SMCC linker is a prime example used in the FDA-approved ADC, Kadcyla®.[13]

    • Cleavable Linkers: These contain labile bonds that can be broken by specific triggers, such as the low pH of endosomes (acid-cleavable linkers) or the high glutathione concentration inside cells (disulfide-cleavable linkers).[12] This allows for controlled release of a payload at the target site.[2]

  • Solubility: The chemical composition of the spacer arm influences the solubility of the crosslinker and the final bioconjugate. Hydrophilic spacers, such as PEG, can enhance the water solubility of the resulting molecule.[10]

Solubility and Cell Permeability

The overall solubility of a crosslinker is a key practical consideration.

  • Standard NHS Esters: Many standard NHS-ester crosslinkers are hydrophobic and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[7][15]

  • Sulfo-NHS Esters: To improve water solubility, a sulfonate group (–SO₃) can be added to the NHS ring, creating a Sulfo-NHS ester.[7] This modification makes the crosslinker directly soluble in aqueous buffers, which is ideal for sensitive biological systems where organic solvents could cause denaturation.[16][] Furthermore, the negative charge of the sulfonate group prevents these linkers from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[16]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of a crosslinker is dictated by the specific requirements of the application. The following table summarizes key quantitative data for several widely used heterobifunctional crosslinkers.

Crosslinker AcronymFull Chemical NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive TowardCleavable?Water Soluble?
SMCC Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate334.328.3[18]Primary Amine + SulfhydrylNoNo
Sulfo-SMCC Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate436.3711.6Primary Amine + SulfhydrylNoYes[19]
GMBS N-γ-Maleimidobutyryloxysuccinimide ester280.23[20]6.8[20]Primary Amine + SulfhydrylNoNo
EMCS N-(ε-Maleimidocaproyloxy) succinimide ester308.29[20]9.4[20][21]Primary Amine + SulfhydrylNoNo
SPDP N-Succinimidyl 3-(2-pyridyldithio)propionate312.366.8Primary Amine + SulfhydrylYes (DTT)No
LC-SPDP Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate425.5315.7[21]Primary Amine + SulfhydrylYes (DTT)No
SIAB N-Succinimidyl(4-iodoacetyl)aminobenzoate402.14[20]10.6[20]Primary Amine + SulfhydrylNoNo
NHS-ASA N-Hydroxysuccinimidyl-4-azidosalicylic acid276.21[20]8.0[20]Primary Amines + PhotoreactiveNoNo

Mandatory Visualizations

components RG1 RG1 Mol1 Mol1 RG1->Mol1 Reacts with Functional Group A RG2 RG2 Mol2 Mol2 RG2->Mol2 Reacts with Functional Group B

workflow cluster_step1 Step 1: Activation (pH 7.2-8.5) cluster_step2 Step 2: Conjugation (pH 6.5-7.5) P1 Protein 1 (Amine-containing) P1_activated Maleimide-Activated Protein 1 P1->P1_activated + Linker NHS-Maleimide Crosslinker Linker->P1_activated Purify Purification (Remove excess linker) P1_activated->Purify P2 Protein 2 (Sulfhydryl-containing) Conjugate Stable Conjugate (Protein 1 - Protein 2) P2->Conjugate + Purify->Conjugate React with

adc_workflow Ab Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Ab->Activated_Ab  Step 1:  Activation Linker SMCC Linker Linker->Activated_Ab Drug Cytotoxic Drug (-SH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Purify1 Purify Activated_Ab->Purify1 Purify2 Purify ADC->Purify2 Purify1->ADC Step 2: Conjugation

Experimental Protocols

Successful conjugation requires careful optimization of reaction conditions. Below are detailed methodologies for a common two-step conjugation using an amine-to-sulfhydryl reactive crosslinker like SMCC.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2). This two-step process minimizes unwanted homodimer formation.[1][6]

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC Crosslinker (or Sulfo-SMCC for a water-soluble option)[18][19]

  • Anhydrous DMSO or DMF (for non-Sulfo SMCC)[18]

  • Activation Buffer: Amine-free buffer, e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5.[18]

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.5.[6][19]

  • Desalting columns (e.g., spin columns)

  • (Optional) Reducing agent like TCEP for Protein 2 if sulfhydryls are not free.[22]

  • (Optional) Quenching solution: Cysteine or 2-mercaptoethanol.[6]

Methodology:

Step 1: Activation of Amine-Containing Protein (Protein 1)

  • Prepare Protein 1: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.[23]

  • Prepare Crosslinker: Immediately before use, prepare a stock solution of SMCC (e.g., 10-50 mM) in anhydrous DMSO or DMF.[6][18] If using water-soluble Sulfo-SMCC, it can be dissolved directly in water or buffer.[19]

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein 1 solution.[24][25] The final concentration of organic solvent should ideally be below 10%.[23]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6][8]

  • Purification: Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the linker from reacting with the sulfhydryl groups on Protein 2 in the next step.[6][23] The resulting product is the maleimide-activated Protein 1.

Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein 2)

  • Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If its cysteines are in disulfide bonds, they may need to be reduced. Treat with a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.[22]

  • Reaction: Immediately combine the purified, maleimide-activated Protein 1 with Protein 2 in the Conjugation Buffer. The optimal molar ratio (e.g., 1:1 to 1.5:1 of activated protein to thiol protein) should be determined empirically.[23]

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][19]

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to react with any remaining maleimide groups.[8]

  • Final Purification: Purify the final conjugate to remove unreacted proteins and quenching reagents using an appropriate method, such as size-exclusion chromatography (SEC).

Protocol 2: Thiol (Sulfhydryl) Modification of Proteins

If a protein lacks free sulfhydryl groups, they can be introduced using reagents like Traut's Reagent (2-iminothiolane) or SATA, which modify primary amines.

Materials:

  • Protein to be modified

  • SATA (N-succinimidyl S-acetylthioacetate)

  • Hydroxylamine-HCl

  • Modification and Deacetylation Buffers (e.g., PBS)

Methodology:

  • SATA Reaction: React the protein with SATA in a suitable buffer (pH 7-8) for 30 minutes at room temperature. SATA modifies primary amines, adding a protected sulfhydryl group.

  • Purification: Remove excess SATA using a desalting column.

  • Deacetylation: Add Hydroxylamine-HCl to the modified protein solution to remove the acetyl protecting group, exposing the free sulfhydryl. Incubate for 2 hours at room temperature.

  • Final Purification: Desalt the thiolated protein into a stable buffer (pH 6.5-7.5) to remove excess hydroxylamine. The protein is now ready for conjugation with a maleimide-activated molecule as described in Protocol 1, Step 2.[22]

References

Understanding bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2] This powerful technique creates novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines, including drug development, diagnostics, and materials science.[1] The primary goal is to create a new "bioconjugate" that merges the unique properties of its individual parts.[3] Applications are diverse, ranging from creating more effective and less toxic antibody-drug conjugates (ADCs) for cancer therapy to developing sensitive diagnostic probes and novel biomaterials.[1][3] By linking drugs to entities like proteins or antibodies, bioconjugation allows for precise, targeted delivery of therapeutic agents to desired sites, which can enhance drug efficacy and reduce off-target effects.[4][5]

Core Principles of Bioconjugation

At its heart, bioconjugation involves a chemical reaction between specific functional groups on the participating molecules. The success of any bioconjugation strategy depends on the careful selection of these reactive partners to ensure a stable and functional final product. A typical bioconjugate consists of three main components: the biomolecule, a payload (e.g., a drug, a fluorescent dye), and a linker that connects them.[1] The biomolecule provides specificity, the payload confers the desired function, and the linker plays a crucial role in connecting the two.[1]

Bioconjugate_Principle Biomolecule Biomolecule (e.g., Antibody) Linker Linker Biomolecule->Linker Payload Payload (e.g., Drug, Fluorophore) Linker->Payload Bioconjugate Biomolecule-Linker-Payload Payload->Bioconjugate

Core components of a typical bioconjugate.

Common Bioconjugation Chemistries

The foundation of bioconjugation lies in robust and selective chemical reactions that can proceed efficiently under mild, aqueous conditions compatible with delicate biomolecules.[3] These reactions target specific functional groups that are either naturally present on biomolecules or have been introduced through genetic or enzymatic engineering.[3]

Traditional Non-site-specific Methods

These methods target abundant functional groups, which can lead to heterogeneous products with varying degrees of labeling and conjugation sites.[3] While less precise, they are widely used due to their simplicity and robustness.[3]

  • Amine Bioconjugation (e.g., NHS Esters): This is one of the most common bioconjugation reactions. It targets primary amines found in the side chains of lysine residues and the N-terminus of proteins.[3] N-hydroxysuccinimide (NHS) esters react with these amines to form stable amide bonds.[3][6]

  • Thiol-Maleimide Bioconjugation: This method targets the sulfhydryl group (-SH) of cysteine residues.[7] Since free cysteines are relatively rare on protein surfaces, this method can often be used for more site-specific conjugation.[6][7] The reaction involves a Michael addition between the thiol and a maleimide to form a stable thioether bond.[7]

  • Carboxyl Bioconjugation (e.g., EDC/NHS): This approach targets carboxylic acid groups found in aspartic acid, glutamic acid, and the C-terminus of proteins.[3] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl groups, allowing them to react with primary amines to form amide bonds.[3][8] This is often referred to as a "zero-length" crosslinker because EDC facilitates the bond formation without becoming part of the final linkage.[8]

Modern Site-Specific and Bioorthogonal Methods

These advanced techniques are designed to be highly specific and inert towards native biological functionalities, making them ideal for creating homogeneous conjugates and for use in living systems.[3][9]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction involves a copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring.[3][7] It is known for its extremely high reaction rates, selectivity, and yields.[3] However, the potential toxicity of the copper catalyst can limit its applications in vivo.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne that readily reacts with an azide.[3] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for live-cell labeling.[9]

  • Staudinger Ligation: This reaction forms a stable amide bond between an azide and a specifically engineered phosphine.[3] It is a bioorthogonal reaction often used for cell surface labeling.[3]

  • Enzymatic Bioconjugation: Enzymes like sortase or transglutaminase can catalyze the formation of covalent bonds at specific amino acid sequences under mild conditions.[3] This approach offers exceptional site-specificity.[3]

Data Presentation: Quantitative Comparison of Core Bioconjugation Chemistries

The choice of conjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following table summarizes key quantitative parameters for common bioconjugation methods.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)Modest (50-80%)[10]High (Amide bond)[10]Moderate (30 min - 4 hours)[10]pH-sensitive (optimal ~pH 7-8); susceptible to hydrolysis; potential for side reactions.[10]
Thiol-Maleimide Chemistry Thiols (-SH)High (>90%)[10]High (Thioether bond)[10]Fast (1-2 hours)[10]pH-sensitive (optimal ~pH 6.5-7.5); maleimide can hydrolyze at higher pH.[10]
Click Chemistry (CuAAC) Azides (-N₃) and Alkynes (-C≡CH)Very High (>95%)[10]Very High (Triazole ring)[10]Fast (30-60 minutes)[10]Requires a copper catalyst, which may need to be removed for some biological applications.[10]
Click Chemistry (SPAAC) Azides (-N₃) and Strained AlkynesHigh (>90%)Very High (Triazole ring)Very Fast (minutes to hours)No catalyst required; ideal for in vivo applications.[3]
Aldehyde/Ketone Ligation Aldehydes/Ketones & Aminooxy/HydrazideGoodModerate (Oxime/Hydrazone bond)Slow (can be catalyzed)[3]Bioorthogonal; reaction rate can be slow without an aniline catalyst.[3]

Experimental Protocols

The following protocols provide detailed methodologies for three key bioconjugation techniques.

Protocol 1: EDC/NHS Coupling for Protein-Small Molecule Conjugation

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amines of a protein, such as Bovine Serum Albumin (BSA).[11]

Materials:

  • Protein (e.g., BSA)

  • Small molecule with a carboxyl group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.[11]

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing small molecule in Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the small molecule solution.[11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.[11]

  • Conjugation to the Protein:

    • Immediately add the activated small molecule solution to the protein solution. The molar ratio of the small molecule to the protein can be varied to achieve the desired degree of labeling (a starting point of 10- to 20-fold molar excess is recommended).[11]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.

  • Purification: Purify the resulting bioconjugate from excess small molecule and reaction by-products using size-exclusion chromatography or dialysis.[8]

EDC_NHS_Workflow start Start: Carboxyl-Molecule + Protein activate 1. Activate Carboxyl Groups with EDC and NHS in Activation Buffer (pH 6.0) start->activate conjugate 2. Add Activated Molecule to Protein in Conjugation Buffer (pH 7.2) activate->conjugate Forms reactive NHS-ester quench 3. Quench Reaction (e.g., Tris or Hydroxylamine) conjugate->quench Forms stable amide bond purify 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify Removes unreacted reagents end End: Purified Protein Conjugate purify->end

Workflow for EDC/NHS mediated bioconjugation.
Protocol 2: Thiol-Maleimide Conjugation

This protocol details the steps for conjugating a maleimide-activated molecule to a protein containing a free cysteine.[12]

Materials:

  • Cysteine-containing protein

  • Maleimide-activated molecule (e.g., Maleimide-PEG-Fluorophore)

  • Reduction Reagent: Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine)

  • Conjugation Buffer: Phosphate buffer with EDTA, pH 6.5-7.5

  • Purification system (e.g., FPLC or dialysis)

Methodology:

  • Protein Reduction (if necessary):

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced.

    • Dissolve the protein in Conjugation Buffer. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent immediately using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO or DMF) and add it to the reduced protein solution. Use a 5- to 20-fold molar excess of the maleimide reagent.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[10] The reaction should be protected from light if using a fluorescent dye.

  • Quenching the Reaction: To quench any unreacted maleimide groups, add a small molecule thiol like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15 minutes.

  • Purification: Purify the conjugate to remove unreacted reagents and by-products using an appropriate method such as dialysis, tangential flow filtration (TFF), or chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)

This protocol describes the site-specific labeling of a protein containing a bioorthogonally incorporated azide-modified amino acid with a strained alkyne (e.g., DBCO)-functionalized dye.[1]

Materials:

  • Azide-containing protein (produced via unnatural amino acid incorporation)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-Biotin)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification supplies (e.g., centrifugal filtration units)

Methodology:

  • Protein and Reagent Preparation:

    • Prepare the azide-containing protein in PBS at a concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • SPAAC Reaction:

    • Add the DBCO reagent stock solution to the protein solution. A 3- to 10-fold molar excess of the DBCO reagent is typically sufficient due to the high reactivity.

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[1] The reaction progress can be monitored over time by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.[1]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted DBCO reagent.

    • Purification can be achieved using centrifugal filtration units with a molecular weight cut-off appropriate for the protein, or through size-exclusion chromatography.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

A prime application of bioconjugation is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[5][13] ADCs combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[5] This allows for the selective delivery of the toxic payload directly to cancer cells, sparing healthy tissues and thereby reducing the systemic side effects commonly associated with traditional chemotherapy.[4][14]

ADC Mechanism of Action and Signaling

The therapeutic effect of an ADC is initiated by a series of events beginning with target recognition and ending with the induction of apoptosis in the cancer cell.

  • Binding: The antibody component of the ADC binds specifically to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Payload Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.

  • Cytotoxicity: The free payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule assembly, ultimately leading to apoptosis.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxic Effect

Signaling pathway of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Development

The development of a therapeutic ADC is a complex, multi-step process that requires careful design, synthesis, and characterization.[13][15] The workflow integrates molecular biology, chemistry, and analytics to produce a safe and effective bioconjugate.[16]

ADC_Workflow cluster_antibody Antibody Production cluster_synthesis Linker-Payload Synthesis cluster_conjugation Conjugation & Characterization cluster_testing Functional Testing eng 1. Antibody Engineering & Humanization exp 2. Expression & Production (e.g., CHO cells) eng->exp pur_ab 3. Antibody Purification exp->pur_ab conj 7. Bioconjugation Reaction pur_ab->conj link 4. Linker Synthesis link_pay 6. Linker-Payload Coupling link->link_pay pay 5. Payload Synthesis pay->link_pay link_pay->conj pur_adc 8. ADC Purification conj->pur_adc char 9. Characterization pur_adc->char invitro 10. In Vitro Assays (Cytotoxicity, Stability) char->invitro invivo 11. In Vivo Studies (Efficacy, PK/PD) invitro->invivo

Experimental workflow for Antibody-Drug Conjugate (ADC) development.

Workflow Steps Explained:

  • Antibody Engineering: A monoclonal antibody (mAb) is selected or engineered for high specificity and affinity to a tumor-associated antigen.[15]

  • Expression & Production: The mAb is produced in large quantities, typically using mammalian cell lines like Chinese Hamster Ovary (CHO) cells.[15]

  • Antibody Purification: The mAb is purified from the cell culture supernatant.

  • Linker and Payload Synthesis: The cytotoxic drug (payload) and the linker molecule are synthesized separately. The choice of linker is critical as it affects the stability and release mechanism of the drug.[13]

  • Linker-Payload Coupling: The linker is chemically attached to the payload.

  • Bioconjugation: The purified antibody is conjugated to the linker-payload complex using one of the chemical strategies described previously.

  • ADC Purification: The resulting ADC is purified to remove any unconjugated antibody, free linker-payload, and other impurities.[17]

  • Characterization: The ADC is extensively characterized to ensure its quality. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, stability, and aggregation state.[14]

  • In Vitro and In Vivo Testing: The final ADC product undergoes rigorous testing to evaluate its cytotoxicity against cancer cell lines, stability in serum, and its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile in animal models.[13]

Conclusion

Bioconjugation has become an indispensable tool in modern research and therapeutic development.[5] By providing a means to chemically link disparate molecules, it allows for the creation of sophisticated constructs with novel functionalities that are unachievable with the individual components alone. From traditional amine- and thiol-reactive chemistries to advanced bioorthogonal "click" reactions, the field offers a diverse and powerful toolkit for scientists. The continued development of more efficient, stable, and site-specific conjugation strategies, particularly in the context of complex therapeutics like ADCs, promises to drive the next generation of targeted medicines and advanced diagnostics.[2]

References

A Technical Guide to Azido-PEG4-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic delivery systems. Its unique structure, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group via a flexible polyethylene glycol (PEG) spacer, offers significant advantages for researchers in molecular biology and drug development.

Core Molecular Attributes

This compound is a versatile reagent designed for the covalent modification of biomolecules.[1] The NHS ester end reacts efficiently with primary amines, such as the lysine residues on proteins, while the terminal azide group is available for subsequent "click chemistry" reactions.[2][3] The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2][4]

A summary of the key quantitative data for this compound is presented below.

PropertyValueReferences
Molecular Formula C15H24N4O8[2][5][6]
Molecular Weight 388.38 g/mol (also cited as 388.4 and 388.37)[2][3][4][5][6][7]
CAS Number 944251-24-5[2][3][4]
Purity >90% - >98% (Varies by supplier)[2][3][6]
Appearance Colorless to slightly yellow oil or solid/viscous liquid[3][4][5]
Solubility Soluble in DMSO, DMF, DCM, Chloroform, THF, Acetonitrile[2][3][7]
Storage Temperature -20°C[2][4]

Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful tool in several key areas:

  • Bioconjugation: It is widely used to link proteins, antibodies, or peptides to other molecules or surfaces. The azide group's ability to participate in click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for highly specific and efficient ligation.[2][4][8]

  • Drug Delivery Systems: This linker is employed to create advanced drug delivery vehicles, including antibody-drug conjugates (ADCs). By attaching therapeutic agents to targeting moieties, it helps enhance the solubility, stability, and pharmacokinetic profile of the drug.[8]

  • Diagnostics and Imaging: In diagnostics, this compound can be used to label biomolecules for imaging or detection assays, facilitating the development of sensitive tools for identifying disease markers.[8]

  • Surface Modification: The NHS ester can react with amine-functionalized surfaces, allowing for the immobilization of azide-tagged biomolecules for various bio-assay and sensor applications.[3]

  • Polymer Chemistry: It serves as a building block for creating functionalized polymers with applications in tissue engineering and regenerative medicine.[8]

Experimental Protocols and Methodologies

The use of this compound typically involves a two-step reaction process. Below is a generalized protocol for the labeling of a protein and subsequent conjugation.

Step 1: Amine Labeling with this compound

This step involves the reaction of the NHS ester with primary amines on the target molecule.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF to dissolve the linker.

  • Desalting column for purification.

Protocol:

  • Dissolve the Linker: Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup: Add a molar excess of the dissolved this compound to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess) should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The NHS ester is susceptible to hydrolysis, so prolonged reaction times in aqueous buffers should be avoided.

  • Purification: Remove the excess, unreacted linker and by-products using a desalting column or dialysis against the appropriate buffer. The resulting product is an azide-modified protein.

Step 2: Bioorthogonal "Click" Chemistry Conjugation

The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.

Materials:

  • Azide-modified protein from Step 1.

  • Alkyne- or DBCO/BCN-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag).

  • For CuAAC: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • For SPAAC (Copper-free click chemistry): No catalyst is required.

Protocol (Example using SPAAC):

  • Reaction Setup: Mix the azide-modified protein with a molar excess of the strained cyclooctyne-containing molecule in a suitable buffer.

  • Incubation: Allow the reaction to proceed for 1 to 12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Visualizing the Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving this compound.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Click Chemistry Protein Protein-NH2 (e.g., Antibody) Azide_Protein Azide-Modified Protein (Protein-N3) Protein->Azide_Protein NHS ester reacts with primary amine Linker This compound Linker->Azide_Protein Azide_Protein_ref Azide-Modified Protein Payload Alkyne-Payload (e.g., Drug, Dye) Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Azide_Protein_ref->Final_Conjugate Azide reacts with alkyne (e.g., SPAAC)

Caption: Bioconjugation pathway using this compound.

G start Start: Protein & Linker step1 Step 1: Dissolve Linker in DMSO/DMF start->step1 step2 Step 2: Incubate Protein with Linker (RT, 1-2h) step1->step2 step3 Step 3: Purify Azide-Protein (Desalting Column) step2->step3 step4 Step 4: Incubate Azide-Protein with Alkyne-Payload step3->step4 step5 Step 5: Purify Final Conjugate (Chromatography) step4->step5 end End: Purified Bioconjugate step5->end

Caption: Experimental workflow for protein conjugation.

References

An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensure experimental success and safety. Azido-PEG4-NHS ester is a bifunctional crosslinker vital in bioconjugation, proteomics, and drug development. This guide provides a comprehensive overview of its storage, handling, and use, supported by quantitative data, detailed experimental protocols, and visual workflows.

Storage and Stability

Proper storage of this compound is critical to maintain its reactivity. The N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis, which can render the compound inactive for its intended amine-reactive conjugations.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C is the most frequently recommended storage temperature.[1][2][3][4] Long-term storage can be at -20°C to -80°C.[5]Lower temperatures slow down the rate of hydrolysis and degradation of the NHS ester.
Moisture Store in a tightly sealed container with a desiccant.[2][6] The compound is hygroscopic and moisture-sensitive.[2][7]The NHS ester readily hydrolyzes in the presence of water, forming an unreactive carboxylic acid.[8]
Atmosphere Storing under an inert gas is recommended.This minimizes exposure to moisture and atmospheric contaminants.
Light Protect from direct light exposure.While not as critical as moisture, light can potentially degrade the compound over time.

Stability Considerations:

  • In Solid Form: When stored correctly at -20°C with a desiccant, the solid form of this compound is stable for an extended period.[6] Some suppliers guarantee a purity of over 90% upon shipping, acknowledging slight degradation over time.[9]

  • In Solution: Stock solutions of this compound are not recommended for long-term storage due to the high susceptibility of the NHS ester to hydrolysis.[2][6][8] If a stock solution is prepared in an anhydrous organic solvent like DMSO or DMF, it should be used immediately.[2][8] For short-term storage of a few days, stock solutions in dry solvent can be kept frozen.[7] If storing a stock solution, it is recommended to do so at -80°C for up to 6 months or -20°C for up to 1 month, ensuring it is sealed and protected from moisture.[4]

Handling and Safety

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific considerations for this reagent.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][10]

Preparation for Use:

  • Equilibration: Before opening the vial, allow it to equilibrate to room temperature.[2][6][7] This crucial step prevents moisture from the air from condensing on the cold product.[2][6]

  • Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][8][11] Do not dissolve directly in aqueous buffers for storage.[8]

Spill and Disposal:

  • In case of a spill, mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[1]

  • Dispose of the chemical as special waste in accordance with national and regional regulations, in consultation with a licensed disposal company.[1]

Experimental Protocols: Protein Labeling

This compound is commonly used to label proteins by reacting with primary amines on lysine residues and the N-terminus.

Quantitative Parameters for Protein Labeling:

ParameterRecommended Value/ConditionRationale and Considerations
Reaction Buffer Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[2][8]Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[2][6]
Reaction pH pH 7.2 - 8.5 is optimal.[8] A pH range of 7-9 is also effective.[2]At lower pH, the amine is protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis significantly increases.[8]
Molar Excess of Reagent A 5- to 20-fold molar excess of this compound over the protein is a common starting point.[2][8]The optimal ratio depends on the protein concentration and the desired degree of labeling. Dilute protein solutions may require a higher molar excess.[2]
Solvent Concentration The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[2][8]High concentrations of organic solvents can denature the protein.
Incubation Time & Temperature 30-60 minutes at room temperature or 2 hours on ice.[2] Another recommendation is 1-4 hours at room temperature.[12]Lower temperatures can be used to slow the rate of hydrolysis, but may require a longer reaction time.[8]

Detailed Methodology for IgG Labeling:

  • Protein Preparation: Dissolve the antibody (e.g., IgG) at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.[2] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[2][6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[2][6]

  • Conjugation Reaction: Add the calculated volume of the this compound solution (to achieve a desired molar excess, e.g., 20-fold) to the protein solution.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching (Optional but Recommended): To stop the reaction, add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Remove unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) or dialysis against a suitable storage buffer (e.g., PBS).[2][8]

  • Storage of Labeled Protein: Store the purified, labeled protein under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5][13]

Visualizing Workflows and Reactions

Experimental Workflow for Protein Labeling:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add NHS Ester to Protein Solution (5-20x Molar Excess) protein_prep->conjugation reagent_prep Dissolve Azido-PEG4-NHS Ester in Anhydrous DMSO/DMF reagent_prep->conjugation incubation Incubate at RT (30-60 min) or 4°C (Overnight) conjugation->incubation quenching Quench Reaction (e.g., Tris Buffer) incubation->quenching purification Purify via Desalting Column or Dialysis quenching->purification storage Store Labeled Protein (-20°C to -80°C) purification->storage reaction_pathway cluster_reaction Reaction Conditions reagent This compound product Azide-Labeled Protein (Stable Amide Bond) reagent->product reacts with protein Protein with Primary Amine (e.g., Lysine, N-terminus) protein->product conditions pH 7.2 - 8.5 Aqueous Buffer byproduct NHS Byproduct product->byproduct releases

References

Safety Considerations for Azido-PEG4-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations for Azido-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and materials science. Due to its dual reactive moieties—an azide group and an N-hydroxysuccinimide (NHS) ester—this reagent requires careful handling, storage, and disposal to mitigate potential hazards. This document outlines the intrinsic properties of the molecule, potential hazards, recommended safety protocols, and detailed experimental procedures for its safe use and disposal.

Introduction to this compound

This compound is a valuable tool in chemical biology and drug development, enabling the conjugation of molecules through two distinct chemical pathways. The NHS ester reacts with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds.[1][2] The azide group can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as the Staudinger ligation with phosphines.[1][3][4] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugates in aqueous media.[4]

Hazard Identification and Quantitative Data

The primary hazards associated with this compound stem from the reactivity of its two functional groups. The azide group introduces potential explosive and toxic properties, while the NHS ester is highly susceptible to hydrolysis and is a reactive acylating agent.

Physicochemical and Safety Data

Many safety data sheets (SDS) for this compound indicate that specific quantitative data for properties like decomposition temperature and shock sensitivity are not available.[5] The following table summarizes available data and notes where information is currently lacking.

PropertyValueSource / Notes
Chemical Formula C₁₅H₂₄N₄O₈[3]
Molecular Weight 388.37 g/mol [3]
Appearance Colorless to slightly yellow oil or solid[3]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[3]
Storage Temperature -20°C, desiccated[3][6]
Decomposition Temperature No data available[5]
Flash Point 105 °C (literature value, may vary)[5]
Shock Sensitivity No specific data available. Treat as potentially shock-sensitive.General precaution for organic azides.
Hazards Associated with the Azide Moiety

Organic azides are energetic compounds and should be handled with caution. While the PEG chain in this compound likely increases its stability compared to smaller organic azides, the potential for rapid decomposition under certain conditions cannot be dismissed.

  • Thermal Stability : Organic azides can decompose exothermically upon heating. While no specific decomposition temperature is reported for this compound, it is prudent to avoid high temperatures.

  • Shock Sensitivity : Organic azides as a class are considered to be potentially shock-sensitive. Mechanical shock or friction should be avoided, especially with the neat compound.

  • Incompatible Materials : Azides can react with heavy metals (e.g., copper, lead, silver, mercury) to form highly explosive metal azides. Contact with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[7]

Hazards Associated with the NHS Ester Moiety

The NHS ester is a reactive functional group primarily susceptible to hydrolysis.

  • Moisture Sensitivity : The NHS ester readily hydrolyzes in the presence of water, rendering the compound inactive for its intended amine-coupling reaction.[2][8] This necessitates storage in a desiccated environment and careful handling to prevent exposure to moisture.

  • Reactivity with Nucleophiles : NHS esters react with primary amines and other nucleophiles. While this is the basis of their utility, it also means they can react with unintended biological molecules or reagents. Buffers containing primary amines, such as Tris, will compete with the intended reaction.[2][9]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear safety glasses or goggles.

  • Hand Protection : Wear nitrile or other suitable chemical-resistant gloves.

  • Body Protection : A laboratory coat should be worn.

Engineering Controls
  • Fume Hood : Handle the solid or concentrated solutions of this compound in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or aerosols.

Storage
  • Temperature : Store at -20°C for long-term stability.[3][6]

  • Desiccation : Store in a tightly sealed container with a desiccant to protect the moisture-sensitive NHS ester.[2]

  • Inert Atmosphere : For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Aliquotting : If frequent use is anticipated, it is advisable to aliquot the reagent to minimize freeze-thaw cycles and moisture exposure to the bulk stock.

Experimental Protocols for Safe Use and Disposal

The following protocols provide detailed methodologies for the safe handling, quenching, and disposal of this compound.

Protocol for a Typical Bioconjugation Reaction

This protocol outlines the general steps for conjugating this compound to a protein with primary amines.

Materials:

  • This compound

  • Protein or other amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Amine-free reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Equilibrate Reagents : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[2]

  • Prepare this compound Solution : Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution. Do not prepare aqueous stock solutions for storage.[2][9]

  • Prepare Protein Solution : Dissolve the protein in the amine-free reaction buffer.

  • Conjugation Reaction : Add the desired molar excess of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quench the Reaction : To stop the reaction and quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[9]

  • Purification : Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

Protocol for Quenching and Disposal of this compound Waste

This protocol details the steps to safely deactivate both the NHS ester and the azide functionalities of this compound before disposal.

Materials:

  • This compound waste (unused reagent, reaction mixtures, contaminated materials)

  • Aqueous solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or higher) for NHS ester hydrolysis.

  • Triphenylphosphine (PPh₃) or other suitable phosphine for Staudinger reduction.

  • Water-miscible organic solvent (e.g., THF or ethanol)

  • Appropriate hazardous waste container

Procedure:

  • Quenching the NHS Ester :

    • In a well-ventilated fume hood, add an excess of an aqueous amine solution (e.g., 1 M Tris-HCl, pH 8.0) to the waste containing the this compound.

    • Stir the mixture for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.

  • Quenching the Azide (Staudinger Reduction) :

    • To the solution from the previous step, add a 1.1 to 1.5 molar excess of triphenylphosphine relative to the amount of azide. The triphenylphosphine can be dissolved in a minimal amount of a water-miscible organic solvent like THF or ethanol before addition if needed. The Staudinger reaction is a mild and effective way to convert the azide to a stable amine.[10][11]

    • Stir the reaction mixture at room temperature for at least 2-4 hours, or until the evolution of nitrogen gas ceases (if observable). The reaction progress can be monitored by thin-layer chromatography (TLC) if necessary, looking for the disappearance of the azide starting material.

  • Disposal :

    • Once both the NHS ester and the azide functionalities have been quenched, the resulting mixture should be collected in a properly labeled hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service. Do not pour down the drain.[5]

Visualizations

The following diagrams illustrate the chemical structure, a key reaction pathway, and a safe handling workflow for this compound.

G cluster_molecule This compound img

Caption: Chemical structure of this compound.

G start This compound + Primary Amine (e.g., Protein-NH2) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Stable Amide Bond (Conjugate) intermediate->product leaving_group N-hydroxysuccinimide (NHS) intermediate->leaving_group

Caption: Reaction of the NHS ester with a primary amine.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow storage Store at -20°C under desiccated conditions equilibration Equilibrate vial to room temperature storage->equilibration dissolution Dissolve in anhydrous DMSO or DMF in fume hood equilibration->dissolution reaction Perform conjugation reaction in amine-free buffer dissolution->reaction quenching Quench unreacted NHS ester with amine buffer (e.g., Tris) reaction->quenching purification Purify conjugate quenching->purification quench_nhs 1. Quench NHS Ester (e.g., with Tris buffer) quenching->quench_nhs quench_azide 2. Quench Azide (e.g., Staudinger Reduction) quench_nhs->quench_azide collect_waste 3. Collect in labeled hazardous waste container quench_azide->collect_waste dispose 4. Dispose via EHS collect_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

Conclusion

This compound is a powerful tool for bioconjugation, but its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. While specific quantitative data on the thermal stability and shock sensitivity of this particular molecule are limited, the general principles of handling organic azides and NHS esters provide a strong framework for safe laboratory practices. By adhering to the guidelines and protocols outlined in this technical guide, researchers can minimize risks and ensure the integrity of their experiments and the safety of their laboratory environment. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) before working with this or any other chemical reagent.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a versatile crosslinking reagent designed for the straightforward introduction of azide functionalities onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This process is fundamental for a variety of bioconjugation applications, particularly in drug development, proteomics, and diagnostics. The reagent consists of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a terminal azide group.[3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[4] The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, minimizing potential disruption to the protein's native structure and function.[3] The terminal azide group enables highly specific and efficient covalent ligation to alkyne-containing molecules via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed experimental protocols, quantitative data, and troubleshooting guidelines.

Principle of the Reaction

The labeling of proteins with this compound is a two-step process. The first step involves the covalent attachment of the Azido-PEG4- moiety to the protein. The second, subsequent step utilizes the newly introduced azide group for bioorthogonal conjugation.

  • Amine-reactive Labeling: The NHS ester group of this compound reacts with deprotonated primary amine groups on the protein in a nucleophilic acyl substitution reaction.[5] This reaction is most efficient at a slightly basic pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[7][8]

  • Bioorthogonal Click Chemistry: The azide-labeled protein can then be conjugated to a molecule of interest that has been functionalized with an alkyne group. This highly selective "click" reaction forms a stable triazole linkage and is bioorthogonal, meaning it does not interfere with native biological processes.[4] This allows for the specific attachment of a wide range of moieties, including fluorescent dyes, biotin tags, or therapeutic drug molecules.[1]

Quantitative Data for Protein Labeling

The efficiency of protein labeling is influenced by several factors, including the concentration of the protein, the molar ratio of this compound to the protein, the reaction buffer composition, and the incubation time and temperature. The following tables summarize typical starting conditions and expected outcomes for the labeling of a generic IgG antibody.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction kinetics.[9]
Molar Excess of this compound10 to 20-foldThis ratio may need to be optimized for your specific protein and desired degree of labeling (DOL).[7]
Reaction BufferAmine-free buffer (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the labeling reaction.[6]
Reaction pH7.2 - 8.5Optimal pH is typically between 8.3 and 8.5 for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[5][8]
Incubation TemperatureRoom temperature or 4°C
Incubation Time30-60 minutes at room temperature or 2 hours on ice.[7]Longer incubation times may be necessary for reactions performed at a lower pH.[9]
Quenching Reagent1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.
OutcomeTypical ResultMethod of Determination
Degree of Labeling (DOL)4-6 azides per IgGMass Spectrometry[1][10]
Labeling Efficiency>90%Refers to the percentage of protein molecules labeled with at least one azide group.

Experimental Protocols

Protocol 1: Azide Labeling of Proteins

This protocol describes the covalent attachment of the Azido-PEG4- moiety to a protein by targeting primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7] The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess, unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and reaction byproducts using a desalting column or dialysis with a molecular weight cutoff appropriate for the protein.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • If desired, determine the degree of labeling (DOL) using mass spectrometry.[1][10]

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in an appropriate solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 500 mM in water) or TCEP (e.g., 50 mM in water).

    • Prepare a stock solution of the copper-chelating ligand (e.g., 10 mM THPTA in DMSO).

  • Click Reaction:

    • In a reaction tube, combine the azide-labeled protein and a 5- to 20-fold molar excess of the alkyne-containing molecule.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the reducing agent (Sodium Ascorbate or TCEP).

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization:

    • Confirm the successful conjugation and determine the final DOL using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Mandatory Visualizations

Protein-NH2 Protein with Primary Amine (e.g., Lysine) Azide-Labeled_Protein Azide-Labeled Protein Protein-NH2->Azide-Labeled_Protein Stable Amide Bond Formation (pH 7.2-8.5) Azido-PEG4-NHS This compound Azido-PEG4-NHS->Azide-Labeled_Protein NHS_byproduct N-Hydroxysuccinimide (byproduct)

Caption: Reaction of this compound with a protein.

cluster_labeling Step 1: Azide Labeling cluster_click Step 2: Click Chemistry Conjugation Protein_Prep 1. Protein Preparation (Amine-free buffer) Reagent_Prep 2. Prepare Azido-PEG4-NHS (Fresh in DMSO/DMF) Protein_Prep->Reagent_Prep Labeling 3. Labeling Reaction (Molar excess, RT or 4°C) Reagent_Prep->Labeling Quench 4. Quench Reaction (Tris or Glycine) Labeling->Quench Purify1 5. Purification (Desalting/Dialysis) Quench->Purify1 Click_Reagents 6. Prepare Click Reagents (Alkyne, CuSO4, Reductant) Purify1->Click_Reagents Click_Reaction 7. Click Reaction (Mix reagents) Click_Reagents->Click_Reaction Purify2 8. Purification (Desalting/Dialysis) Click_Reaction->Purify2 Characterize 9. Characterization (SDS-PAGE, MS) Purify2->Characterize

Caption: Experimental workflow for protein labeling and conjugation.

Antibody Targeting Antibody Azide_Labeling Label with Azido-PEG4-NHS Antibody->Azide_Labeling Azide_Ab Azide-Labeled Antibody Azide_Labeling->Azide_Ab Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Ab->Click_Chemistry Alkyne_Drug Alkyne-Modified Cytotoxic Drug Alkyne_Drug->Click_Chemistry ADC Antibody-Drug Conjugate (ADC) Click_Chemistry->ADC Binding ADC Binds to Target Antigen ADC->Binding Cancer_Cell Cancer Cell with Target Antigen Cancer_Cell->Binding Internalization Internalization of ADC Binding->Internalization Drug_Release Release of Cytotoxic Drug Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC).

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[8]Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[6]
Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.[6]Perform a buffer exchange into an amine-free buffer like PBS before labeling.[6]
Hydrolyzed NHS Ester: Reagent was exposed to moisture or stored improperly.[7]Allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[6]
Insufficient Molar Excess of Reagent: The ratio of this compound to protein is too low.Increase the molar excess of the this compound. Optimization may be required for each specific protein.
Protein Precipitation High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction is too high.Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]
Protein Instability: The protein is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., on ice). Ensure the buffer composition is optimal for the stability of your protein.
Non-specific Labeling Reactive Impurities: Impurities in the protein sample or reagents.Use highly purified protein. Ensure the use of high-quality, anhydrous solvents for reagent preparation.
Difficulty in Purification Inappropriate Purification Method: The chosen method is not effectively separating the labeled protein from excess reagent.Use a desalting column with the appropriate molecular weight cutoff for your protein. For larger volumes, dialysis is a suitable alternative.

References

Application Notes and Protocols: Azido-PEG4-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a versatile heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and various research applications.[1][2] This reagent features an N-hydroxysuccinimide (NHS) ester group for covalent modification of primary amines and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[3][4] The polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity.[1][4]

The core of its utility lies in the reaction between the NHS ester and a primary amine, typically found on proteins (N-terminus and lysine side chains) or amine-modified oligonucleotides.[5][6] This reaction, a nucleophilic acyl substitution, results in a stable and irreversible amide bond.[7][8] The reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biomolecules.[5][9]

Reaction Mechanism and Influencing Factors

The reaction of an this compound with a primary amine is a nucleophilic attack by the unprotonated amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[7]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to an unreactive carboxylic acid and reducing the efficiency of the desired conjugation.[7][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[7][10]

Key Factors Influencing the Reaction:

  • pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[9][10] Below this range, primary amines are predominantly protonated (-NH₃⁺) and non-nucleophilic.[7][10] Above this range, the rate of hydrolysis of the NHS ester significantly increases.[9][10] A pH of 8.3-8.5 is often recommended for protein and peptide modification.[7][11]

  • Buffer Choice: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[10][12] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[9][10]

  • Reagent Concentration: A molar excess of the this compound is typically used to drive the reaction to completion. The optimal excess depends on the concentration of the target molecule and the desired degree of labeling.[12] For concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess may be sufficient, while for more dilute solutions, a 20- to 50-fold molar excess is often used.[13]

  • Temperature and Time: Reactions are commonly performed at room temperature for 1-4 hours or at 4°C overnight.[9][11] Lower temperatures can help to minimize hydrolysis of the NHS ester.[9]

  • Solvent: Non-sulfonated NHS esters often have poor water solubility and should be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound reaction with primary amines.

ParameterValue/RangeNotes
Optimal Reaction pH 7.2 - 8.5A compromise between amine reactivity and NHS ester hydrolysis.[9][10]
Recommended Buffers Phosphate, Bicarbonate, HEPES, BorateMust be free of primary amines.[9][10]
Molar Excess of NHS Ester 10 to 50-foldDependent on the concentration of the amine-containing molecule.[13]
Reaction Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of hydrolysis.[9]
Reaction Time 30 minutes to overnightDependent on temperature and reagent concentrations.[11][12][14]
NHS Ester Half-life in Aqueous Solution ~10 minutes at pH 8.6 (4°C)Hydrolysis rate increases significantly with increasing pH.[9]
NHS Ester Half-life in Aqueous Solution 4-5 hours at pH 7.0 (0°C)Demonstrates greater stability at neutral pH and lower temperatures.[9]

Experimental Protocols

Protocol 1: Labeling of a Protein (e.g., an Antibody)

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (5-20 mg/mL in a suitable buffer)[6]

  • This compound

  • Anhydrous DMSO or DMF[5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[15]

  • Purification column (e.g., desalting column)[16]

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[12]

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[12]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[12] The NHS ester is moisture-sensitive and should be allowed to equilibrate to room temperature before opening.[12]

  • Reaction: Add a 20-fold molar excess of the dissolved this compound solution to the protein solution.[12] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[12][15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6][15]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[15]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[15][16]

  • Characterization and Storage: Determine the protein concentration and, if desired, the degree of labeling (DOL) using mass spectrometry. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[16]

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol provides a general procedure for labeling an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF[5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]

  • Purification method (e.g., ethanol precipitation, gel filtration)[11]

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[5]

  • Prepare NHS Ester Solution: Immediately before use, dissolve a 5-10 fold molar excess of this compound in a small volume of anhydrous DMSO or DMF.[5]

  • Reaction: Add the NHS ester solution to the oligonucleotide solution and vortex well.[5][11]

  • Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[11]

  • Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using a suitable method such as ethanol precipitation or a desalting gel filtration column.[11]

Visualizations

reaction_mechanism This compound Reaction with Primary Amine reactant1 This compound N₃-(CH₂CH₂O)₄-CH₂CH₂CO-O-N(COCH₂)₂ intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine R-NH₂ reactant2->intermediate product1 Stable Amide Bond N₃-(CH₂CH₂O)₄-CH₂CH₂CO-NH-R intermediate->product1 Collapse of Intermediate product2 N-Hydroxysuccinimide (NHS) HON(COCH₂)₂ intermediate->product2 Release of Leaving Group

Caption: Chemical reaction mechanism of this compound with a primary amine.

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Add NHS Ester to Protein Solution (10-50x molar excess) prep_protein->reaction prep_nhs Dissolve this compound in DMSO/DMF prep_nhs->reaction incubation Incubate at RT (1-4h) or 4°C (overnight) reaction->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify via Desalting Column quenching->purification analysis Characterize and Store Conjugate purification->analysis

Caption: Step-by-step workflow for labeling a protein with this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K. Barry Sharpless.[1] This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2] Its robustness and wide functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, materials science, and various other fields within the chemical sciences.[1]

The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][3] It proceeds under mild conditions, often at room temperature and in aqueous or organic solvents, and is generally insensitive to pH in the range of 4 to 12.[1][3] These characteristics make it particularly suitable for the modification of complex biomolecules.[1] The CuAAC reaction has revolutionized drug discovery by enabling the rapid synthesis of large, diverse compound libraries for high-throughput screening and facilitating lead optimization.[4][5][6]

Catalytic Cycle of the CuAAC Reaction

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species as the active catalyst.[1] The key steps are:

  • Coordination: The Cu(I) catalyst coordinates to the terminal alkyne to form a copper-acetylide intermediate.[1]

  • Reaction with Azide: The azide then reacts with the copper-acetylide complex.[1]

  • Cycloaddition and Regeneration: This is followed by a concerted cycloaddition to form a six-membered copper-containing intermediate which then rearranges to form the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[1][]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide R1-C≡C-Cu(I) CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Intermediate Six-membered Cu-triazolide Cu_Acetylide->Intermediate + Azide Intermediate->CuI Regeneration Product 1,4-disubstituted 1,2,3-triazole Intermediate->Product Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Protocols

General Protocol for Organic Synthesis

This protocol is a general guideline for a standard CuAAC reaction in organic solvents.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)[4][8]

Procedure:

  • Dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in the chosen solvent system.[4]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[4]

  • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[4]

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] Reactions are often complete within 1-4 hours.[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Protocol for Bioconjugation

This protocol is a general guideline for labeling biomolecules using the CuAAC reaction.[4]

Materials:

  • Biomolecule-alkyne or biomolecule-azide

  • Cargo-azide or cargo-alkyne (2-10 eq)[8]

  • Buffer (e.g., phosphate buffer, pH 7.4)[4]

  • Copper(II) sulfate (CuSO₄) solution

  • Ligand solution (e.g., THPTA)

  • Sodium ascorbate solution

  • Aminoguanidine solution (optional, to prevent oxidative damage)[4]

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.[4]

  • Add the cargo-azide (or alkyne) to the solution.[4]

  • Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA).[4] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[9][10]

  • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.[4]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[4]

  • Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.[4][10] Protect from light if using light-sensitive components.[9]

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[1][4]

Quantitative Data Summary

ParameterOrganic SynthesisBioconjugationReference
Copper Source CuSO₄·5H₂OCuSO₄[4]
Copper Concentration 1-5 mol%50 µM - 1 mM[4][11]
Reducing Agent Sodium AscorbateSodium Ascorbate[4]
Reducing Agent Conc. 5-10 mol%5-10 times [Cu][4][11]
Ligand Not always requiredTHPTA, TBTA[2][12]
Ligand:Cu Ratio N/A2:1 to 5:1[9][10]
Reactant Ratio (Azide:Alkyne) 1.0-1.2 : 1.02-10 : 1.0 (excess cargo)[4][8]
Solvent t-BuOH/H₂O, DMF, DMSOAqueous Buffer (pH 7-8)[4][13]
Temperature Room Temperature (20-25°C)Room Temperature or 37°C[4][10]
Reaction Time 1-24 hours1-4 hours[4][13]

Troubleshooting Common Issues

IssuePotential CauseRecommended SolutionReference
Low or No Product Formation Inactive catalyst (Cu(I) oxidation)Use freshly prepared sodium ascorbate solution; deoxygenate solvents.[1]
Poor reagent qualityEnsure purity of azide and alkyne starting materials.[10]
Suboptimal reaction conditionsOptimize stoichiometry, temperature, solvent, and pH.[10]
Poor solubility of reactantsUse a co-solvent like DMSO or DMF.[1]
Side Reactions (e.g., Alkyne Homocoupling) Presence of oxygenDegas all solutions and run the reaction under an inert atmosphere.[13]
Insufficient ligandUse a stabilizing ligand like THPTA or TBTA.[2]
Biomolecule Damage Oxidative damage from reactive oxygen speciesAdd a scavenger like aminoguanidine; use a higher ligand-to-copper ratio (e.g., 5:1).[10][14]
Copper chelation by buffersAvoid Tris buffers; use phosphate, HEPES, or MOPS buffers.[15]

Experimental Workflow Diagram

CuAAC_Workflow start Start prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Na-Ascorbate) start->prep mix_reactants Mix Alkyne and Azide in Solvent/Buffer prep->mix_reactants premix_catalyst Premix CuSO4 and Ligand prep->premix_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Incubate Reaction (RT or 37°C, 1-4h) initiate->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete purify Purify Product (Chromatography, Dialysis, etc.) monitor->purify Complete end End purify->end

References

Application Notes and Protocols for Azido-PEG4-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a heterobifunctional crosslinker integral to the advancement of drug delivery systems. This reagent features a short polyethylene glycol (PEG) spacer (n=4), which imparts hydrophilicity and biocompatibility to the conjugated molecule, an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions.[1][2] This unique combination of functionalities allows for a versatile, multi-step approach to the design of sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs), and functionalized nanoparticles for targeted therapy.[3][4]

The PEG4 spacer enhances the solubility and stability of therapeutic agents in biological media, potentially reducing aggregation and immunogenicity.[5] The NHS ester reacts efficiently with primary amines, such as the lysine residues on proteins or antibodies, to form stable amide bonds.[6] The azide group serves as a handle for the attachment of other molecules, such as targeting ligands or imaging agents, through highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[7][8]

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its use in preparing protein-drug conjugates and functionalizing nanoparticles.

Data Presentation

The following tables summarize quantitative data on the general effects of PEGylation on key drug delivery parameters. While specific data for this compound is limited in publicly available literature, these values provide a representative expectation of the benefits conferred by PEGylation.

Table 1: Impact of PEGylation on Drug Solubility

DrugFormulationFold Increase in Aqueous SolubilityReference
PaclitaxelPEG-conjugated> 50-fold[9]
Poorly soluble drugsMicellar solubilization with PEG-based surfactantsVaries[2]

Table 2: Effect of PEGylation on Drug Loading and Release in Nanoparticles

Nanoparticle SystemDrugEffect of PEGylationQuantitative ChangeReference
LiposomesShikoninIncreased entrapment efficiency13 - 18% increase[1]
LiposomesQuercetinIncreased encapsulation efficiency~1.5-fold increase[10]
PLGA-co-PEG NanoparticlesDoxorubicinFaster and more extensive drug release with higher PEG contentUp to ~2-fold increase in release at 60 days[11]

Table 3: Influence of PEGylation on In Vivo Pharmacokinetics

MoleculePEGylation StrategyFold Increase in Half-LifeReference
EphA4 Receptor Antagonist Peptide30 kDa mPEG conjugation> 10 hours (from minutes)[12]
Equine Anti-SARS-CoV-2 F(ab')2PEGylation~2-fold[13]
Therapeutic Peptides (general)Various PEG conjugatesVaries (0.1 to 33.57 hours)[14]

Table 4: Impact of PEGylation on Protein Stability

ProteinPEG SizeEffect on AggregationQuantitative ChangeReference
Granulocyte Colony-Stimulating Factor (GCSF)20 kDaPrevented precipitation by rendering aggregates solubleSoluble aggregates plateaued at ~18%[15]
Alpha-1 Antitrypsin (AAT)40 kDa (2-armed)Significantly decreased heat-induced aggregation~75% reduction in aggregates[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes the covalent attachment of the this compound to primary amines on a protein, a crucial first step in creating many targeted drug delivery systems.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[6]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester is prone to hydrolysis.[6]

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution required to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[6]

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by purifying the conjugate using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Characterization:

  • Degree of Labeling (DOL): The number of azide groups per protein can be determined using various methods, including UV-Vis spectroscopy if the linker or a subsequently attached molecule has a chromophore, or through mass spectrometry. A common method involves a subsequent click reaction with an alkyne-bearing fluorescent dye, followed by spectrophotometric quantification.[16]

Protocol 2: Functionalization of Nanoparticles with this compound

This protocol outlines the surface modification of pre-formed nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugal filter units or dialysis cassettes for purification

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Conjugation Reaction:

    • Add a 50- to 100-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio may need to be determined experimentally.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer.

    • Remove excess, unreacted linker and byproducts by centrifugal filtration or dialysis against the reaction buffer.

Characterization:

  • Surface Functionalization: Successful conjugation can be confirmed by a change in the nanoparticle's surface charge (zeta potential) or hydrodynamic size (Dynamic Light Scattering - DLS).

  • Quantification of Surface Azide Groups: The density of azide groups on the nanoparticle surface can be quantified. One method involves reacting the azide-functionalized nanoparticles with an excess of a fluorescently-labeled alkyne (e.g., DBCO-fluorophore) and then measuring the fluorescence of the purified nanoparticles.[11][13]

Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a drug, targeting ligand, or imaging agent) onto the azide-functionalized protein or nanoparticle prepared in the previous protocols.

Materials:

  • Azide-functionalized protein or nanoparticle

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., desalting column, centrifugal filters)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA ligand (e.g., 50 mM in water), and the alkyne-modified molecule.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized biomolecule with a molar excess of the alkyne-modified molecule in a degassed buffer.

    • Prepare a premixed solution of CuSO₄ and THPTA ligand, typically in a 1:5 molar ratio. Let this mixture stand for a few minutes.[17][18]

    • Add the CuSO₄/ligand premix to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. If using fluorescent molecules, protect the reaction from light.

  • Purification:

    • Purify the final conjugate to remove excess reagents, catalyst, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

G cluster_protocol1 Protocol 1: Protein Conjugation Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (RT, 30-60 min) Protein->Reaction NHS_Ester This compound (in DMSO/DMF) NHS_Ester->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Azido_Protein Azide-Functionalized Protein Purify->Azido_Protein

Caption: Workflow for the conjugation of this compound to a protein.

G cluster_protocol2 Protocol 2: Nanoparticle Functionalization NP Amine-Functionalized Nanoparticles Conjugation Conjugation Reaction (RT, 1-2 hours) NP->Conjugation NHS_Ester This compound (in DMSO/DMF) NHS_Ester->Conjugation Quench_Purify Quench and Purify (Centrifugation/Dialysis) Conjugation->Quench_Purify Azido_NP Azide-Functionalized Nanoparticles Quench_Purify->Azido_NP

Caption: Workflow for functionalizing nanoparticles with this compound.

G cluster_protocol3 Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Azido_Molecule Azide-Functionalized Biomolecule Click_Reaction Click Reaction (RT, 1-4 hours) Azido_Molecule->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Catalyst_Mix CuSO4/Ligand Premix Catalyst_Mix->Click_Reaction Ascorbate Sodium Ascorbate Ascorbate->Click_Reaction Purification Purification Click_Reaction->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for PROTAC Synthesis using Azido-PEG4-NHS Ester as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the geometry of the ternary complex.[1][2] The Azido-PEG4-NHS ester is a versatile heterobifunctional linker that facilitates a modular and efficient approach to PROTAC synthesis. This linker features an N-hydroxysuccinimide (NHS) ester for covalent linkage to an amine-functionalized ligand and a terminal azide group for subsequent conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[5][6]

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of PROTACs utilizing the this compound linker.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple protein molecules.[7][8]

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Ternary->E3 Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a two-step process. First, the NHS ester end of the linker is reacted with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand). Second, the resulting azide-functionalized intermediate is conjugated to an alkyne-functionalized counterpart ligand via a CuAAC reaction.

PROTAC_Synthesis_Workflow Start Start Materials: - Amine-functionalized Ligand (POI or E3) - Alkyne-functionalized Ligand (POI or E3) - this compound Step1 Step 1: Amide Coupling (NHS Ester Reaction) Start->Step1 Intermediate Azide-PEG4-Ligand 1 Intermediate Step1->Intermediate Purification1 Purification 1 (e.g., Flash Chromatography) Intermediate->Purification1 Step2 Step 2: Click Chemistry (CuAAC Reaction) Purification1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification2 Purification 2 (e.g., Preparative HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR, etc.) Purification2->Characterization End Final Pure PROTAC Characterization->End

General PROTAC Synthesis Workflow

Quantitative Data Summary

The following table summarizes expected quantitative data for a typical PROTAC synthesis using this compound. Actual results may vary depending on the specific ligands used.

ParameterStep 1: Amide CouplingStep 2: CuAAC ReactionFinal PROTAC
Reaction Time 4-12 hours12-24 hours-
Typical Yield 60-80%50-70%20-40% (overall)[3]
Purity (Post-Purification) >95% (by LC-MS)>95% (by HPLC)[3]>98% (by HPLC)

Experimental Protocols

Protocol 1: Synthesis of Azide-PEG4-Ligand 1 Intermediate via Amide Coupling

This protocol describes the reaction of the this compound with an amine-functionalized ligand (e.g., an E3 ligase ligand like a pomalidomide derivative).

Materials and Reagents:

  • Amine-functionalized ligand (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for flash chromatography)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized ligand in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Slowly add the this compound solution to the stirring ligand solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Azide-PEG4-Ligand 1 intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the azide-functionalized intermediate and an alkyne-functionalized ligand (e.g., a POI ligand).

Materials and Reagents:

  • Azide-PEG4-Ligand 1 intermediate (1.0 equivalent)

  • Alkyne-functionalized ligand (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.3-0.5 equivalents)[5]

  • tert-Butanol and water (or other suitable solvent mixture like DMF/water)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for purification (e.g., HPLC-grade solvents)

Procedure:

  • In a round-bottom flask, dissolve the Azide-PEG4-Ligand 1 intermediate and the alkyne-functionalized ligand in a mixture of tert-butanol and water (e.g., 1:1 v/v).[5]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[9]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.[5]

  • Upon completion, the crude reaction mixture can be directly purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, pure PROTAC molecule.[5]

Protocol 3: Characterization of the Final PROTAC

LC-MS Analysis:

  • Confirm the successful synthesis and determine the purity of the final PROTAC using LC-MS. The expected mass corresponding to the calculated molecular weight of the PROTAC should be observed.

NMR Spectroscopy:

  • Confirm the structure of the final PROTAC using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed structure, showing signals for both ligands and the PEG linker.

Protocol 4: In-Cell Target Protein Degradation Assay (Western Blot)

This protocol outlines a general method to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials and Reagents:

  • A cell line expressing the protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 18-24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Compare the protein levels in PROTAC-treated cells to the vehicle-treated control to determine the extent of protein degradation.

Conclusion

The this compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its orthogonal reactive ends allow for a controlled and stepwise approach to constructing these complex heterobifunctional molecules. The protocols provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, from chemical synthesis to cellular evaluation. The PEG component of the linker can impart favorable physicochemical properties, potentially leading to PROTACs with improved efficacy and drug-like characteristics.[10]

References

Application Note: Streamlining Protein Labeling with Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the efficient labeling of proteins with Azido-PEG4-NHS ester. This reagent is a valuable tool for introducing an azide moiety onto proteins, enabling subsequent bio-orthogonal "click" chemistry reactions for various applications, including protein tracking, immobilization, and the creation of antibody-drug conjugates. This document outlines the critical considerations for calculating molar excess, a detailed experimental protocol, and factors influencing labeling efficiency to ensure reproducible and optimal conjugation.

Introduction to this compound Labeling

N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1][2] The this compound incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility of the labeled protein and reduces potential steric hindrance. The terminal azide group allows for highly specific covalent attachment to alkyne-modified molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[3][4]

Precise control over the labeling reaction is crucial for preserving the protein's structure and function.[2] A key parameter in this process is the molar excess of the this compound relative to the protein. This application note will guide you through the calculation and optimization of this critical factor.

Molar Excess Calculation and Reaction Parameters

The optimal molar excess of the NHS ester is empirical and depends on several factors, including the concentration of the protein, the number of available lysine residues, and the desired degree of labeling (DOL).[5] Insufficient molar excess can lead to low labeling efficiency, while an excessive amount can result in wasted reagent and potential modification of functionally important residues.[5]

The following table summarizes key quantitative data and starting recommendations for labeling proteins with this compound.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[1][6] For concentrations below 2.5 mg/mL, a higher molar excess of the NHS ester may be required.[1][7]
Molar Excess of NHS Ester 8- to 50-foldA 20-fold molar excess is a common starting point for antibodies at 1-10 mg/mL.[8][9] For mono-labeling of many common proteins, an 8-fold excess can be sufficient.[3][10] For dilute protein solutions (< 5mg/mL), a 20- to 50-fold molar excess is recommended.[7]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateThe buffer must be free of primary amines (e.g., Tris, glycine).[6][11]
Reaction pH 8.3 - 8.5This pH range is optimal for the reaction between the NHS ester and primary amines.[3][10] A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[6][11]
Reaction Time 30 - 60 minutes at Room Temperature or 2 hours on iceLonger incubation times may be necessary for reactions at lower temperatures or with suboptimal pH.[6][7]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use to create a stock solution (e.g., 10 mM).[8][12] The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[8][9]

Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) C Calculate and Add Molar Excess of NHS Ester to Protein Solution A->C B Prepare this compound Stock (10 mM in anhydrous DMSO or DMF) B->C D Incubate (30-60 min at RT or 2h on ice) C->D E Quench Reaction (Optional) (Add Tris buffer) D->E F Purify Labeled Protein (Size-exclusion chromatography or dialysis) E->F G Characterize Labeled Protein (Spectrophotometry, Mass Spectrometry) F->G

Caption: Experimental workflow for protein labeling with this compound.

Detailed Experimental Protocol

This protocol provides a general method for labeling a protein, such as an IgG antibody, with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5, or 0.1 M sodium phosphate, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

  • Phosphate-buffered saline (PBS), pH 7.4 for purification and storage

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[2]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[11]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] Vortex briefly to ensure it is fully dissolved.[1]

  • Molar Excess Calculation:

    • Calculate the moles of protein in your reaction.

      • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein (g/mol))

    • Determine the desired molar excess of the NHS ester (e.g., 20-fold).

      • Moles of NHS Ester = Moles of Protein * Molar Excess

    • Calculate the volume of the 10 mM NHS ester stock solution to add to the reaction.

      • Volume of NHS Ester Stock (µL) = (Moles of NHS Ester * 1,000,000) / 10

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution.[1] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[8]

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]

    • Incubate for 15 minutes at room temperature.[7]

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules by using a desalting column or by dialysis against PBS, pH 7.4.[3][10] Follow the manufacturer's instructions for the chosen purification method.

  • Characterization and Storage:

    • Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

    • If desired, determine the degree of labeling (DOL) using mass spectrometry.

    • Store the labeled protein under the same conditions that are optimal for the unlabeled protein.[8]

Factors Affecting Labeling Efficiency

Several factors can influence the success of the labeling reaction:

  • pH: The reaction is highly pH-dependent. The optimal pH range of 8.3-8.5 ensures that the primary amines are deprotonated and available for reaction, while minimizing the hydrolysis of the NHS ester.[3][10]

  • Buffer Composition: The presence of primary amines in the buffer will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[6][11]

  • Protein Concentration: Higher protein concentrations generally result in better labeling efficiency.[1][6]

  • Purity and Stability of NHS Ester: NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[6] It is crucial to use high-quality, anhydrous solvents for preparing the stock solution and to prepare it fresh for each experiment.[6]

  • Accessibility of Primary Amines: The number and accessibility of lysine residues on the protein surface will impact the degree of labeling.[11] Sterically hindered amines may not be available for reaction.[11]

By carefully considering these factors and following the provided protocol, researchers can achieve consistent and efficient labeling of proteins with this compound for their downstream applications.

References

Purification of Azido-PEG4-NHS Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a heterobifunctional crosslinker widely used in bioconjugation to introduce an azide group onto proteins and other biomolecules.[1] The azide functionality serves as a handle for subsequent bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise attachment of various payloads like small molecules, peptides, or detection labels.[] The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on the surface of proteins, primarily the ε-amino group of lysine residues and the N-terminus, to form stable amide bonds.[3]

The conjugation reaction, however, typically yields a heterogeneous mixture containing the desired Azido-PEG4-protein conjugate, unreacted protein, excess this compound, and potentially multi-PEGylated species. Therefore, robust purification and characterization strategies are crucial to ensure the quality, efficacy, and safety of the final conjugate. This document provides detailed application notes and protocols for the purification and characterization of this compound conjugates.

Pre-Purification Considerations: The Conjugation Reaction

A successful purification strategy begins with an optimized conjugation reaction. Key parameters to control include pH, temperature, and the molar ratio of the this compound to the protein. The primary side reaction to consider is the hydrolysis of the NHS ester, which is accelerated at higher pH and temperature.[4]

Typical Reaction Conditions:

ParameterRecommended ValueNotes
Reaction Buffer Amine-free buffer (e.g., PBS, Borate buffer)Buffers containing primary amines like Tris will compete with the target protein.[4]
pH 7.2 - 8.5Balances reactivity of the primary amine with the rate of NHS ester hydrolysis.[4]
Molar Excess of this compound 5- to 20-foldThe optimal ratio depends on the protein concentration and the desired degree of labeling.[4]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can minimize side reactions.[4]
Quenching Addition of an amine-containing buffer (e.g., Tris-HCl)Stops the reaction by consuming any unreacted NHS ester.[4]

Purification Strategies for this compound Conjugates

The choice of purification method depends on the specific properties of the protein conjugate and the impurities to be removed. A multi-step approach is often necessary to achieve high purity. The primary goal is to separate the mono-PEGylated conjugate from unreacted protein, excess PEG reagent, and multi-PEGylated species.[5]

Comparison of Purification Techniques
Purification TechniquePrinciple of SeparationPrimary Separation GoalAdvantagesLimitations
Size Exclusion Chromatography (SEC) Hydrodynamic radiusRemoval of unreacted protein and excess, low molecular weight reagents.[5]Mild, non-denaturing conditions. Effective for separating components with significant size differences.[4]Low resolution for species with similar sizes, such as positional isomers or multi-PEGylated proteins with low degrees of PEGylation.[6]
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of unreacted protein, mono-, and multi-PEGylated species, and positional isomers.[5]High resolution based on charge differences. Can separate species with the same molecular weight but different charge distributions.The shielding effect of the PEG chain can reduce the net charge, potentially diminishing separation efficiency for highly PEGylated species.[6]
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation of PEGylated species from unreacted protein.[5]Orthogonal separation mechanism to IEX and SEC. Can be effective when charge or size differences are minimal.Lower capacity and resolution compared to IEX for closely related species. The PEG moiety itself can interact with the hydrophobic resin.[5]
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity (under denaturing conditions)High-resolution analysis of purity and separation of positional isomers.[4]Excellent resolution for analytical purposes. Can separate closely related species.Denaturing conditions may not be suitable for preparative purification if protein activity needs to be preserved.

Experimental Protocols

Protocol 1: Purification of Azido-PEG4-Protein Conjugate using Size Exclusion Chromatography (SEC)

This protocol is designed for the initial cleanup of the conjugation reaction mixture to remove excess this compound and other small molecule impurities.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • Conjugation reaction mixture (quenched)

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH 7.4) at a flow rate recommended by the column manufacturer (typically 0.5-1.0 mL/min).

  • Sample Preparation: Filter the quenched conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein conjugate is expected to elute earlier than the unreacted protein due to its larger hydrodynamic radius. Unreacted this compound and quenching agent will elute much later.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence and purity of the conjugate.

Protocol 2: Purification of Azido-PEG4-Protein Conjugate using Ion Exchange Chromatography (IEX)

This protocol is suitable for separating the mono-PEGylated conjugate from unreacted protein and multi-PEGylated species based on differences in their surface charge.

Materials:

  • Ion exchange column (cation or anion exchange, depending on the pI of the protein)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low salt buffer (e.g., 20 mM MES, pH 6.0 for cation exchange)

  • Elution Buffer (Buffer B): High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange)[4]

  • SEC-purified conjugate or crude reaction mixture

  • Dialysis or desalting column

Procedure:

  • Buffer Exchange: If the sample is in a high-salt buffer, exchange it into the Binding Buffer using dialysis or a desalting column.

  • System Equilibration: Equilibrate the IEX column with Binding Buffer until a stable baseline is achieved.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-50% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the unreacted protein due to the charge-shielding effect of the PEG chain.[6]

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated conjugate.

Characterization of Purified this compound Conjugates

Thorough characterization is essential to confirm the identity, purity, and degree of labeling of the purified conjugate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile tool for assessing the purity of the conjugate. Both SEC-HPLC and RP-HPLC can be used.

  • SEC-HPLC: Provides information on the presence of aggregates and unreacted protein.[4]

  • RP-HPLC: Offers high resolution for separating positional isomers and quantifying purity. The hydrophilic PEG chain generally decreases the retention time of the protein.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the precise mass of the conjugate and confirming the degree of PEGylation. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The mass spectrum will show a distribution of peaks corresponding to the unreacted protein and the protein with one, two, or more attached Azido-PEG4 moieties.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization protein Protein Solution reaction_mixture Reaction Mixture protein->reaction_mixture peg_reagent This compound Solution peg_reagent->reaction_mixture quenching Quenching reaction_mixture->quenching quenched_mixture Quenched Reaction Mixture quenching->quenched_mixture sec Size Exclusion Chromatography (SEC) quenched_mixture->sec Initial Cleanup iex Ion Exchange Chromatography (IEX) sec->iex High-Resolution Separation hic Hydrophobic Interaction Chromatography (HIC) iex->hic Orthogonal Polishing (Optional) hplc HPLC Analysis (SEC/RP-HPLC) hic->hplc ms Mass Spectrometry (ESI/MALDI) hic->ms sds_page SDS-PAGE hic->sds_page final_product Purified Azido-PEG4-Protein Conjugate hplc->final_product ms->final_product sds_page->final_product

Caption: Experimental workflow for the purification and characterization of this compound conjugates.

logical_relationships cluster_purification_methods Purification Methods cluster_characterization_methods Characterization Methods SEC Size Exclusion Chromatography (SEC) Separates by: Hydrodynamic Radius Removes: Unreacted Protein, Excess Reagent IEX Ion Exchange Chromatography (IEX) Separates by: Surface Charge Separates: Isoforms, Multi-PEGylated Species SEC->IEX Further Purification Purified_Conjugate Purified Azido-PEG4-Protein Conjugate SEC->Purified_Conjugate HIC Hydrophobic Interaction Chromatography (HIC) Separates by: Hydrophobicity Orthogonal to SEC and IEX IEX->HIC Polishing Step IEX->Purified_Conjugate HIC->Purified_Conjugate HPLC HPLC Analysis Purity Assessment Isomer Separation (RP-HPLC) MS Mass Spectrometry Confirms Mass Determines Degree of Labeling SDS_PAGE SDS-PAGE Visualizes Size Shift Preliminary Purity Check Purified_Conjugate->HPLC Purified_Conjugate->MS Purified_Conjugate->SDS_PAGE

Caption: Logical relationships between purification and characterization techniques for this compound conjugates.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of NHS ester.Prepare fresh this compound solution immediately before use. Ensure the reaction buffer is free of moisture.[4]
Suboptimal pH.Ensure the reaction pH is between 7.2 and 8.5.[4]
Presence of competing amines in the buffer.Use an amine-free buffer like PBS or borate buffer.[4]
Protein Aggregation High concentration of the PEG reagent.Add the this compound solution to the protein solution slowly and with gentle mixing.
Inappropriate buffer conditions.Screen different buffer conditions, including varying ionic strength and the addition of excipients.
Poor Separation during Purification Inappropriate column choice.Select a column with the appropriate separation range and chemistry for the target conjugate and impurities.
Non-optimal elution conditions.Optimize the gradient slope, salt concentration, or mobile phase composition.

Conclusion

The purification of this compound conjugates is a critical step in the development of precisely engineered biomolecules for research, diagnostics, and therapeutic applications. A systematic approach involving an optimized conjugation reaction followed by a multi-step purification strategy, typically employing a combination of size exclusion and ion exchange chromatography, is essential for obtaining a highly pure and well-characterized product. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to achieve successful purification and characterization of their Azido-PEG4-protein conjugates.

References

Application Notes and Protocols for PET Imaging in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative assessment of biological processes in vivo.[1][2][3] In oncology drug development, PET imaging is instrumental for confirming a drug's mechanism of action, assessing therapeutic efficacy early, and guiding patient selection.[4][5] By utilizing specific radiotracers, researchers can visualize and quantify key cancer hallmarks such as metabolic activity, cellular proliferation, and hypoxia.[6]

These application notes provide an overview and detailed protocols for using three common PET radiotracers—[¹⁸F]FDG, [¹⁸F]FLT, and [¹⁸F]FMISO—in preclinical and clinical oncology research.

Application Note 1: Monitoring Tumor Metabolism with [¹⁸F]FDG-PET

Principle: [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) is an analog of glucose used to measure tissue metabolic activity.[7][8] Many cancer cells exhibit increased glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[9] [¹⁸F]FDG is transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase into [¹⁸F]FDG-6-phosphate.[7][9][10] Unlike glucose-6-phosphate, this product cannot be further metabolized and becomes trapped within the cell.[6][7][8][10] The resulting accumulation of [¹⁸F]FDG, detectable by a PET scanner, directly correlates with the metabolic activity of the tissue.[6] This makes [¹⁸F]FDG-PET a powerful tool for detecting tumors and monitoring the response to therapies that target cancer cell metabolism.[4]

Signaling Pathway Diagram:

FDG_Pathway GLUT GLUT1/3 FDG_in [¹⁸F]FDG GLUT->FDG_in HK Hexokinase FDG_in->HK FDG6P [¹⁸F]FDG-6-P (Trapped) Metabolism Further Glycolysis (Blocked) FDG6P->Metabolism HK->FDG6P Phosphorylation FDG_out [¹⁸F]FDG (Extracellular) FDG_out->GLUT Transport

Caption: [¹⁸F]FDG uptake and metabolic trapping pathway in a cancer cell.

Preclinical [¹⁸F]FDG-PET Protocol for a Xenograft Mouse Model

This protocol outlines a typical procedure for assessing the efficacy of an anti-cancer agent by measuring changes in tumor glucose metabolism.

StepProcedureDetailed Notes
1. Animal Preparation Fast mice for 6-8 hours prior to tracer injection.Fasting is critical to reduce background glucose levels and enhance tumor-to-background contrast. Provide water ad libitum.
2. Anesthesia & Monitoring Anesthetize the mouse (e.g., using isoflurane). Maintain body temperature.Anesthesia choice can influence glucose metabolism; consistency is key.[11] Use a heating pad to prevent hypothermia, which can alter tracer biodistribution.[11]
3. Baseline Blood Glucose Measure blood glucose from the tail vein.Glucose levels >150-200 mg/dL can competitively inhibit [¹⁸F]FDG uptake and may require study rescheduling.
4. Tracer Administration Administer ~5-10 MBq (150-300 µCi) of [¹⁸F]FDG via tail vein injection.The exact dose should be recorded for accurate decay correction and calculation of the Standardized Uptake Value (SUV).
5. Uptake Period Allow the tracer to distribute for 60 minutes.Keep the animal anesthetized and warm during this period to ensure consistent physiological conditions.
6. PET/CT Imaging Position the animal in the scanner. Perform a CT scan for anatomical localization, followed by a 10-20 minute PET scan.The CT provides anatomical context for the functional PET data.[12][13]
7. Image Reconstruction & Analysis Reconstruct images using an appropriate algorithm (e.g., OSEM3D). Draw Regions of Interest (ROIs) over the tumor and a reference tissue (e.g., muscle).Quantitative analysis is essential for objective assessment.[14][15]
8. Quantification Calculate the Standardized Uptake Value (SUV) for the tumor.SUV is a semi-quantitative metric normalized for injected dose and body weight, allowing for comparison across subjects and time points.[2][14][15]
9. Post-Treatment Scan Repeat steps 1-8 at a defined time point after initiating therapy (e.g., 7 days).A significant decrease in tumor SUVmax or SUVmean would indicate a positive therapeutic response.

Quantitative Data Summary (Example):

Treatment GroupBaseline Tumor SUVmean (n=5)Post-Treatment Tumor SUVmean (n=5)% Change
Vehicle Control3.1 ± 0.43.3 ± 0.5+6.5%
Drug X3.2 ± 0.31.5 ± 0.2-53.1%

Application Note 2: Assessing Tumor Proliferation with [¹⁸F]FLT-PET

Principle: [¹⁸F]fluoro-3'-deoxy-3'-L-fluorothymidine ([¹⁸F]FLT) is a thymidine analog used to measure cellular proliferation.[16][17] Its uptake is dependent on the activity of thymidine kinase 1 (TK1), an enzyme primarily expressed during the S-phase of the cell cycle.[18][19] Following transport into the cell, [¹⁸F]FLT is phosphorylated by TK1, trapping it intracellularly.[19] Because TK1 activity is closely linked to DNA synthesis, the accumulation of [¹⁸F]FLT serves as a surrogate marker for the proliferative activity of tumors.[18][19] [¹⁸F]FLT-PET is particularly valuable for assessing the early effects of cytostatic agents that inhibit cell division without necessarily causing immediate tumor shrinkage.[16]

Experimental Workflow Diagram:

FLT_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Day Protocol cluster_analysis Data Analysis Phase A Subject Selection (e.g., Tumor-bearing animal) B Baseline Imaging (Optional) A->B C Initiate Therapeutic Regimen B->C D Anesthetize Subject & Maintain Homeostasis C->D E Administer [¹⁸F]FLT Tracer D->E F 60-90 min Uptake Period E->F G Perform PET/CT Scan F->G H Image Reconstruction G->H I ROI Definition (Tumor, Marrow, Muscle) H->I J Calculate SUV or Tumor-to-Background Ratios I->J K Compare Pre- vs. Post-Treatment J->K

Caption: Standardized workflow for a preclinical [¹⁸F]FLT-PET imaging study.

Clinical [¹⁸F]FLT-PET Protocol for Therapeutic Response Monitoring

This protocol provides a framework for using [¹⁸F]FLT-PET in a clinical trial to assess early response to an anti-proliferative drug.

StepProcedureDetailed Notes
1. Patient Preparation No fasting is required. Patients should be well-hydrated.Unlike [¹⁸F]FDG, [¹⁸F]FLT uptake is not significantly affected by blood glucose or insulin levels.
2. Baseline Scan A baseline [¹⁸F]FLT-PET/CT scan should be performed before initiating therapy.[20]This provides the pre-treatment proliferation status of the tumor(s).
3. Tracer Administration Administer a weight-based dose of [¹⁸F]FLT (e.g., 370 MBq or 10 mCi) intravenously.The exact dose and time of injection must be precisely recorded.
4. Uptake Period An uptake period of 60-90 minutes is required.Patients should rest comfortably during this period to minimize muscle uptake.
5. Imaging Acquire PET/CT images from the vertex to the mid-thigh.The imaging duration per bed position is typically 2-4 minutes.
6. Post-Treatment Scan Repeat the scan at an early time point after starting treatment (e.g., 7-14 days).The timing should be chosen based on the drug's known mechanism and pharmacodynamics.[20]
7. Quantitative Analysis For target lesions, calculate SUVmax and SUVmean.A decrease in [¹⁸F]FLT uptake after therapy is indicative of an anti-proliferative effect.[16]

Quantitative Data Summary (Example):

Lesion IDBaseline Tumor SUVmaxPost-Treatment Tumor SUVmaxResponse Classification
Pt01-L18.53.1Responder
Pt01-L26.22.5Responder
Pt02-L17.97.5Non-Responder
Pt03-L19.14.0Responder

Application Note 3: Visualizing Tumor Hypoxia with [¹⁸F]FMISO-PET

Principle: Tumor hypoxia (low oxygen) is a critical factor in cancer progression and resistance to therapy. [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) is the most widely used PET tracer for imaging hypoxia.[21][22][23] As a 2-nitroimidazole compound, [¹⁸F]FMISO is freely diffusible and enters all cells. In environments with low oxygen tension (typically pO₂ < 10 mmHg), it undergoes reduction. The reduced radical intermediates then bind covalently to intracellular macromolecules, effectively trapping the tracer within hypoxic cells.[24] In normoxic cells, the molecule is readily re-oxidized and diffuses back out. [¹⁸F]FMISO-PET can therefore identify hypoxic tumor regions, which may predict resistance to radiotherapy and certain chemotherapies, and guide the use of hypoxia-activated drugs.[21][25]

Logical Relationship Diagram:

FMISO_Logic cluster_hypoxia Hypoxic Cell (pO₂ < 10 mmHg) cluster_normoxia Normoxic Cell (Sufficient O₂) FMISO [¹⁸F]FMISO enters cell Reduction One-electron reduction FMISO->Reduction Reoxidation Re-oxidation by O₂ FMISO->Reoxidation Binding Binding to macromolecules Reduction->Binding Trapping Signal Accumulation Binding->Trapping Efflux Diffusion out of cell Reoxidation->Efflux NoSignal No Signal Accumulation Efflux->NoSignal

Caption: Differential fate of [¹⁸F]FMISO in hypoxic versus normoxic cells.

Preclinical [¹⁸F]FMISO-PET Protocol for Hypoxia Assessment

This protocol describes the use of [¹⁸F]FMISO-PET to evaluate tumor hypoxia and its modulation by therapy in an animal model.

StepProcedureDetailed Notes
1. Animal & Tracer Use tumor-bearing mice. No fasting is required.Prepare an intravenous dose of ~5-10 MBq (150-300 µCi) of [¹⁸F]FMISO.
2. Anesthesia Anesthetize the animal (e.g., isoflurane).Maintain consistent anesthesia and body temperature throughout the uptake and imaging period.
3. Tracer Administration Inject [¹⁸F]FMISO via the tail vein.Record the precise dose and time of injection.
4. Uptake Period Allow the tracer to distribute and accumulate for 2-4 hours.This longer uptake time is necessary to allow for clearance from normoxic tissues and achieve optimal tumor-to-background contrast.[21]
5. PET/CT Imaging Position the animal and acquire a CT scan followed by a 20-30 minute PET scan.Longer PET acquisition times may be needed due to lower overall count rates compared to [¹⁸F]FDG.
6. Image Analysis Reconstruct images. Draw ROIs over the tumor and a reference tissue (e.g., heart or muscle).The key metric is often the tumor-to-background ratio (TBR), as SUV can be influenced by blood clearance. A TBR > 1.2-1.5 is typically considered indicative of hypoxia.[21]
7. Therapeutic Intervention Administer a hypoxia-modifying agent or radiotherapy.Repeat the [¹⁸F]FMISO-PET scan at a suitable time point post-treatment to assess changes in the hypoxic fraction of the tumor.

Quantitative Data Summary (Example):

Treatment GroupBaseline Tumor-to-Muscle Ratio (n=5)Post-Treatment Tumor-to-Muscle Ratio (n=5)Interpretation
Vehicle Control1.8 ± 0.21.9 ± 0.3Hypoxia Unchanged
Drug Y (Hypoxia-activated)1.9 ± 0.21.9 ± 0.2Hypoxia Unchanged (but drug was targeted there)
Drug Z (Anti-angiogenic)1.7 ± 0.32.5 ± 0.4Increased Hypoxia

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in Azido-PEG4-NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this compound reactions?

A1: The most significant and common cause of low yield is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester group is sensitive to moisture and can react with water to form an unreactive carboxylic acid, rendering it incapable of conjugating to the target amine.[3][4] This hydrolysis reaction directly competes with the desired conjugation reaction and its rate increases significantly with rising pH.[1][2][3][5]

Q2: What is the optimal pH for the conjugation reaction and why is it so critical?

A2: The optimal pH for NHS ester conjugation is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. The recommended pH range is typically between 7.2 and 8.5.[1][4][5][6][][8]

  • Below pH 7.2: The target primary amines (e.g., the ε-amino group of lysine) are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[8][9]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, consuming the active reagent before it can react with the target molecule.[1][4][6][8][10] For many applications, a pH of 8.3-8.5 is recommended as an ideal starting point to maximize the reaction rate while managing hydrolysis.[5][10][11]

Q3: Which buffers should I use, and which must I avoid?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule.[3][5][][8][12][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are all excellent choices.[4][5][8][11][12]

  • Buffers to Avoid: Absolutely avoid buffers containing Tris (e.g., TBS) or glycine, as their primary amines will react with the NHS ester, significantly reducing your conjugation efficiency.[3][4][8][12][13]

Q4: How should I properly store and handle my this compound?

A4: Proper storage and handling are critical to maintaining the reagent's activity.

  • Storage: Store the reagent at -20°C (or -80°C for long-term storage), protected from moisture, often in a desiccated container.[][13][14][15]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature.[4][13][16][17] This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the reagent. Avoid repeated freeze-thaw cycles.[]

Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?

A5: Many non-sulfonated NHS esters have poor water solubility. The standard procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][8][12][13] This stock solution is then added to your protein solution in the aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid potentially denaturing your protein.[4][12][18]

Troubleshooting Guide for Low Conjugation Yield

Problem: Very Low or No Conjugate Detected

This issue often points to inactive reagents or suboptimal reaction conditions.

  • Possible Cause 1: Inactive/Hydrolyzed NHS Ester

    • Q: How can I ensure my NHS ester is active?

    • A: NHS esters are highly moisture-sensitive.[13][16][17] Always prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before you start the reaction; do not store it in solution.[3][13][17][19] Discard any unused reconstituted reagent.[13] Ensure the reagent has been stored correctly in a desiccator at -20°C.[][13][14] The activity of an NHS ester can be checked by measuring the release of the NHS byproduct at 260-280 nm after intentional hydrolysis.[1][2]

  • Possible Cause 2: Incorrect Buffer or pH

    • Q: I used a common lab buffer and got no yield. What could be wrong?

    • A: Confirm your buffer is free of primary amines like Tris or glycine.[3][8][12] These compounds will quench the reaction. Use a recommended buffer like PBS or sodium bicarbonate and verify its pH is within the 7.2-8.5 range using a calibrated meter.[4]

  • Possible Cause 3: Low Reactant Concentration

    • Q: Does the concentration of my protein matter?

    • A: Yes. In dilute protein solutions, the competing hydrolysis reaction is more likely to occur before a successful conjugation.[1][2][] It is recommended to work with a protein concentration of at least 1-2 mg/mL, with 1-10 mg/mL being a common range.[9][11][12][20]

Data Presentation

Table 1: Influence of pH on NHS Ester Stability

This table summarizes the approximate half-life of a typical NHS ester in aqueous solution at different pH values, demonstrating the critical need for pH control.

pHTemperature (°C)Approximate Half-LifeReference(s)
7.004 - 5 hours[1][2]
8.0Room Temp~3.5 hours[21]
8.5Room Temp~3 hours[21]
8.6410 minutes[1][2][10]
9.0Room Temp~2 hours[21]

Note: Half-life can vary based on the specific NHS ester structure and buffer composition.

Table 2: Recommended Starting Conditions for this compound Conjugation

ParameterRecommended ConditionRationale & Key Considerations
pH 7.2 - 8.5 (Optimal Start: 8.3)Balances amine nucleophilicity with the rate of NHS ester hydrolysis.[1][4][5][9]
Buffer System Phosphate (PBS), Bicarbonate, HEPES, BorateMust be free of primary amines (e.g., Tris, glycine) that compete with the reaction.[4][5][8][12]
Temperature Room Temp (20-25°C) or 4°CRoom temperature is faster; 4°C reduces the rate of hydrolysis but requires longer incubation times.[][9]
Reaction Time 30-60 min (RT) or 2-4 hours to Overnight (4°C)Time should be optimized; longer times may not improve yield if the NHS ester has fully hydrolyzed.[4][][9][13]
Protein Conc. 1 - 10 mg/mLHigher concentrations favor the desired conjugation reaction over hydrolysis.[9][11][12][20]
Molar Excess 5- to 20-fold molar excess of NHS ester over the protein.A starting point for optimization. Very dilute protein solutions may require a higher excess.[5][11][13][17]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Add NHS Ester to Protein Solution p1->r1 p2 Prepare Fresh This compound in Anhydrous DMSO p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., with Tris) r2->r3 a1 Purify Conjugate (e.g., SEC, Dialysis) r3->a1 a2 Analyze Yield and Purity a1->a2

Caption: A typical experimental workflow for this compound conjugation.

G start Low or No Yield reagent Reagent Quality Issue? start->reagent conditions Reaction Condition Issue? start->conditions purification Purification Issue? start->purification hydrolyzed NHS Ester Hydrolyzed • Use fresh reagent • Warm vial before opening • Prepare solution just before use reagent->hydrolyzed Yes bad_solvent Solvent Issue • Use anhydrous DMSO/DMF • Check DMF for degradation reagent->bad_solvent Yes bad_ph Incorrect pH • Verify buffer is pH 7.2-8.5 conditions->bad_ph Yes bad_buffer Wrong Buffer Type • Ensure buffer is amine-free (No Tris or Glycine) conditions->bad_buffer Yes bad_conc Low Reactant Conc. • Increase protein to >1 mg/mL • Optimize molar excess conditions->bad_conc Yes loss Product Loss • Optimize purification method (SEC, IEX, Dialysis) purification->loss Yes

Caption: A decision tree for troubleshooting low conjugation yield.

G cluster_main Desired Reaction (Aminolysis) cluster_side Competing Side Reaction (Hydrolysis) Amine Amine Amide_Bond Stable Amide Bond (Conjugate) Amine->Amide_Bond + NHS_Ester This compound NHS_Ester->Amide_Bond Water Water Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid + NHS_Ester_2 This compound NHS_Ester_2->Inactive_Acid

Caption: The desired aminolysis reaction vs. the competing hydrolysis side reaction.

Detailed Experimental Protocol

This protocol provides a general guideline for conjugating this compound to a protein. Optimization for your specific molecule is recommended.

1. Reagent and Buffer Preparation

  • Protein Preparation: Ensure your protein (e.g., antibody) is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3).[5][11][12] If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.[5][12] Adjust the protein concentration to 1-10 mg/mL.[20]

  • This compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][13] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4][15] Do not store this solution.[13]

2. Conjugation Reaction

  • Calculate Molar Ratio: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[5][13]

  • Combine Reagents: Add the calculated volume of the this compound stock solution to the protein solution while gently mixing. Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[4][12]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][13][15]

3. Quench Reaction

  • Stop the Reaction: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[12][19] This will consume any unreacted NHS ester.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[12][19]

4. Purification of the Conjugate

  • Remove Byproducts: Purify the resulting conjugate from excess labeling reagent and byproducts. Common methods include size-exclusion chromatography (e.g., a desalting column), dialysis, or ion-exchange chromatography.[10][][23][24] The choice of method depends on the properties of your specific conjugate.[10]

  • Storage: Store the purified conjugate under conditions that are optimal for the stability of the parent protein.

References

Technical Support Center: Hydrolysis of NHS Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on the competing hydrolysis reaction in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a critical issue?

N-hydroxysuccinimide (NHS) esters are widely used for covalently linking molecules to primary amines on biomolecules such as proteins and antibodies.[1] However, in an aqueous environment, the NHS ester can react with water in a process called hydrolysis.[1][2] This competing reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering it incapable of conjugating with the target amine.[2][3] This leads to reduced conjugation efficiency, lower yields of the desired product, or even complete failure of the experiment.[1][3]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases with a rise in pH.[1][] While a slightly alkaline pH is necessary for the desired conjugation reaction, a higher pH accelerates hydrolysis.[1]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[1][5]

  • Time: The longer an NHS ester is exposed to an aqueous buffer, the greater the extent of hydrolysis.[1][5]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided.[1][6]

Q3: What is the optimal pH for an NHS ester reaction to balance the desired amine reaction and hydrolysis?

The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target primary amine and minimizing the hydrolysis of the ester.[1] The recommended pH range is typically between 7.2 and 8.5.[5][7] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[8][9] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the rate of hydrolysis becomes a significant competing factor.[1][7]

Q4: Which buffers are recommended for NHS ester conjugation reactions?

It is critical to use buffers that are free of primary amines.[6][7] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[2][7]

  • Carbonate-bicarbonate buffer[5][7]

  • HEPES buffer[2][5]

  • Borate buffer[2][5]

Q5: How should NHS ester reagents be stored and handled to prevent premature hydrolysis?

Proper storage and handling are critical to maintaining the reactivity of NHS esters.[1]

  • Storage: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] It is often recommended to aliquot the solid NHS ester to avoid repeated opening of the main container.[1]

  • Handling: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][7] Prepare stock solutions in a dry, water-free organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1][7] Avoid preparing aqueous stock solutions for storage.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture before or during the experiment.Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[7] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7] You can test the activity of your NHS ester using the protocol provided below.
Suboptimal Reaction pH: The pH of the reaction buffer is too low (amines are protonated and unreactive) or too high (hydrolysis is too fast).Use a calibrated pH meter to verify that the reaction buffer is within the optimal range of 7.2-8.5, ideally between 8.3 and 8.5.[7]
Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Perform a buffer exchange to a compatible buffer like PBS or borate buffer before the labeling reaction.[6][7]
Low Protein/Target Molecule Concentration: Low concentration of the target molecule can make the competing hydrolysis reaction more favorable.[]If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).[7] You can also try increasing the molar excess of the NHS ester.[7]
Poor Solubility of NHS Ester: The NHS ester is not fully dissolved in the reaction mixture.For water-insoluble NHS esters, ensure they are first fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding to the aqueous reaction buffer. The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.[2][10]

Quantitative Data

NHS Ester Hydrolysis Half-Life

The stability of NHS esters in aqueous solutions is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.

pHTemperature (°C)Half-Life (t½)Reference Compound(s)
7.004-5 hoursGeneral NHS esters
7.04~7 hoursGeneral NHS esters[11]
8.0Room Temp.~1 hourBDP TR NHS Ester[12]
8.0Room Temp.210 minutesPorphyrin-NHS ester (P3-NHS)[13]
8.0Room Temp.190 minutesPorphyrin-NHS ester (P4-NHS)[13]
8.3 - 8.5Not SpecifiedOptimal RangeBDP TR NHS Ester[12]
8.5Room Temp.180 minutesPorphyrin-NHS ester (P3-NHS)[13]
8.5Room Temp.130 minutesPorphyrin-NHS ester (P4-NHS)[13]
8.6410 minutesGeneral NHS esters[5][14]
9.0Room Temp.MinutesGeneral NHS esters[][11]
9.0Room Temp.125 minutesPorphyrin-NHS ester (P3-NHS)[13]
9.0Room Temp.110 minutesPorphyrin-NHS ester (P4-NHS)[13]

Key Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for conjugating an NHS ester to a protein. Optimization may be required for specific applications.[1][2][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3[1][8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[1][2]

  • Desalting column or dialysis equipment for purification[2]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 1-10 mg/mL.[1][9]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9][15]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[2] A 10- to 20-fold molar excess is a common starting point.[9][15]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2] If the label is light-sensitive, protect the reaction from light.[7]

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature to ensure any remaining active NHS ester is deactivated.[2]

  • Purify the Conjugate: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.[2]

Protocol to Determine the Activity of an NHS Ester Reagent

This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[2][3][16] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.[3]

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., PBS, pH 7-8)

  • Anhydrous DMSO or DMF (if the reagent is not water-soluble)

  • 0.5 N NaOH

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of an appropriate amine-free buffer.[2] If the ester is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.[2][16]

  • Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO/DMF if used).

  • Measure Initial Absorbance (A_initial): Zero the spectrophotometer with the control cuvette. Measure the absorbance of the reagent solution at 260 nm.[2] The absorbance should ideally be less than 1.0; dilute with more buffer if necessary and record the adjusted value.[2][11]

  • Induce Complete Hydrolysis: Add 1/10th volume of 0.5 N NaOH to the reagent solution, mix well, and incubate for 5-10 minutes at room temperature.[3]

  • Measure Final Absorbance (A_final): Measure the absorbance of the base-treated solution at 260 nm.

  • Analyze Results:

    • If A_final is significantly greater than A_initial , the NHS ester reagent is active.

    • If A_final is not significantly greater than A_initial , the reagent has likely already been hydrolyzed and is inactive.[11]

Visualizations

NHS_Ester_Hydrolysis_Pathway NHS Ester Reaction Pathways cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Conjugate R-CO-NH-R' (Stable Amide Conjugate) NHS_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Optimal pH 7.2-8.5 Carboxylic_Acid R-COOH (Inactive Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis (Side Reaction) Rate increases with pH Primary_Amine R'-NH₂ (Primary Amine) Water H₂O (Water) NHS_Leaving_Group NHS (N-hydroxysuccinimide)

Caption: Competing reactions of an NHS ester with a primary amine (aminolysis) and water (hydrolysis).

Experimental_Workflow General NHS Ester Conjugation Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Conjugation 3. Mix & Incubate (RT for 30-60 min or 4°C for 2-16h) Prepare_Protein->Conjugation Prepare_NHS 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF, use immediately) Prepare_NHS->Conjugation Quench 4. Quench Reaction (Add Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (Desalting / Dialysis) Quench->Purify End End Purify->End

Caption: A typical experimental workflow for NHS ester bioconjugation.

References

Optimizing reaction time for Azido-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

This compound is an amine-reactive crosslinker.[1] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (–NH₂) present on proteins (e.g., the N-terminus or the side chain of lysine residues), peptides, or other molecules.[2][3] This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4][5] The terminal azide group remains available for subsequent bio-orthogonal "click chemistry" reactions.[1][6]

Q2: What are the optimal storage and handling conditions for this compound to ensure its reactivity?

To maintain the reactivity of this compound, it is crucial to protect it from moisture, which can cause hydrolysis of the NHS ester.[4][7] Proper storage and handling include:

  • Storage: Store the reagent desiccated at -20°C.[4][8]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]

  • Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][8][10] Avoid preparing and storing aqueous stock solutions, as the NHS ester will readily hydrolyze.[7][10] Unused reconstituted reagent should be discarded.[8]

Q3: How does pH affect the reaction of this compound with primary amines?

The pH of the reaction buffer is a critical parameter that influences the efficiency of the conjugation.[5] There is a trade-off between the reactivity of the primary amine and the stability of the NHS ester:

  • Amine Reactivity: For the primary amine to be an effective nucleophile, it must be in its deprotonated (–NH₂) form. At acidic pH (below 7), primary amines are predominantly protonated (–NH₃⁺) and thus unreactive.[5][11]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly with higher pH.[5][10]

The optimal pH range for the reaction is typically between 7.2 and 8.5, with some sources suggesting an even tighter optimal range of 8.3-8.5.[2][5][12] This range provides a balance, maximizing the availability of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis.[5]

Q4: Can the azide group on the this compound interfere with the NHS ester-amine reaction?

The azide group is generally stable under the conditions used for NHS ester-amine coupling and will not interfere with the reaction.[10]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Possible Cause Solution
Inactive NHS Ester Reagent The most common cause is hydrolysis of the NHS ester due to moisture exposure.[4] Use a fresh vial of the reagent and ensure proper storage and handling as described in the FAQs. The activity of the NHS ester can be tested by monitoring the increase in absorbance at 260-280 nm after intentional hydrolysis with a mild base.[4][13]
Suboptimal pH If the pH is too low (<7.0), the primary amines will be protonated and non-reactive.[5] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly.[5] Verify the pH of your reaction buffer immediately before use and ensure it is within the optimal range of 7.2-8.5.[2][10]
Inappropriate Buffer Type Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[8][14] Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer.[5][10]
Dilute Reactant Concentrations In dilute solutions, the competing hydrolysis reaction is favored.[4] Whenever possible, work with higher concentrations of your target molecule (e.g., 1-10 mg/mL for proteins).[5][15] For dilute solutions, you may need to increase the molar excess of the this compound.[8][16]

Problem 2: Protein Precipitation After Adding the Crosslinker

Possible Cause Solution
High Degree of Crosslinking Excessive crosslinking can lead to the formation of large, insoluble aggregates.[4] Reduce the molar excess of the this compound or shorten the reaction time.[4]
Solvent Effects The organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester can cause protein precipitation if the final concentration is too high. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8][10]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-life

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours[2]
8.64°C10 minutes[2]

Table 2: Recommended Reaction Conditions for this compound

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2][10]Optimal balance between amine reactivity and NHS ester stability.[5] Some protocols suggest an optimal of 8.3-8.5.[12][15]
Temperature 4°C to Room Temperature (20-25°C)[2][10]Lower temperatures slow down both the desired reaction and hydrolysis, requiring longer incubation times.[10]
Reaction Time 30 minutes to 4 hours[2][8]Can be extended to overnight at 4°C.[10][12] Optimization may be required based on the specific reactants.
Molar Excess of NHS Ester 5- to 50-fold[10][16]For concentrated protein solutions (>5 mg/mL), a 10 to 20-fold excess is typical.[16] For more dilute solutions, a higher excess (20 to 50-fold) may be needed.[16]
Buffer Phosphate, Bicarbonate, HEPES, Borate[2][5]Must be free of primary amines.[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.[8] The optimal protein concentration is 1-10 mg/mL.[15]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that allows for the desired molar excess (typically 10-20 fold).[8][10]

  • Reaction: Add the dissolved this compound solution to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][14] Alternatively, the reaction can proceed overnight at 4°C.[10]

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8][10]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Azido-PEG4-NHS This compound AmideBond Stable Amide Bond (Azido-PEG4-CO-NH-R) Azido-PEG4-NHS->AmideBond Nucleophilic Attack PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->AmideBond NHS N-hydroxysuccinimide (byproduct) AmideBond->NHS Release of

Caption: Reaction of this compound with a primary amine.

Workflow start Start: Protein in Buffer buffer_exchange Buffer Exchange (if needed, into amine-free buffer) start->buffer_exchange reaction Combine and Incubate (RT or 4°C) buffer_exchange->reaction dissolve_nhs Dissolve Azido-PEG4-NHS in DMSO or DMF dissolve_nhs->reaction quenching Quench Reaction (e.g., with Tris buffer) reaction->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end End: Purified Azido-PEG4-Protein purification->end

Caption: Experimental workflow for protein labeling.

LogicRelationships pH Reaction pH AmineReactivity Amine Reactivity (-NH₂ form) pH->AmineReactivity Increases with higher pH NHSHydrolysis NHS Ester Hydrolysis (Inactivation) pH->NHSHydrolysis Increases with higher pH Yield Conjugation Yield AmineReactivity->Yield Increases NHSHydrolysis->Yield Decreases

Caption: Influence of pH on reaction outcomes.

References

Technical Support Center: Troubleshooting Non-specific Binding in Protein Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding in protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of protein labeling experiments?

Non-specific binding refers to the attachment of antibodies or other protein reagents to unintended targets, such as the experimental apparatus, unrelated proteins, or other molecules within the sample.[1][2] This phenomenon can lead to high background signals, which obscure the detection of the target protein and can result in false-positive results.[1][2][3]

Q2: What are the primary causes of non-specific binding?

Several factors can contribute to non-specific binding, including:

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces and other molecules through hydrophobic or electrostatic interactions.[4][5][6][7][8][9]

  • Antibody Quality and Concentration: Using excessive amounts of primary or secondary antibodies can lead to off-target binding.[10][11][12][13][14] Polyclonal antibodies, by nature, may also have a higher tendency for non-specific interactions compared to monoclonal antibodies.[13]

  • Insufficient Blocking: Inadequate blocking of the solid support (e.g., membrane, microplate wells) leaves unoccupied sites where antibodies can non-specifically attach.[3][14][15][16][17]

  • Inadequate Washing: Insufficient or ineffective washing steps fail to remove unbound or weakly bound antibodies, contributing to high background.[3][10][15][18][19]

  • Presence of Fc Receptors: Immune cells in a sample may possess Fc receptors that can bind to the Fc region of antibodies, leading to non-specific signals.[1][20]

  • Endogenous Biotin: In biotin-streptavidin detection systems, endogenous biotin in samples can lead to false positives.[15]

Q3: How does non-specific binding affect experimental results?

Non-specific binding increases the background signal, which lowers the signal-to-noise ratio.[12][18] This can make it difficult to detect the specific signal from the target protein, leading to inaccurate quantification and interpretation of the results.[1] In diagnostic assays, this can lead to misdiagnosis and incorrect treatment decisions.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Western Blots

High background on a Western blot can manifest as a general darkening of the membrane or the appearance of multiple non-specific bands.

Troubleshooting Steps:

  • Optimize Blocking:

    • Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[3] If you are detecting a phosphorylated protein, BSA is preferred as milk contains casein, a phosphoprotein.[3][11]

    • Concentration and Incubation Time: Increase the concentration of the blocking agent (e.g., 3-5% milk or BSA in TBST) or the incubation time (e.g., 1-2 hours at room temperature).[11][17]

  • Adjust Antibody Concentrations:

    • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. Start with the manufacturer's recommended dilution and then prepare a series of further dilutions.[10][11][12]

    • Incubation Conditions: Consider incubating the primary antibody overnight at 4°C to reduce non-specific interactions.[10]

  • Improve Washing Steps:

    • Increase Wash Duration and Number: Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).[3][11]

    • Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer (TBST or PBST) to help disrupt non-specific interactions.[3][11]

  • Check Membrane Handling:

    • Avoid Membrane Drying: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[11][12]

    • Use Low-Fluorescence Membranes: For fluorescent Western blotting, use low-fluorescence PVDF membranes to minimize autofluorescence.[10]

Issue 2: High Background in ELISA

High background in an ELISA can lead to false-positive results and reduced assay sensitivity.

Troubleshooting Steps:

  • Optimize Blocking:

    • Ensure that the blocking buffer is appropriate for your assay and that the blocking step is sufficient in duration and concentration to saturate all non-specific binding sites on the microplate wells.[16][17][21]

  • Enhance Washing Efficiency:

    • Wash Volume and Cycles: Increase the wash volume to be greater than the coating volume and increase the number of wash cycles.[18][19] A common starting point is 3 washes, but this can be increased.[18]

    • Aspiration: Ensure complete removal of the wash buffer after each step, as residual buffer can contribute to background.[16][19]

  • Adjust Antibody and Reagent Concentrations:

    • Titrate the concentrations of your capture and detection antibodies to find the optimal balance between specific signal and background.[16]

  • Include Proper Controls:

    • Run a "no antigen" control to determine the level of background signal generated by the non-specific binding of the detection antibody.

Issue 3: Non-specific Binding in Co-Immunoprecipitation (Co-IP)

Non-specific binding in Co-IP can lead to the identification of false-positive protein interactions.

Troubleshooting Steps:

  • Pre-clear the Lysate:

    • Incubate the cell lysate with beads (e.g., Protein A/G) alone before adding the specific antibody.[22][23][24][25] This step removes proteins that non-specifically bind to the beads.

  • Optimize Lysis Buffer:

    • The choice and concentration of detergent in the lysis buffer are critical. Non-ionic detergents like NP-40 or Triton X-100 are generally used to maintain protein-protein interactions.[23][24] Low concentrations of detergent (around 0.05%) have been shown to reduce non-specific binding.[26]

  • Adjust Washing Conditions:

    • Increase the stringency of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of detergent.[22]

    • Increase the number and duration of wash steps.[22]

  • Use Appropriate Controls:

    • Perform a control IP with a non-specific IgG antibody (isotype control) to identify proteins that bind non-specifically to the antibody.[24]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing protein labeling experiments to minimize non-specific binding.

Table 1: Recommended Blocking Agent Concentrations and Incubation Times

ApplicationBlocking AgentConcentrationIncubation TimeIncubation Temperature
Western BlotNon-fat Dry Milk3-5% in TBST1-2 hoursRoom Temperature
Western BlotBovine Serum Albumin (BSA)3-5% in TBST1-2 hoursRoom Temperature
ELISABovine Serum Albumin (BSA)1-3% in PBS1-2 hours37°C or Room Temp
Co-IPBovine Serum Albumin (BSA)1% in lysis buffer30-60 minutes4°C

Table 2: Typical Washing Buffer Compositions and Conditions

ApplicationWash Buffer ComponentConcentrationNumber of WashesDuration per Wash
Western BlotTween-20 in TBS/PBS0.05-0.1%3-55-10 minutes
ELISATween-20 in PBS0.05%3-630 seconds
Co-IPNaCl in lysis buffer150-500 mM3-45 minutes
Co-IPNon-ionic Detergent0.05-0.1%3-45 minutes

Experimental Protocols

Protocol 1: Western Blotting with Optimized Blocking and Washing
  • Protein Transfer: After SDS-PAGE, transfer proteins to a low-fluorescence PVDF membrane.

  • Blocking:

    • Prepare a 5% solution of non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane in the blocking solution for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at its predetermined optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer at its optimal concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Perform a final wash with TBS (without Tween-20) for 5 minutes.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system.

Protocol 2: Co-Immunoprecipitation with Pre-clearing
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing:

    • Add 20 µL of a 50% slurry of Protein A/G agarose beads to 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (or a non-specific IgG as a control) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to four times with 1 mL of ice-cold lysis buffer (you can increase the salt concentration to 500 mM in the second and third washes for higher stringency).

  • Elution:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting.

Visualizations

Specific_vs_Nonspecific_Binding cluster_0 Specific Binding cluster_1 Non-specific Binding Antibody Antibody TargetProtein Target Protein Antibody->TargetProtein High Affinity Specific Interaction NS_Antibody Antibody OtherProtein Other Protein NS_Antibody->OtherProtein Low Affinity Cross-reactivity Membrane Membrane NS_Antibody->Membrane Hydrophobic/ Ionic Interaction

Caption: Conceptual diagram illustrating the difference between specific and non-specific antibody binding.

Western_Blot_Workflow A 1. Protein Transfer to Membrane B 2. Blocking (e.g., 5% Milk in TBST) A->B C 3. Primary Antibody Incubation B->C D 4. Washing (3x with TBST) C->D E 5. Secondary Antibody Incubation D->E F 6. Final Washing (3x with TBST) E->F G 7. ECL Detection F->G H 8. Imaging G->H

Caption: Optimized experimental workflow for Western blotting to minimize non-specific binding.

Troubleshooting_Tree cluster_wb Western Blot cluster_elisa ELISA cluster_coip Co-IP Start High Background Signal? WB_Block Optimize Blocking (Agent, Time, Conc.) Start->WB_Block Western Blot ELISA_Wash Optimize Washing (Volume, Cycles) Start->ELISA_Wash ELISA CoIP_Preclear Pre-clear Lysate Start->CoIP_Preclear Co-IP WB_Ab Titrate Antibodies (Primary & Secondary) WB_Block->WB_Ab WB_Wash Increase Washes (Number, Duration, Detergent) WB_Ab->WB_Wash End Problem Solved WB_Wash->End ELISA_Block Check Blocking Step ELISA_Wash->ELISA_Block ELISA_Block->End CoIP_Wash Increase Wash Stringency (Salt, Detergent) CoIP_Preclear->CoIP_Wash CoIP_Control Use Isotype Control CoIP_Wash->CoIP_Control CoIP_Control->End

References

How to improve solubility of Azido-PEG4-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility and conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional crosslinking reagent. It contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group allows for "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups, forming a stable triazole linkage.[1][2][3] The NHS ester reacts with primary amines (-NH2) on proteins, peptides, or other molecules to form stable amide bonds.[1][2][3][4] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the conjugate in aqueous media.[1][2][3][4] This reagent is commonly used in bioconjugation, drug delivery systems, and for attaching biomolecules to surfaces.[5]

Q2: In which solvents should I dissolve this compound?

A2: this compound is soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2][6][7] It is recommended to prepare stock solutions in these anhydrous (moisture-free) organic solvents immediately before use.[7][8][9] The PEG component also allows for solubility in other organic solvents like dichloromethane, chloroform, and alcohols.[6][10]

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: While the PEG spacer enhances water solubility, it is not recommended to dissolve this compound directly in aqueous buffers for creating stock solutions.[8] The NHS ester is highly susceptible to hydrolysis in aqueous environments, which will render it unreactive towards primary amines.[7][11] For reactions in aqueous solutions, first dissolve the reagent in a small amount of anhydrous DMSO or DMF and then add this stock solution to your aqueous reaction mixture.[7] The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume.[7][9]

Q4: What is the optimal pH for conjugation reactions involving this compound?

A4: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[7][12] At a pH below 7.2, the amine group is protonated, making it less nucleophilic and slowing down the reaction.[7][12] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the yield.[7][12]

Q5: Which buffers should I use for the conjugation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[7][9][12] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate buffer.[7][12] Avoid using buffers that contain primary amines such as Tris (e.g., TBS) or glycine.[7][9][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon addition to aqueous buffer. The concentration of the this compound in the organic stock solution is too high.Prepare a more dilute stock solution in anhydrous DMSO or DMF. Add the stock solution to the aqueous buffer slowly while vortexing.
The final concentration of the organic solvent in the reaction mixture is too high, causing the protein or other biomolecule to precipitate.Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume.[7][9]
The aqueous buffer is at a low temperature, reducing the solubility of the conjugate.Perform the reaction at room temperature. If the reaction must be performed at 4°C, ensure all components are pre-chilled and mixed thoroughly.
Low conjugation yield. The this compound has hydrolyzed before reacting with the amine.Prepare the stock solution of this compound in anhydrous DMSO or DMF immediately before use.[7][8][9] Ensure the reaction pH is within the optimal range of 7.2-8.5.[7]
The buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, borate, or bicarbonate buffer.[7][9][12]
The concentration of the reactants is too low.Increase the concentration of your protein/peptide and/or the molar excess of the this compound.
Inconsistent results between experiments. The this compound has degraded due to improper storage.Store the reagent at -20°C, protected from moisture.[1][9] Allow the vial to warm to room temperature before opening to prevent condensation.[9][11]
The anhydrous solvent (DMSO or DMF) used for the stock solution is not truly anhydrous.Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][9][11]

  • Dissolution: Immediately before use, dissolve the desired amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For example, to prepare a 10 mM stock solution, dissolve 3.88 mg of this compound (Molecular Weight: 388.38 g/mol ) in 1 mL of anhydrous DMSO.[1]

  • Mixing: Vortex the solution until the reagent is completely dissolved.

  • Usage: Use the stock solution immediately. Do not store stock solutions in aqueous buffers.[7]

General Protocol for Protein Conjugation
  • Buffer Exchange: Ensure your protein sample is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[7][12]

  • Reaction Setup: Add the freshly prepared this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[7][9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post_reaction Post-Reaction Processing reagent This compound stock Fresh Stock Solution reagent->stock Dissolve immediately before use solvent Anhydrous DMSO/DMF solvent->stock reaction_mix Reaction Mixture stock->reaction_mix Add dropwise protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->reaction_mix quench Quench Reaction (e.g., Tris buffer) reaction_mix->quench Incubate purify Purification (e.g., SEC, Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for the conjugation of this compound to a protein.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield hydrolysis NHS Ester Hydrolysis? start->hydrolysis buffer_issue Incorrect Buffer? start->buffer_issue storage_issue Improper Storage? start->storage_issue fresh_stock Prepare Fresh Stock in Anhydrous Solvent hydrolysis->fresh_stock Yes check_ph Verify pH (7.2-8.5) hydrolysis->check_ph Yes amine_free Use Amine-Free Buffer (e.g., PBS) buffer_issue->amine_free Yes proper_storage Store at -20°C, Desiccated storage_issue->proper_storage Yes

Caption: Troubleshooting logic for low conjugation yield with this compound.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein aggregation during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein aggregation during conjugation?

Protein aggregation during conjugation is a common issue that can arise from a variety of factors related to the protein's intrinsic properties and the experimental conditions.[1] Key causes include:

  • Physicochemical Changes to the Protein: The covalent attachment of molecules, particularly hydrophobic ones, can alter the protein's surface charge, isoelectric point (pI), and overall hydrophobicity, which can reduce its solubility.[2] In the case of antibody-drug conjugates (ADCs), the hydrophobicity of the cytotoxic payload is a primary driver of aggregation.[3][4]

  • Suboptimal Reaction Conditions: Factors such as inappropriate pH, temperature, and high protein concentration can induce protein unfolding and aggregation.[2] If the buffer pH is near the protein's isoelectric point (pI), the net charge of the molecule is minimized, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1][5]

  • Intermolecular Cross-linking: Homobifunctional linkers with two reactive groups can cross-link multiple protein molecules, leading to the formation of large aggregates.[6] Even with heterobifunctional linkers, suboptimal conditions can sometimes lead to unintended cross-linking.[7]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][8][9]

  • Manufacturing and Handling Stress: Physical stresses, such as shear forces during mixing, exposure to air-liquid interfaces, and freeze-thaw cycles, can cause protein denaturation and subsequent aggregation.[2][10][11] The use of organic co-solvents to dissolve hydrophobic payloads can also partially denature the protein.[3]

  • Over-labeling: The addition of too many linker or drug molecules to the protein surface can significantly alter its physicochemical properties, leading to reduced solubility and aggregation.[8][12]

Q2: How can I optimize my reaction conditions to minimize aggregation?

Optimizing reaction parameters through small-scale screening experiments is a critical first step before proceeding to larger batches.[6]

Troubleshooting Guide: Optimizing Reaction Conditions
ParameterRecommended Range/ActionRationale
Protein Concentration 0.5 - 5 mg/mLLowering the protein concentration can reduce the likelihood of intermolecular interactions that lead to aggregation.[7][8]
Reagent:Protein Molar Ratio 5:1 to 20:1Titrating the molar ratio is crucial to find a balance between conjugation efficiency and the risk of over-labeling, which can cause aggregation.[7][8]
pH Maintain pH at least one unit away from the protein's pI. For NHS-ester reactions, a pH of 7.0-8.0 is often optimal.This ensures sufficient electrostatic repulsion between protein molecules. While NHS ester reactions are more efficient at slightly alkaline pH, some proteins may be less stable.[1][7][12]
Temperature 4°C to Room TemperaturePerforming the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, potentially reducing aggregation and favoring intramolecular modification over intermolecular cross-linking.[6][12]
Reagent Addition Stepwise addition of the dissolved reagent with gentle mixing.This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation.[8][12]
Mixing Gentle mixingVigorous agitation or shear stress can induce protein denaturation and aggregation.[6]
Q3: What is the role of excipients in preventing aggregation, and which ones should I consider?

Excipients are stabilizing agents that can be added to the reaction and storage buffers to help prevent protein aggregation.[6][13][14] They work through various mechanisms, such as strengthening the protein's hydration shell (preferential exclusion) and suppressing non-specific protein-protein interactions.[15][16]

Commonly Used Excipients to Prevent Aggregation
Excipient ClassExamplesRecommended ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugars; 5-20% (v/v) for glycerolStabilize the protein's native conformation through preferential exclusion, strengthening the hydration shell around the protein.[2][6][8]
Amino Acids Arginine, Glycine50-200 mMSuppress non-specific protein-protein interactions and can also act as stabilizers.[6][7][8]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01 - 0.1% (v/v)These non-ionic surfactants reduce surface tension and can prevent surface-induced aggregation by forming a protective layer on surfaces or interacting directly with the protein.[7][8][13]
Q4: How can I detect and quantify protein aggregation?

A combination of orthogonal techniques is recommended to obtain a comprehensive view of protein aggregates, as each method has its own size range and limitations.[17][18]

Common Analytical Techniques for Aggregation Analysis
TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on size.Quantifies monomers, dimers, and higher-order soluble aggregates. Often coupled with MALS for absolute molecular weight determination.[19][20][21]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to Brownian motion.Provides information on the size distribution of particles in solution and can detect the early onset of aggregation.[4][21]
UV-Vis Spectroscopy Measures light scattering at higher wavelengths (e.g., 340-350 nm).A simple method to detect the presence of light-scattering aggregates.[2][19]
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Allows for the characterization of multiple species in a sample over a broad range of molecular weights.[21]
Flow Imaging Microscopy Captures images of particles as they flow through a microfluidic cell.Provides information on particle size, morphology, and concentration, particularly for subvisible particles.[18]

Troubleshooting Workflows & Experimental Protocols

Systematic Troubleshooting of Protein Aggregation

The following diagram illustrates a systematic approach to troubleshooting protein aggregation during conjugation.

G cluster_optimization Optimization Strategies A Aggregation Observed (Turbidity, Precipitate, SEC) B Characterize Aggregates (SEC, DLS, UV-Vis) A->B Step 1: Analyze C Optimize Reaction Conditions - Protein Concentration - Molar Ratio - pH & Temperature - Reagent Addition Rate B->C Step 2: Adjust D Screen Excipients - Sugars/Polyols (Sucrose, Glycerol) - Amino Acids (Arginine, Glycine) - Surfactants (Polysorbate 20) B->D Step 2: Adjust E Modify Conjugation Strategy - Change Linker Chemistry - Consider Site-Specific Conjugation B->E Step 2: Adjust F Review Purification & Storage - Milder Elution Buffers - Add Excipients to Storage Buffer - Avoid Freeze-Thaw Cycles B->F Step 2: Adjust G Aggregation Resolved C->G D->G E->G F->G

Caption: A flowchart for troubleshooting protein aggregation.

Experimental Protocol: Excipient Screening to Reduce Aggregation

This protocol outlines a general procedure for screening different excipients to identify those that can stabilize a protein conjugate and prevent aggregation under stress conditions.[4]

Objective: To identify suitable excipients that stabilize an antibody-drug conjugate (ADC) formulation and prevent aggregation.

Materials:

  • ADC stock solution

  • Formulation buffer (e.g., PBS, pH 7.4)

  • Concentrated stock solutions of excipients (e.g., L-arginine, sucrose, Polysorbate 20)

  • 96-well plate or microcentrifuge tubes

  • Incubator or water bath for stress testing

  • Instrumentation for aggregation analysis (e.g., SEC, DLS)

Procedure:

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of each excipient in the formulation buffer.

  • Formulation Preparation:

    • In a 96-well plate or microcentrifuge tubes, prepare a matrix of ADC formulations by mixing the ADC stock solution with different excipients at various final concentrations.

    • Include a control formulation with no added excipients.

    • Typical concentration ranges to screen:

      • L-arginine: 50 - 200 mM

      • Sucrose: 5% - 10% (w/v)

      • Polysorbate 20/80: 0.01% - 0.1% (v/v)

  • Application of Stress:

    • Divide each formulation into two aliquots: one for baseline (T=0) analysis and one for stress testing.

    • Apply a relevant stress condition to the second aliquot. This could be thermal stress (e.g., incubation at 40°C for 1 week) or mechanical stress (e.g., gentle agitation).

  • Analysis:

    • Analyze both the baseline and stressed samples using appropriate analytical techniques (e.g., SEC, DLS) to quantify the percentage of high-molecular-weight (HMW) species.

  • Data Interpretation:

    • Compare the increase in HMW species in the stressed samples containing excipients to the control sample.

    • The excipients that result in the smallest increase in aggregation are considered the most effective stabilizers for that specific ADC.

Experimental Protocol: General Protein Conjugation with an NHS-Ester Crosslinker

This protocol provides a general workflow for labeling a protein with an N-hydroxysuccinimide (NHS)-ester functionalized molecule.[2]

Materials:

  • Protein solution

  • Amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • NHS-ester crosslinker

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography column like Sephadex G-25 or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester crosslinker in a small amount of an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved NHS-ester to the protein solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted crosslinker and quenching reagent by size exclusion chromatography (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.

  • Characterization:

    • Characterize the purified conjugate to determine the degree of labeling and assess for the presence of aggregates (e.g., using SEC).

Logical Relationship of Factors Causing Aggregation

This diagram illustrates the interplay between different factors that can lead to protein aggregation during the conjugation process.

G A Conjugation Process B Chemical Modification (Linker/Payload Attachment) A->B C Physical Stress (Shear, Temp, Co-solvents) A->C D Suboptimal Buffer (pH, Ionic Strength) A->D E Increased Hydrophobicity B->E F Altered Surface Charge / pI B->F G Protein Unfolding (Exposure of Hydrophobic Patches) C->G H Reduced Electrostatic Repulsion D->H I Protein Aggregation E->I F->H G->I H->I

Caption: Key factors contributing to protein aggregation.

References

Side reactions of Azido-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound?

The most common side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester.[1] In an aqueous environment, the NHS ester can react with water instead of the target primary amine.[2][3] This hydrolysis process renders the PEG linker inactive by converting the NHS ester into an unreactive carboxylic acid, which reduces the overall efficiency of the desired conjugation.[2][4] Another potential side reaction is the modification of other nucleophilic amino acid residues on a protein, such as tyrosine, serine, threonine, and cysteine, particularly if the reaction conditions are not optimal.[5][6][7]

Q2: Does the azide group on the PEG linker interfere with the NHS ester reaction?

No, the azide group is generally stable under the conditions typically used for NHS ester-amine coupling and will not interfere with the reaction.[4] The azide functionality is intended for subsequent "click chemistry" reactions.[8][9][10][11]

Q3: What is the optimal pH for an this compound conjugation reaction?

The optimal pH for NHS ester conjugations is a critical balance between amine reactivity and ester stability, typically falling between pH 7.2 and 8.5.[2][3][7][]

  • Below pH 7.2: Primary amines (-NH2) become increasingly protonated (-NH₃⁺), making them non-nucleophilic and significantly slowing the reaction rate.[2][7]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which competes with the desired amine reaction and reduces the yield.[5][7][13] For many protein labeling applications, a pH of 8.3-8.5 is recommended as the optimal balance.[13][14]

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[5][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, Borate, or Bicarbonate buffers are commonly used.[3][5][15]

  • Buffers to Avoid: Tris-based buffers (e.g., TBS) and glycine should be avoided for the reaction itself, as they contain primary amines.[5][16] However, they can be used to quench the reaction once it is complete.[4][17]

Q5: How should this compound be stored and handled?

Azido-PEG4-NHS esters are moisture-sensitive, and proper handling is essential to maintain their reactivity.[1][16]

  • Storage: Store the reagent at -20°C in a desiccator.[9][16][18]

  • Handling: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[16][18]

  • Solution Preparation: Do not prepare stock solutions in aqueous buffers for storage.[4] The NHS ester should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][4][14]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem: Low or No Conjugation Yield

Low yield is a common issue that can often be resolved by optimizing reaction conditions.

Potential Cause Troubleshooting & Optimization Citations
Hydrolysis of NHS Ester The reagent may have degraded due to moisture. Use a fresh vial of this compound. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Perform the reaction at 4°C for a longer duration to slow the rate of hydrolysis.[4][5][7]
Suboptimal pH The reaction buffer pH is outside the optimal 7.2-8.5 range. Verify the pH of your buffer with a calibrated meter. Adjust the pH if necessary.[4][5][13]
Presence of Competing Amines The reaction buffer (e.g., Tris) or other sample components contain primary amines. Use an amine-free buffer like PBS or Borate. If necessary, desalt or dialyze your sample into a compatible buffer before the reaction.[4][5][16]
Low Protein Concentration Reactions in dilute protein solutions can be inefficient, favoring hydrolysis. Increase the concentration of your target molecule if possible (e.g., 1-10 mg/mL).[5][][16]
Steric Hindrance The primary amines on the target molecule may not be easily accessible. Consider increasing the reaction time or using a linker with a longer PEG chain.[4][]
Problem: Unexpected Bands on Gel or Peaks in Chromatography (Multi-PEGylation or Aggregation)

The appearance of unexpected high-molecular-weight species often indicates multi-PEGylation or aggregation.

| Potential Cause | Troubleshooting & Optimization | Citations | | :--- | :--- | | Molar Ratio is Too High | An excessive molar ratio of the PEG linker to the target molecule leads to the modification of multiple amine sites. Systematically decrease the molar ratio of this compound to your target molecule to favor mono-conjugation. |[1][5] | | Multiple Reactive Sites | The target protein has multiple, equally accessible primary amines (e.g., lysine residues). Try lowering the reaction pH slightly (e.g., towards 7.2) to sometimes increase selectivity for the more reactive N-terminal amine. |[1] | | Protein Aggregation | The conjugation process can sometimes induce conformational changes in the protein, leading to aggregation. Perform the reaction in a more dilute solution. Screen different amine-free buffers or include additives that improve protein solubility. |[1][5] |

Data Presentation

Table 1: Effect of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life (t½) of the ester decreases significantly as the pH becomes more alkaline.

pH Temperature Half-life (t½) of Hydrolysis Citations
7.00°C4 - 5 hours[15]
7.0Room Temp.Several hours[3]
8.64°C10 minutes[15]
9.0Room Temp.~10 minutes[3]

Diagrams

Reaction and Side Reaction Pathway

G cluster_0 Desired Reaction (Aminolysis) cluster_1 Side Reaction (Hydrolysis) Azido-PEG4-NHS Azido-PEG4-NHS AmideBond Stable Amide Bond (Desired Conjugate) Azido-PEG4-NHS->AmideBond + PrimaryAmine Primary Amine (e.g., Protein-NH2) PrimaryAmine->AmideBond pH 7.2-8.5 NHS_leaving NHS (leaving group) AmideBond->NHS_leaving releases Azido-PEG4-NHS_2 Azido-PEG4-NHS CarboxylicAcid Inactive Carboxylic Acid (Inactive PEG) Azido-PEG4-NHS_2->CarboxylicAcid + Water Water (H2O) Water->CarboxylicAcid Rate increases at high pH NHS_leaving_2 NHS (leaving group) CarboxylicAcid->NHS_leaving_2 releases

Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield check_reagent Is reagent fresh? Stored correctly? start->check_reagent check_pH Is pH between 7.2-8.5? check_reagent->check_pH Yes solution_reagent Use fresh reagent. Prepare solution just before use. check_reagent->solution_reagent No check_buffer Is buffer amine-free? (e.g., PBS, HEPES) check_pH->check_buffer Yes solution_pH Adjust buffer pH. check_pH->solution_pH No check_conc Is protein concentration adequate (>1 mg/mL)? check_buffer->check_conc Yes solution_buffer Use amine-free buffer. check_buffer->solution_buffer No solution_conc Increase protein concentration. check_conc->solution_conc No end Re-run Experiment check_conc->end Yes solution_reagent->end solution_pH->end solution_buffer->end solution_conc->end

Caption: A logical workflow to diagnose and solve low conjugation yield.

The pH Optimization Balance

G cluster_pH Reaction pH Scale Low_pH < 7.2 (Acidic) Optimal_pH 7.2 - 8.5 (Optimal Range) High_pH > 8.5 (Alkaline) Amine Amine Reactivity (-NH2) Amine->Low_pH Low (Protonated -NH3+) Amine->Optimal_pH High Amine->High_pH High Hydrolysis NHS Ester Hydrolysis Hydrolysis->Low_pH Low Hydrolysis->Optimal_pH Moderate Hydrolysis->High_pH Very High

Caption: The relationship between pH, amine reactivity, and NHS ester hydrolysis.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required based on the specific protein.

1. Materials Required:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5).[1]

  • Anhydrous DMSO or DMF.[1]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).[16]

  • Desalting column or dialysis cassette for purification.[17]

2. Buffer Preparation:

  • Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate with 150 mM NaCl, and adjust the pH to the desired value within the 7.5-8.5 range.[1]

  • If the protein is already in an incompatible buffer (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.[16]

3. Reagent Preparation:

  • Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[16]

  • This compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[16] Dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1][17] Do not store this solution for extended periods.

4. Conjugation Reaction:

  • Calculate the required volume of the this compound solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[16][17]

  • Add the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[1][4] The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[1][16]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][]

5. Quenching the Reaction:

  • Add the Quenching Buffer (e.g., Tris-HCl) to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.[17][19]

  • Incubate for 15-30 minutes at room temperature.[17][19]

6. Purification:

  • Remove the unreacted this compound and the NHS byproduct by purification. For proteins, a desalting column (gel filtration) or dialysis is typically effective.[16][17] The purified protein conjugate is now ready for downstream applications.

References

Technical Support Center: Quenching Unreacted Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Azido-PEG4-NHS ester in bioconjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the quenching of this compound reactions.

ProblemPossible CauseSolution
Low or no quenching of the NHS ester Inactive Quenching Agent: The amine-containing quenching agent may have degraded or is of poor quality.Use a fresh, high-purity stock of the quenching agent (e.g., Tris-HCl, glycine).
Insufficient Concentration of Quenching Agent: The amount of quenching agent is not enough to react with all the unreacted NHS ester.Increase the final concentration of the quenching agent. A concentration of 20-100 mM is typically effective.[1]
Suboptimal pH for Quenching: The pH of the reaction mixture is too low, leading to protonation of the primary amine on the quenching agent, rendering it less nucleophilic.Ensure the pH of the reaction mixture is between 7.2 and 8.5 during quenching.[1][2]
Precipitation of the conjugate during quenching High Concentration of Quenching Agent: A very high concentration of the quenching agent might alter the solubility of the newly formed conjugate.Use the recommended concentration range for the quenching agent (20-100 mM) and avoid excessive amounts.[1]
Change in Buffer Conditions: The addition of the quenching agent significantly changes the ionic strength or pH of the buffer, causing the conjugate to precipitate.Prepare the quenching agent in a buffer compatible with your conjugate's stability.
Unwanted side reactions with the azide group Harsh Quenching Conditions: Although the azide group is generally stable, extreme pH or the presence of reducing agents could potentially affect it.Use mild quenching conditions. Standard amine-based quenching agents at near-neutral pH are compatible with the azide group.
Inconsistent results between experiments Variable Quenching Time: Inconsistent incubation times after adding the quenching agent can lead to variable amounts of unreacted NHS ester.Standardize the quenching time for all experiments. A 15-30 minute incubation is generally sufficient.[1][3]
Hydrolysis of NHS Ester Before Quenching: If there is a delay in adding the quenching agent, the NHS ester may hydrolyze to a variable extent, affecting the final amount of active reagent.Add the quenching agent promptly after the desired conjugation reaction time has elapsed.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in an this compound reaction?

A1: Quenching is a critical step to stop the conjugation reaction by deactivating any unreacted this compound.[3][4] This prevents the non-specific labeling of other molecules in subsequent steps and ensures a more homogeneous final product.[3]

Q2: What are the common quenching agents for NHS ester reactions?

A2: The most common quenching agents are small molecules containing a primary amine.[1][4] These include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[1] These reagents react with the NHS ester to form a stable amide bond, thus inactivating it.[1]

Q3: How do I choose the right quenching agent?

A3: Tris and glycine are the most widely used quenching agents due to their effectiveness and ready availability.[3] The choice may also depend on the downstream application and the need to avoid any potential interference from the quenching molecule. For most applications, Tris-HCl or glycine at a final concentration of 20-100 mM is a reliable choice.[1]

Q4: Can I quench the reaction by adjusting the pH?

A4: Yes, you can quench the reaction by raising the pH to above 8.6.[3][5] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to its rapid inactivation.[3][6] The half-life of an NHS ester at pH 8.6 and 4°C is approximately 10 minutes.[6] However, this method results in the regeneration of a carboxyl group, which might not be desirable in all applications. Actively quenching with an amine-containing reagent is a more controlled method.[3]

Q5: Is the azide group on the this compound stable during the quenching process?

A5: The azide group is generally stable under the mild conditions used for quenching NHS ester reactions (i.e., near-neutral pH and room temperature).[7] The primary amine of the quenching agent will selectively react with the highly reactive NHS ester. However, it is good practice to avoid harsh conditions such as strong acids, bases, or reducing agents that are not part of the standard quenching protocol.

Quantitative Data Summary

The following table summarizes the typical conditions for commonly used quenching agents for NHS ester reactions.

Quenching AgentTypical Final ConcentrationIncubation TimeIncubation Temperature
Tris-HCl 20-100 mM15-30 minutesRoom Temperature
Glycine 20-100 mM15-30 minutesRoom Temperature
Lysine 20-50 mM15 minutesRoom Temperature
Ethanolamine 20-50 mM15 minutesRoom Temperature

Data compiled from multiple sources.[1][2][3][8][9]

Experimental Protocols

Protocol 1: Standard Quenching of Unreacted this compound Using Tris-HCl

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction Buffer (e.g., PBS, HEPES, Borate buffer at pH 7.2-8.5)

Procedure:

  • Following the completion of your conjugation reaction, prepare to quench the unreacted this compound.

  • Add the 1 M Tris-HCl, pH 8.0 Quenching Buffer to your reaction mixture to achieve a final Tris concentration of 50-100 mM.[2][8][9] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Mix gently by pipetting or vortexing at a low speed.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[1][3]

  • The quenched reaction mixture is now ready for downstream purification to remove the excess, inactivated this compound and the quenching agent.

Protocol 2: Quenching by Hydrolysis

Materials:

  • Reaction mixture containing unreacted this compound

  • High pH Buffer: e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5

Procedure:

  • After your conjugation reaction is complete, adjust the pH of the reaction mixture to 8.6 or higher. This can be achieved by adding a small amount of a high pH buffer.

  • Incubate the reaction mixture for at least 30 minutes at room temperature to allow for the complete hydrolysis of the unreacted NHS ester. Note that the half-life of the NHS ester is approximately 10 minutes at pH 8.6 and 4°C.[6]

  • Proceed with the purification of your conjugate.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Target_Molecule Target Molecule (with -NH2) Conjugate Azido-PEG4-Conjugate Target_Molecule->Conjugate reacts with Azido_PEG4_NHS This compound Azido_PEG4_NHS->Conjugate Unreacted_NHS Unreacted this compound Azido_PEG4_NHS->Unreacted_NHS excess Purified_Conjugate Purified Azido-PEG4-Conjugate Conjugate->Purified_Conjugate separate from Quenched_Product Inactive Quenched Product Unreacted_NHS->Quenched_Product reacts with Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Product Byproducts Byproducts (Quenched Product, excess Quencher) Quenched_Product->Byproducts

Caption: Experimental workflow for the conjugation and subsequent quenching of this compound.

Quenching_Mechanism NHS_Ester Unreacted this compound R-PEG4-N₃ Quenched_Product Inactive Quenched Product R-PEG4-N₃-NH-R' NHS_Ester:f0->Quenched_Product:f0 Nucleophilic Attack Quencher Quenching Agent H₂N-R' Quencher:f0->Quenched_Product:f0 NHS_Leaving_Group N-Hydroxysuccinimide Quenched_Product->NHS_Leaving_Group releases

Caption: Chemical mechanism of quenching unreacted this compound with a primary amine.

References

Technical Support Center: Optimizing Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing linker length for specific applications such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fusion proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your linker optimization experiments.

Potential IssuePotential Cause(s)Recommended Action(s)Rationale
PROTACs: Good binary binding but no target degradation Suboptimal linker length (too short or too long) preventing productive ternary complex formation.[1][2]Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units).[2]The linker may cause steric hindrance if too short, or lead to an unstable, non-productive ternary complex if too long.[1][] Empirical testing is essential to find the optimal length for a specific target-E3 ligase pair.[1]
Unfavorable ternary complex conformation.Redesign the linker to alter rigidity (e.g., incorporate alkynes or piperazine rings).[2][4] Perform computational modeling to predict ternary complex structures.[2]Even if a ternary complex forms, the linker might orient the target protein such that lysine residues for ubiquitination are inaccessible to the E3 ligase.[2]
PROTACs: "Hook effect" observed (bell-shaped dose-response curve) At high concentrations, the PROTAC forms binary complexes with the target protein and E3 ligase separately, reducing the formation of the productive ternary complex.Enhance ternary complex cooperativity through linker optimization.[5] Systematically vary linker length and composition.[5]A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity and mitigate the hook effect.[5]
ADCs: Aggregation during purification and storage The hydrophobic nature of the payload can lead to aggregation, especially with a suboptimal linker.[6][7]Increase the length of a hydrophilic linker like polyethylene glycol (PEG).[6][7] Systematically evaluate a series of linker lengths (e.g., PEG4, PEG8, PEG12).[6]A longer, more hydrophilic linker can create a "hydration shell" around the ADC, improving solubility and preventing aggregation.[6]
ADCs: Poor plasma stability and rapid clearance The linker may be unstable in plasma, leading to premature payload release.[][9]Re-evaluate linker chemistry (e.g., consider non-cleavable linkers for higher stability).[][9] Modulate linker length and introduce steric hindrance around the cleavage site.[10][11]An optimized linker chemistry and length can protect the payload from premature release, extending the ADC's half-life.[11][12]
Fusion Proteins: Low expression or poor stability Incorrect linker length or composition may lead to improper folding of the protein domains.Experiment with different linker lengths and compositions (flexible vs. rigid).[13]The linker must provide sufficient separation and flexibility for each domain to fold and function correctly.[13][14]
Fusion Proteins: Reduced biological activity The linker may not allow for the necessary interaction or orientation between the fused domains.Screen a library of linkers with varying lengths and flexibilities.[15]The optimal linker will depend on whether the domains need to interact or function independently.[14][15]

Frequently Asked Questions (FAQs)

PROTACs

Q1: What is the optimal linker length for a PROTAC?

A1: There is no universal optimal linker length. It is highly dependent on the specific target protein and the recruited E3 ligase.[1][5] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5][16] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[16] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]

Q2: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?

A2: The composition of the linker influences its flexibility, solubility, and cell permeability.[] PEG linkers are often used to increase the hydrophilicity and solubility of the PROTAC molecule.[1] Alkyl chains provide more rigidity. The choice between them depends on the specific requirements of the PROTAC and the target system. Altering the linker's rigidity by incorporating elements like alkynes or piperazine rings can influence the conformation of the ternary complex.[2][4]

Q3: Can the linker attachment point influence PROTAC efficacy?

A3: Yes, the attachment point of the linker to both the target protein ligand and the E3 ligase ligand is critical.[][17] An incorrect attachment point can interfere with the binding of either ligand to its respective protein, thus preventing the formation of the ternary complex. It is advisable to choose solvent-exposed positions on the ligands for linker attachment to minimize interference with protein binding.[][4]

Antibody-Drug Conjugates (ADCs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker in an ADC acts as a flexible spacer connecting the antibody to the cytotoxic payload.[6] Its main functions are to enhance the solubility of hydrophobic payloads, improve the stability of the ADC by preventing aggregation, and prolong the circulation half-life.[6] The hydrophilic nature of PEG helps create a "hydration shell" around the ADC.[6]

Q2: How does increasing PEG linker length generally affect ADC properties?

A2: Increasing the PEG linker length generally leads to decreased aggregation, increased plasma stability and half-life, and potentially improved in vivo efficacy.[10] However, it may also lead to a decrease in in vitro cytotoxicity.[10] There is a trade-off, and the optimal length must be determined experimentally.

Q3: Can the linker influence the maximum achievable Drug-to-Antibody Ratio (DAR)?

A3: Yes. The hydrophobicity of the payload often limits the achievable DAR due to aggregation.[10] By incorporating hydrophilic linkers like PEG, the overall hydrophilicity of the ADC is increased, which can mitigate the aggregation propensity of the hydrophobic payload.[10] This allows for a higher DAR while maintaining stability and solubility.[10]

Fusion Proteins

Q1: What are the main types of linkers used in fusion proteins?

A1: The most common types are flexible and rigid linkers. Flexible linkers, often composed of glycine and serine repeats (e.g., (Gly-Gly-Gly-Gly-Ser)n), provide mobility to the fused domains.[14] Rigid linkers, such as those with alpha-helical structures (e.g., (EAAAK)n), act as stiff spacers to keep the domains separated and properly folded.[14]

Q2: How do I choose between a flexible and a rigid linker?

A2: The choice depends on the desired function of the fusion protein. If the fused domains need to interact with each other or require a certain degree of movement, a flexible linker is generally preferred.[14] If the domains need to be kept at a fixed distance to maintain their individual structure and function, a rigid linker is more appropriate.[18]

Q3: What is a typical length for a fusion protein linker?

A3: The optimal length is protein-dependent. For flexible linkers like the (GGGGS)n repeat, the number of repeats (n) can be adjusted to achieve the desired separation.[14] Linkers of about 15 residues are commonly used.[15] For some applications, the linker length is calculated based on the distance between the C-terminus of one domain and the N-terminus of the other.[19]

Quantitative Data Summary

Table 1: Impact of PROTAC Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC IDLinker Length (atoms)ERα Degradation IC50 (µM)
11 12> 50
12 1626
13 19> 50
14 21> 50
Data sourced from Cyrus et al., as presented in Benchchem resources, indicating a 16-atom linker was most potent for ERα degradation.[1]

Table 2: General Effect of PEG Linker Length on ADC Properties

Linker PropertyShorter / More HydrophobicLonger / More Hydrophilic (e.g., PEG)
Aggregation Propensity IncreasesDecreases[10]
Plasma Stability (Half-life) Decreases (Higher Clearance)Increases[10]
In Vivo Efficacy May be lowerImproves[10]
In Vitro Cytotoxicity May be higherMay Decrease[10]
Achievable DAR LimitedEnables Higher DAR[10]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of different PROTACs by measuring the reduction in the target protein levels in cells.

Methodology:

  • Cell Treatment: Treat cells with a serial dilution of PROTAC concentrations for a predetermined time (e.g., 18-24 hours).[2] Include a vehicle-only control (e.g., DMSO).[2]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][4]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.[2]

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.[2] Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Protocol 2: Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis

This protocol is used to quantify the amount of aggregation in ADC preparations with different linker lengths.

Methodology:

  • Sample Preparation: Prepare solutions of your ADCs with different PEG linker lengths at a concentration of 1 mg/mL in a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4).[6]

  • SEC-HPLC System Setup:

    • Equilibrate a size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWxl) with the formulation buffer.[6]

    • Set the flow rate and detection wavelength (typically 280 nm for proteins).

  • Injection and Analysis:

    • Inject a defined volume of the ADC sample onto the column.

    • Monitor the elution profile. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as higher molecular weight species.

  • Data Interpretation: Integrate the peak areas to calculate the percentage of monomer and aggregates in each sample. Compare the aggregation levels between ADCs with different linker lengths.

Protocol 3: Fusion Protein Expression and Purification

This protocol describes the expression of a His-tagged fusion protein in E. coli and its subsequent purification.

Methodology:

  • Expression:

    • Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene for the fusion protein.[18]

    • Inoculate a single colony into Luria-Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C.[18]

    • Inoculate a larger culture and grow to an OD600 of 0.6-0.8.[18]

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow under optimized conditions (e.g., lower temperature for several hours).[18]

  • Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing a His-tag purification-compatible detergent and protease inhibitors. Lyse the cells by sonication or other mechanical means.

  • Affinity Chromatography:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column.

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using size-exclusion chromatography to separate the monomeric fusion protein from any aggregates or smaller contaminants.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Recruited Proteasome Proteasome UbiquitinatedProtein->Proteasome Targeted to Degradation Degradation Products Proteasome->Degradation Degrades

PROTAC Mechanism of Action.

Linker_Optimization_Workflow cluster_design Design & Synthesis cluster_testing Characterization & Testing cluster_analysis Analysis & Selection start Define Target & Application (PROTAC, ADC, Fusion Protein) design_library Design Linker Library (Vary Length & Composition) start->design_library synthesis Synthesize Conjugates design_library->synthesis characterization Initial Characterization (Purity, Stability, DAR for ADCs) synthesis->characterization invitro In Vitro Assays (Binding, Degradation, Cytotoxicity) characterization->invitro invivo In Vivo Studies (PK/PD, Efficacy) invitro->invivo data_analysis Analyze Data & Compare Linker Performance invivo->data_analysis data_analysis->design_library Iterate Design select_optimal Select Optimal Linker Candidate data_analysis->select_optimal end Lead Candidate select_optimal->end Proceed to Further Development

Experimental workflow for linker length optimization.

Linker_Length_Logic start Start: Suboptimal Performance issue What is the primary issue? start->issue aggregation High Aggregation or Poor Solubility issue->aggregation Aggregation efficacy Poor PK / Low In Vivo Efficacy issue->efficacy Efficacy stability Premature Payload Release in Plasma issue->stability Stability action_aggregation Action: Increase linker length and hydrophilicity (e.g., add PEG units) to improve solubility. aggregation->action_aggregation action_efficacy Action: Increase linker length with hydrophilic units to extend half-life and improve tumor accumulation. efficacy->action_efficacy action_stability Action: Re-evaluate linker chemistry. Modulate length & steric hindrance around cleavage site. stability->action_stability

Troubleshooting logic for common ADC linker issues.

References

Technical Support Center: Optimizing Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during bioconjugation, with a specific focus on the critical role of buffer choice.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in bioconjugation reactions?

Low bioconjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality of reagents, inactive biomolecules, and inefficient purification methods.[1] Key areas to investigate include the pH of the reaction buffer, the molar ratio of the reactants, the presence of competing substances in the buffer, and the stability of the crosslinker.[1]

Q2: How does pH critically affect the efficiency of my conjugation reaction?

The pH of the reaction buffer is a critical parameter for efficient and specific conjugation.[1] For instance, N-hydroxysuccinimide (NHS) esters, which react with primary amines, are susceptible to hydrolysis at alkaline pH.[1] While the reaction with amines is faster at a higher pH, so is the hydrolysis of the NHS ester, creating a need for optimization.[1] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to favor the specific reaction with thiols over side reactions with amines or hydrolysis of the maleimide group.[1]

Q3: Which buffers should I avoid for specific conjugation chemistries?

It is crucial to use non-amine-containing buffers for reactions involving NHS esters. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[2][3][4] However, Tris or glycine buffers can be useful for quenching the reaction.[3][5] For maleimide-thiol conjugations, avoid buffers containing thiols like dithiothreitol (DTT) or 2-mercaptoethanol.[6][7]

Q4: My protein is in a buffer containing interfering substances. What should I do?

If your protein or antibody solution contains interfering substances like Tris, glycine, or sodium azide, you must perform a buffer exchange before starting the conjugation.[5][8] Common methods for buffer exchange include dialysis, desalting columns (spin or gravity-flow), and tangential flow filtration (TFF).[8]

Q5: How can I prevent the oxidation of thiol groups before maleimide conjugation?

Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive with maleimides.[7] To prevent this, it is recommended to degas buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[7] If disulfide bonds are present, they can be reduced using reagents like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[5][6]

Troubleshooting Guides

Low or No Conjugation Yield
Potential CauseRecommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range for your specific chemistry. For NHS-ester to amine reactions, the typical range is 7.2-8.5.[1][8] For maleimide-thiol reactions, the optimal range is 6.5-7.5.[1][6] For EDC/NHS activation of carboxyl groups, a pH of 4.5-6.0 is most efficient.[9]
Incompatible Buffer Components Ensure the buffer is free of interfering substances. For NHS ester reactions, avoid primary amines (e.g., Tris, Glycine).[3][4][8] For maleimide reactions, avoid thiols (e.g., DTT).[6] If present, perform a buffer exchange.[8]
Hydrolysis of Reagents NHS esters and maleimides are susceptible to hydrolysis, especially at higher pH.[2][7] Prepare stock solutions of these reagents in an anhydrous solvent like DMSO or DMF immediately before use and add them to the reaction mixture promptly.[2][8]
Oxidation of Thiols (for Maleimide Chemistry) Thiol groups can oxidize to form unreactive disulfide bonds. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA.[7] Use a reducing agent like TCEP to reduce any existing disulfide bonds before adding the maleimide reagent.[6]
Inactive Biomolecules or Reagents Ensure reagents are stored correctly, typically desiccated and at low temperatures, and have not expired.[5][10] Allow reagents to warm to room temperature before opening to prevent moisture condensation.[2][10] Confirm the activity of your protein or biomolecule.
Inconsistent Conjugation Results
Potential CauseRecommended Solution
Buffer Variability Use a consistent source and preparation method for your buffers. Even small variations in pH or component concentration can affect conjugation efficiency.
Temperature Fluctuations The pH of some buffers, like Tris, is sensitive to temperature changes.[8] Perform conjugations at a controlled temperature.
Variable Purity of Starting Materials Ensure the purity of your protein or biomolecule is consistent between batches. Impurities can compete in the conjugation reaction. It is recommended to use an antibody that is greater than 95% pure.

Quantitative Data Summary

Impact of pH on Common Conjugation Chemistries
Conjugation ChemistryOptimal pH RangeKey ConsiderationsRecommended BuffersBuffers to Avoid
Carboxyl-to-Amine (EDC/NHS) Activation: 4.5 - 6.0Coupling: 7.0 - 8.5A two-step pH process is highly recommended for optimal efficiency.[9][11] Low pH during coupling leads to protonated, unreactive amines.[9] High pH increases NHS ester hydrolysis.[9]Activation: MES[9][12][13]Coupling: Phosphate (PBS), Borate, Carbonate/Bicarbonate[2][12]Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate).[10]
Amine-to-Thiol (e.g., SMCC) Amine Reaction (NHS ester): 7.2 - 8.5Thiol Reaction (Maleimide): 6.5 - 7.5The two reactive ends of the crosslinker have different optimal pH ranges.Amine Reaction: Phosphate (PBS), HEPES, Borate, Carbonate/Bicarbonate[3][8]Thiol Reaction: Phosphate (PBS), HEPES, Tris[6][14]Amine Reaction: Buffers with primary amines (e.g., Tris, Glycine).[3][8]Thiol Reaction: Buffers with thiols (e.g., DTT).[6]
Maleimide-to-Thiol 6.5 - 7.5This pH range provides a good balance between reaction rate and selectivity for thiols over amines.[6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6] Above pH 7.5, the reaction with amines and maleimide hydrolysis increase.[7]Phosphate (PBS), HEPES, Tris.[6][14][15]Buffers containing thiols (e.g., DTT, 2-mercaptoethanol).[6][7]
Effect of Tris Buffer on NHS Ester Conjugation Efficiency
Tris Concentration (mM)Expected Relative Conjugation EfficiencyObservations
0100%Optimal conjugation in an amine-free buffer (e.g., PBS, pH 7.4).[8]
570-80%Even low concentrations of Tris can compete with the target protein.[8]
2530-50%Significant reduction in conjugation efficiency.
50<10%The majority of the NHS ester is quenched by the Tris buffer.

Experimental Protocols & Workflows

Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to an Amine-Containing Protein

This protocol is a general guideline for the covalent conjugation of a molecule with a carboxyl group to a protein with primary amines.

Materials:

  • Carboxyl-containing molecule

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11][12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11][12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine[5][12]

  • Desalting column

Procedure:

  • Prepare Protein: Dissolve the amine-containing protein in the Coupling Buffer to a concentration of 1-10 mg/mL.[3] If the protein is in an incompatible buffer, perform a buffer exchange into the Coupling Buffer.

  • Activate Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. c. Add a molar excess of EDC and Sulfo-NHS to the carboxyl-containing molecule solution. d. Incubate for 15 minutes at room temperature to activate the carboxyl groups.[12]

  • Buffer Exchange (Optional but Recommended): Remove excess EDC and Sulfo-NHS from the activated molecule using a desalting column equilibrated with Coupling Buffer. This prevents EDC from crosslinking proteins.

  • Conjugation: a. Add the activated molecule solution to the protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][12]

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.[5]

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagents using a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

Caption: Two-step EDC/NHS conjugation workflow.

Maleimide-Thiol Conjugation Protocol

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule (e.g., dye, drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris, pH 7.0-7.5.[6][14] Buffer should be degassed.

  • TCEP (Tris(2-carboxyethyl)phosphine) (optional, for disulfide reduction)

  • Anhydrous DMSO or DMF

  • Quenching Reagent: Free cysteine or 2-mercaptoethanol

  • Desalting column

Procedure:

  • Prepare Protein: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[6][14]

  • Reduce Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to free up thiols, add a 10-100 fold molar excess of TCEP.[15] Incubate for 20-30 minutes at room temperature.[15] TCEP does not need to be removed before adding the maleimide.[6] If DTT is used, it must be removed via a desalting column before proceeding.[6]

  • Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2][6]

  • Conjugation: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[5][6] Incubate for 1-2 hours at room temperature or overnight at 4°C.[5][6]

  • Quenching: Add a quenching reagent (e.g., free cysteine) in slight excess to the maleimide to react with any unreacted maleimide. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting or size-exclusion chromatography column to remove unreacted molecules and quenching reagent.

Maleimide_Thiol_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_cleanup Quenching & Purification Protein Protein in Degassed Buffer (pH 7.0-7.5) TCEP Add TCEP (Optional Reduction) Protein->TCEP If needed Reduced_Protein Protein with Free Thiols TCEP->Reduced_Protein 20-30 min, RT Conjugation Conjugation (1-2h RT or O/N 4°C) Reduced_Protein->Conjugation Maleimide Prepare Maleimide in DMSO/DMF Maleimide->Conjugation Add 10-20x excess Quench Quench with excess Cysteine Conjugation->Quench 15 min Purify Purify via Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Maleimide-thiol conjugation workflow.

Buffer_Selection_Logic cluster_chem cluster_amine_buffers cluster_thiol_buffers cluster_carboxyl_buffers Start Start: Choose Conjugation Chemistry Amine_Reactive Amine-Reactive (e.g., NHS ester) Start->Amine_Reactive Thiol_Reactive Thiol-Reactive (e.g., Maleimide) Start->Thiol_Reactive Carboxyl_Reactive Carboxyl-Reactive (e.g., EDC/NHS) Start->Carboxyl_Reactive Amine_Good Use Amine-Free Buffers: - PBS - HEPES - Borate - Carbonate Amine_Reactive->Amine_Good pH 7.2-8.5 Amine_Bad AVOID: - Tris - Glycine Amine_Reactive->Amine_Bad Thiol_Good Use Thiol-Free Buffers: - PBS - HEPES - Tris Thiol_Reactive->Thiol_Good pH 6.5-7.5 Thiol_Bad AVOID: - DTT - Mercaptoethanol Thiol_Reactive->Thiol_Bad Carboxyl_Good Activation (pH 4.5-6.0): - MES Coupling (pH 7.2-8.5): - PBS, Borate Carboxyl_Reactive->Carboxyl_Good Two-step pH Carboxyl_Bad AVOID: - Amine or Carboxyl containing buffers Carboxyl_Reactive->Carboxyl_Bad

References

Technical Support Center: Assessing Degree of Labeling with Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assessing the degree of labeling (DoL) with Azido-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and to troubleshoot issues encountered during the labeling and analysis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical crosslinker used to introduce an azide group onto a target molecule.[1][2] It consists of three key parts:

  • NHS Ester: An N-hydroxysuccinimide ester group that reacts with primary amines (-NH₂), such as those on the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond.[3][4] This reaction is most efficient at a pH range of 7.2 to 8.5.[5][6]

  • PEG4 Spacer: A short, hydrophilic polyethylene glycol spacer arm that increases the solubility of the reagent and the resulting conjugate, while also reducing steric hindrance.[2]

  • Azide Group: A terminal azide (-N₃) group that can be used for subsequent "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7]

Q2: What is the "Degree of Labeling" (DoL) and why is it important?

The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS), represents the average number of label molecules (in this case, Azido-PEG4) attached to a single target molecule (e.g., a protein or antibody).[8][9] Accurately determining the DoL is critical for ensuring the consistency, quality, and performance of the resulting conjugate.[10]

  • Under-labeling (low DoL) can lead to a weak signal or insufficient downstream reactivity.[9]

  • Over-labeling (high DoL) can cause protein aggregation, loss of biological activity, or altered solubility.[6][11] For antibodies, an ideal DoL is often between 2 and 10.[8][10]

Q3: What methods can be used to assess the DoL for an Azido-PEG4 conjugate?

Since the Azido-PEG4 moiety itself does not have a convenient spectroscopic handle for direct quantification, its DoL is typically assessed using one of three main approaches:

  • Mass Spectrometry (MS): The most direct method. It measures the mass increase of the protein after conjugation, allowing for a precise determination of the number of attached labels.[12][13]

  • UV-Vis Spectroscopy (Indirectly): A two-step method. After labeling with Azido-PEG4-NHS, the azide-modified protein is reacted with a reporter molecule (like a fluorescent dye) containing a complementary alkyne group via click chemistry. The DoL is then calculated based on the absorbance of the reporter dye.[14]

  • HPLC Analysis: Techniques like Reversed-Phase HPLC (RP-HPLC) can separate protein populations based on the number of conjugated labels. While often qualitative, it provides excellent information on labeling heterogeneity.[15][16]

Comparison of DoL Assessment Methods

MethodPrincipleInformation ProvidedProsCons
Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of the intact protein. The mass shift corresponds to the number of attached labels.Precise DoL, distribution of species (e.g., DoL 0, 1, 2...), confirmation of covalent attachment.[17]High accuracy and resolution, provides detailed molecular information.Requires specialized equipment, can be complex to set up, may not be suitable for routine high-throughput analysis.
UV-Vis Spectroscopy (via Click Chemistry) The azide-labeled protein is reacted with a dye-alkyne conjugate. The absorbance of the dye is used to quantify the number of labels.Average DoL across the entire protein population.[10]Widely accessible equipment, relatively simple calculation, good for routine checks.Indirect method, requires a second reaction step, assumes 100% efficiency of the click reaction, provides an average DoL only.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. Adding PEG linkers alters the protein's hydrophobicity and its retention time on the column.Labeling heterogeneity, qualitative assessment of DoL, purity of the conjugate.[15][16]High resolving power, can detect different labeled species, useful for quality control.Often provides relative rather than absolute quantification, method development can be time-consuming.

Experimental Workflows and Protocols

The overall process for labeling and assessment involves several key stages.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_assess Assessment Prot_Prep 1. Protein Preparation (Buffer Exchange) Labeling 2. Labeling Reaction (Protein + Azido-PEG4-NHS) Prot_Prep->Labeling Quench 3. Quench Reaction (Optional) Labeling->Quench Purify 4. Purify Conjugate (Remove excess reagent) Quench->Purify Assess 5. Assess Degree of Labeling Purify->Assess

Caption: General experimental workflow for protein labeling and DoL assessment.
Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein.

1. Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free buffer (e.g., PBS, Borate buffer), pH 7.2-8.5[6]

  • This compound

  • Anhydrous DMSO or DMF[18]

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

2. Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the optimal pH. If necessary, perform a buffer exchange using a desalting column.[5]

  • Prepare NHS Ester Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mM.[19] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[5]

  • Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[5][7]

  • Labeling Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. The final concentration of organic solvent should typically not exceed 10%.[6][19]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][20] If the protein or label is light-sensitive, protect the reaction from light.

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5] This step consumes any unreacted NHS ester.

  • Purification: Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column.[19] The purified azide-labeled protein is now ready for DoL assessment or downstream applications.

Protocol 2: DoL Assessment by Mass Spectrometry (LC-MS)

This method provides the most accurate DoL measurement.

1. Materials:

  • Purified azide-labeled protein conjugate

  • Unlabeled protein control

  • LC-MS system (e.g., ESI-QTOF or Orbitrap)

  • Appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

  • Deconvolution software

2. Procedure:

  • Sample Preparation: Dilute the purified conjugate and the unlabeled control to a final concentration of 1-2 mg/mL in the initial mobile phase.[12]

  • LC Separation: Inject the sample onto a suitable reversed-phase column. The protein is separated from any remaining impurities and eluted into the mass spectrometer.

  • MS Analysis: Acquire the mass spectrum across the protein's chromatographic peak. The instrument measures the mass-to-charge (m/z) ratio of the ionized protein.[12]

  • Data Processing: The raw spectrum will show a series of peaks corresponding to different charge states. Use deconvolution software to transform this m/z spectrum into a zero-charge mass spectrum.[12]

  • DoL Calculation:

    • Determine the molecular weight of the unlabeled protein (MW_protein).

    • Determine the molecular weights of the species in the labeled sample (MW_conjugate). You will likely see a distribution of peaks.

    • Calculate the mass of the Azido-PEG4-NHS linker after reaction (the NHS group is lost).

    • The DoL for each peak is calculated as: (MW_conjugate - MW_protein) / Mass_of_linker.

    • The average DoL can be calculated from the relative abundance of each labeled species.

Protocol 3: DoL Assessment by UV-Vis Spectroscopy (via Click Chemistry)

This is an indirect but highly accessible method.

1. Materials:

  • Purified azide-labeled protein conjugate

  • A reporter molecule with an alkyne handle (e.g., DBCO-Fluorophore for copper-free click)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Known molar extinction coefficients (ε) for the protein at 280 nm and the reporter dye at its maximum absorbance wavelength (λ_max).[10]

2. Procedure:

  • Click Reaction: React the purified azide-labeled protein with a molar excess of the DBCO-Fluorophore. Incubate at room temperature for 4-12 hours or as recommended by the reagent supplier.[21]

  • Purification: Remove the excess, unreacted DBCO-Fluorophore using a desalting column. This step is crucial for accurate results.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the final purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max of the dye (A_max).[10]

    • If the absorbance is too high (>2.0), dilute the sample with buffer and record the dilution factor.[22]

  • DoL Calculation:

    • First, calculate the concentration of the dye: C_dye (M) = A_max / ε_dye

    • Next, calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: A_protein = A₂₈₀ - (A_max * CF) where CF is the correction factor (ε_dye_at_280nm / ε_dye_at_λmax).[10][23] C_protein (M) = A_protein / ε_protein

    • Finally, calculate the DoL: DoL = C_dye / C_protein

Troubleshooting Guide

Low labeling efficiency and other issues are common challenges. Use this guide to diagnose and resolve them.

G start Problem: Low Labeling Efficiency ph_check Is buffer pH 7.2-8.5? start->ph_check buffer_check Does buffer contain primary amines (Tris, Glycine)? ph_check->buffer_check Yes adjust_ph Solution: Adjust pH to 8.3-8.5 using a calibrated meter. ph_check->adjust_ph No reagent_check Is NHS ester fresh and handled properly? buffer_check->reagent_check No buffer_exchange Solution: Perform buffer exchange into PBS or Borate buffer. buffer_check->buffer_exchange Yes concentration_check Is protein concentration >2 mg/mL? reagent_check->concentration_check Yes new_reagent Solution: Use fresh reagent. Dissolve immediately before use in anhydrous solvent. reagent_check->new_reagent No ratio_check Is molar excess of NHS ester sufficient? concentration_check->ratio_check Yes concentrate_protein Solution: Concentrate protein or increase reaction volume. concentration_check->concentrate_protein No increase_ratio Solution: Increase molar excess of NHS ester (e.g., 20x to 50x). ratio_check->increase_ratio No success Labeling Optimized ratio_check->success Yes adjust_ph->ph_check buffer_exchange->buffer_check new_reagent->reagent_check concentrate_protein->concentration_check increase_ratio->ratio_check

Caption: Troubleshooting workflow for low labeling efficiency.
ProblemPossible CauseRecommended Solution
Low or No Labeling Incorrect Buffer pH: The reaction is highly pH-dependent. A pH below 7.2 protonates the amines, making them unreactive. A pH above 8.5-9.0 rapidly hydrolyzes the NHS ester.[5][20]Use a calibrated pH meter to ensure your buffer is within the optimal range, ideally between 8.3 and 8.5.[5]
Competing Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.[5][6]Perform a buffer exchange into an amine-free buffer like PBS or Borate buffer before starting the labeling reaction.[5]
Hydrolyzed NHS Ester: The reagent is sensitive to moisture and can become inactivated.[5][6]Always allow the reagent vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.[5]
Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling as the competing hydrolysis reaction dominates.[11]If possible, increase the protein concentration to at least 2 mg/mL. You can also increase the molar excess of the NHS ester.[5]
Protein Precipitation after Labeling Over-labeling: Attaching too many PEG chains can alter the protein's solubility properties, leading to aggregation.[6]Reduce the molar excess of the this compound in the reaction to achieve a lower DoL. Perform small-scale trials to find the optimal ratio.
High Concentration of Organic Solvent: Many NHS esters are dissolved in DMSO or DMF. Too much organic solvent in the final reaction can denature the protein.Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[6][19]
Inconsistent DoL Results Variable Reaction Parameters: Minor changes in pH, temperature, incubation time, or reagent handling can lead to different outcomes.Standardize your protocol. Carefully control all parameters, including reagent preparation, reaction time, and temperature for every experiment.[20]
Inefficient Purification: Residual free label or byproducts can interfere with DoL assessment, especially for spectroscopic methods.Ensure your purification method (e.g., desalting column) is effective at removing all small-molecule contaminants. Collect and analyze fractions to confirm separation.

References

Improving stability of Azido-PEG4-NHS ester stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-NHS ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound stock solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in stock solutions?

The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] NHS esters are highly susceptible to reaction with water, which leads to the cleavage of the ester and the formation of an unreactive carboxylic acid. This hydrolysis reaction is the main reason for the loss of reactivity of the compound towards primary amines.[1][4]

Q2: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, solid this compound should be stored at -20°C and kept in a desiccated environment to protect it from moisture.[5] It is also advisable to protect the compound from light.[5]

Q3: Can I prepare a stock solution of this compound for later use?

While it is strongly recommended to prepare solutions immediately before use, stock solutions can be prepared in anhydrous (dry), water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6][7] These solutions should be stored at -20°C or -80°C.[5] Some sources suggest that under these conditions, similar PEG derivatives may be stable for up to a month, but it is crucial to minimize exposure to moisture.[6] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture contamination.[5]

Q4: Which solvents are recommended for preparing this compound stock solutions?

Anhydrous DMSO and DMF are the most commonly recommended solvents for preparing stock solutions.[5][6][7] It is critical to use high-quality, anhydrous grade solvents to prevent premature hydrolysis of the NHS ester.[2]

Q5: What factors can accelerate the degradation of this compound in solution?

Several factors can accelerate degradation:

  • Presence of Water: Even small amounts of moisture in the solvent or from atmospheric humidity can lead to rapid hydrolysis.[1]

  • pH: The rate of hydrolysis is significantly influenced by pH. While the desired reaction with amines is optimal between pH 7.2 and 8.5, higher pH values dramatically increase the rate of hydrolysis.[2][]

  • Temperature: Higher temperatures will increase the rate of hydrolysis.[1]

  • Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended target for reaction with the NHS ester and should be avoided in the reaction mixture.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Problem 1: Low or No Conjugation Yield

  • Possible Cause: The this compound has hydrolyzed and is no longer reactive.

  • Solution:

    • Always use a fresh vial of the reagent or a freshly prepared stock solution from a properly stored solid.

    • Ensure that the solvent used to prepare the stock solution is anhydrous.

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare the stock solution immediately before the conjugation reaction.[9]

    • Optimize the reaction pH to be within the 7.2-8.5 range to favor aminolysis over hydrolysis.[2][]

Problem 2: Inconsistent Results Between Experiments

  • Possible Cause: Variable activity of the this compound stock solution due to handling and storage inconsistencies.

  • Solution:

    • Aliquot the solid reagent or stock solution into single-use volumes to minimize repeated handling and exposure to atmospheric moisture.[5]

    • Always use the same protocol for preparing and handling the stock solution.

    • Consider performing a quality control check on a new batch of reagent or a long-stored stock solution to assess its reactivity. A simple method involves monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a base.[3]

Problem 3: Precipitation of the Reagent During the Reaction

  • Possible Cause: The this compound has limited solubility in the aqueous reaction buffer.

  • Solution:

    • First, dissolve the reagent in a minimal amount of anhydrous DMSO or DMF.

    • Add this stock solution to the aqueous reaction buffer dropwise while vortexing. The final concentration of the organic solvent should generally be kept below 10% (v/v) to avoid negative effects on protein stability and the reaction.[7]

Data Presentation

Table 1: Influence of pH on the Hydrolysis Half-Life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life of NHS Ester
7.025Several hours
8.025~17-34 minutes for various PEG-NHS esters
8.525Shorter than at pH 8.0
9.025Minutes

Data compiled from multiple sources indicating the general trend of NHS ester stability. Specific half-life can vary depending on the exact structure of the NHS ester.[3][10]

Experimental Protocols

Protocol for Preparation and Short-Term Storage of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)

  • Argon or nitrogen gas (optional)

  • Sealed vials suitable for low-temperature storage

  • Micropipettes and sterile, dry pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 15-20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent.[3]

  • Weighing: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), quickly weigh the desired amount of the solid reagent.

  • Dissolution: Immediately dissolve the weighed this compound in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or 100 mM). Ensure the solvent is from a freshly opened bottle or has been properly stored to maintain its anhydrous state.

  • Aliquoting: If the entire stock solution will not be used in a single experiment, immediately aliquot it into single-use volumes in separate, tightly sealed vials.

  • Inert Gas Purge (Optional but Recommended): Before sealing the vials, flush the headspace with a stream of dry argon or nitrogen gas to displace any air and moisture.

  • Storage: Store the aliquoted stock solutions at -20°C or -80°C.

  • Usage: When ready to use, thaw a single aliquot quickly and use it immediately for the conjugation reaction. Do not refreeze any unused portion of the thawed aliquot. Discard any remaining solution.

Visualizations

Hydrolysis_of_NHS_Ester cluster_reaction Hydrolysis Reaction Azido_PEG4_NHS This compound (Reactive) Hydrolyzed_Product Azido-PEG4-Carboxylic Acid (Unreactive) Azido_PEG4_NHS->Hydrolyzed_Product + H₂O Azido_PEG4_NHS:e->Hydrolyzed_Product:w Water H₂O NHS N-Hydroxysuccinimide Hydrolyzed_Product->NHS + Workflow_Stock_Solution Start Start: Solid This compound Equilibrate Equilibrate vial to room temperature Start->Equilibrate Weigh Weigh reagent in low humidity environment Equilibrate->Weigh Dissolve Dissolve in anhydrous DMSO or DMF Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C under inert gas Aliquot->Store Use Thaw and use immediately Store->Use Troubleshooting_Flowchart Start Low Conjugation Yield? Check_Reagent Was the reagent handled properly? (warmed before opening, anhydrous solvent) Start->Check_Reagent Yes Check_pH Is the reaction pH between 7.2 and 8.5? Check_Reagent->Check_pH Yes Solution_Reagent Use fresh reagent. Follow proper handling. Check_Reagent->Solution_Reagent No Check_Buffer Does the buffer contain primary amines? Check_pH->Check_Buffer Yes Solution_pH Adjust pH of the reaction buffer. Check_pH->Solution_pH No Solution_Buffer Use an amine-free buffer (e.g., PBS, Borate). Check_Buffer->Solution_Buffer Yes Success Problem Solved Check_Buffer->Success No Solution_Reagent->Start Solution_pH->Start Solution_Buffer->Start

References

Technical Support Center: Reducing Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule, such as a protein, or the bulky nature of a labeling molecule prevents the desired conjugation reaction from occurring efficiently at a specific site.[1] This can be due to the target functional group being buried within the protein's folded structure or shielded by neighboring residues.[1]

Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?

A2: Common signs that steric hindrance may be impacting your experiment include:

  • Low or no conjugation yield: The final amount of the desired bioconjugate is significantly less than expected.[2]

  • Incomplete conjugation: Even with an excess of the labeling reagent, a large fraction of the biomolecule remains unconjugated.[2]

  • Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the protein surface, leading to a heterogeneous mixture of products.[2]

  • Protein aggregation or precipitation: Over-modification at more accessible sites can alter the protein's surface properties, leading to aggregation.[2]

Q3: How can linkers, such as Polyethylene Glycol (PEG), help overcome steric hindrance?

A3: Linkers, particularly PEG linkers, act as flexible, hydrophilic spacers that increase the distance between the two molecules being conjugated.[3] This separation minimizes steric clashes and can improve reaction efficiency.[3] The length and architecture (linear vs. branched) of the linker are critical factors.[2][4] A longer linker can extend a reactive group away from the biomolecule's surface, allowing it to access sterically hindered sites.[1] However, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric hindrance.[2]

Q4: What are site-specific conjugation methods and why are they beneficial?

A4: Site-specific conjugation methods provide precise control over where a payload is attached to a biomolecule.[5] This allows researchers to select a conjugation site that is known to be accessible and distant from functionally important regions, thereby avoiding steric hindrance.[5] Key techniques include introducing engineered cysteines or unnatural amino acids at specific locations on the protein surface.[5]

Q5: How does the architecture of a PEG linker (linear vs. branched) affect steric hindrance?

A5: Linear PEG linkers consist of a single, straight chain and generally exhibit minimal steric hindrance, making them suitable for many applications.[4] Branched PEGs have multiple PEG arms extending from a central core, providing a larger hydrodynamic volume and superior shielding effects.[4] While this can be advantageous for increasing a drug's circulation time in the body, the bulkier structure of branched PEGs can also lead to increased steric hindrance compared to linear PEGs of the same molecular weight.[4][6]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Potential Cause: The target reactive site on the biomolecule is inaccessible due to steric hindrance.

Recommended Solutions:

  • Introduce a Longer Linker: Employ a linker with a longer spacer arm (e.g., a longer PEG chain) to increase the reach of the reactive group to the hindered site.[7]

  • Optimize Reaction Conditions: Adjusting the pH or temperature may induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation.[1]

  • Utilize Site-Specific Mutagenesis: If feasible, introduce a more accessible reactive residue, such as cysteine, at a different location on the protein surface through site-directed mutagenesis.[5]

  • Consider "Click Chemistry": Reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are highly efficient and can be less sensitive to steric hindrance than traditional methods.[3]

G

Problem 2: Loss of Biological Activity After Conjugation

Potential Cause: The conjugated molecule is sterically hindering the active site or binding interface of the biomolecule.

Recommended Solutions:

  • Change the Conjugation Site: If using a random conjugation method (e.g., targeting lysines), switch to a site-specific method to attach the payload at a location distant from the active site.[8]

  • Modify the Linker Length: Experiment with both shorter and longer linkers. A shorter linker might reduce interference at the active site, while a longer linker could position the payload further away.[3]

  • Protect the Active Site: Before conjugation, incubate the biomolecule with a competitive inhibitor or a binding partner to physically block the active site from reacting. The protecting agent can be removed after the conjugation reaction.[7]

  • Assess Conformational Changes: Use analytical techniques like Circular Dichroism (CD) spectroscopy to determine if the conjugation process has induced any changes in the protein's secondary or tertiary structure.[9]

G

Data Presentation

Table 1: Effect of PEG Chain Length on the Hydrodynamic Radius of Human Serum Albumin (HSA)

This table illustrates the significant increase in the effective size of a protein with the attachment of PEG chains of varying lengths and architectures.[8][10]

ConjugateMolecular Weight of Attached PEG (kDa)Resulting Hydrodynamic Radius (Rh) of Conjugate (nm)Fold Increase in Rh vs. Native HSA
Native HSA06.21.00
HSA-PEG 5k57.441.20
HSA-PEG 10k109.181.48
HSA-PEG 20k (Linear)2010.851.75
HSA-PEG 20k (Branched)2011.351.83

Data synthesized from studies on site-specific PEGylation of HSA. Actual results will vary depending on the specific protein and reaction conditions.[8][10]

Table 2: Comparative Performance of Antibody-Drug Conjugates (ADCs) with Different PEG Linker Lengths

This table summarizes the trade-offs between in vitro potency and in vivo efficacy often observed when varying PEG linker length in ADCs.[2][11]

ADC ConfigurationIn Vitro Cytotoxicity (IC50)Plasma Half-Life (t½)In Vivo Efficacy (Tumor Growth Inhibition)
Short PEG Linker (e.g., PEG4) Lower (more potent)ShorterModerate
Medium PEG Linker (e.g., PEG8) IntermediateIntermediateOften Improved
Long PEG Linker (e.g., PEG12) Higher (less potent)LongerPotentially Highest

This data is illustrative and compiled from multiple sources for comparison. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[2][11]

Table 3: Comparison of Linear vs. Branched PEG Linkers

This table highlights the key differences in properties between linear and branched PEG linkers.[6]

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chainMultiple PEG arms from a central core
Hydrodynamic Volume Smaller for a given molecular weightLarger for a given molecular weight
"Stealth" Effect Provides a hydrophilic shieldOffers a superior shielding effect
In Vivo Half-Life Generally shorterCan be significantly longer
Steric Hindrance MinimalCan be higher, potentially impacting binding

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce a Reactive Cysteine

This protocol outlines a general method for introducing a cysteine residue at a specific site on a protein to serve as a handle for thiol-specific conjugation.[5]

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • Custom-designed mutagenic primers

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Appropriate buffers and growth media

Methodology:

  • Primer Design: Design forward and reverse primers (~30 bp) containing the desired mutation to change a specific codon to a cysteine codon (TGC or TGT). The mutation should be in the center of the primers.[12]

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.[5]

  • Template Digestion: After PCR, digest the parental (non-mutated) plasmid by adding DpnI enzyme to the reaction mixture and incubating at 37°C for 1-2 hours. DpnI specifically digests methylated DNA, which the parental plasmid is, while the newly synthesized mutated plasmid is unmethylated.[13]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Plate the transformed cells and select individual colonies. Isolate the plasmid DNA from these colonies and send for sequencing to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Once the mutation is confirmed, express and purify the mutant protein for subsequent conjugation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol provides a general guideline for conjugating an azide-modified biomolecule to an alkyne-containing payload.[14][15]

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS)

  • Alkyne-containing payload

  • Copper(II) sulfate (CuSO4) stock solution

  • Water-soluble ligand (e.g., THPTA) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Purification system (e.g., SEC column)

Methodology:

  • Prepare Biomolecule: Dissolve the azide-modified biomolecule in an appropriate buffer.

  • Prepare Reagents: Prepare fresh stock solutions of sodium ascorbate.

  • Pre-complex Copper: In a separate tube, mix the CuSO4 and THPTA ligand solutions and allow them to incubate for a few minutes.

  • Initiate Reaction: In the reaction tube containing the azide-modified biomolecule, add the alkyne-containing payload. Then, add the pre-complexed copper-ligand solution. Finally, add the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be protected from light.

  • Purification: Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "Click Chemistry"

This protocol describes the conjugation of an azide-modified antibody to a DBCO-containing drug-linker.[14][16]

Materials:

  • Azide-conjugated antibody in PBS (pH 7.4)

  • DBCO-containing drug-linker stock solution in DMSO

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)

Methodology:

  • Buffer Exchange: Ensure the azide-conjugated antibody is in the correct reaction buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Combine Reagents: To the antibody solution, add the DBCO-drug linker stock solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%) to ensure the solubility of the drug-linker.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C.

  • Purification: Remove the excess, unreacted DBCO-drug linker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Concentration: Concentrate the purified antibody-drug conjugate (ADC) using a protein concentrator with an appropriate molecular weight cutoff.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) and assess its purity.

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation of Azido-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the successful conjugation of linker molecules like Azido-PEG4-NHS ester is a critical step. This guide provides a comparative overview of common analytical techniques to confirm the formation of a stable amide bond between the NHS ester and a primary amine on a target molecule.

The this compound is a bifunctional linker. Its N-hydroxysuccinimide (NHS) ester reacts with primary amines, while its azide group is available for subsequent "click chemistry" reactions. Confirmation of the initial conjugation is paramount for the success of downstream applications.

Comparative Analysis of Confirmation Techniques

The choice of analytical method depends on the properties of the target molecule, available instrumentation, and the level of detail required. Below is a comparison of common techniques used to confirm successful conjugation.

Technique Principle of Detection Information Provided Key Advantages Potential Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the molecule.Direct confirmation of mass increase corresponding to the addition of the Azido-PEG4 moiety. Can determine the degree of labeling.High specificity and accuracy, providing unambiguous evidence of conjugation.Requires specialized equipment and sample purification to remove interfering substances.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties.A shift in retention time of the target molecule after the reaction indicates a change in its properties due to conjugation.High resolution allows for the separation of conjugated, unconjugated, and excess reagent molecules. Can be used for quantification.Does not provide direct structural information about the nature of the modification.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared light by chemical bonds.Detects the disappearance of the NHS ester peak and the appearance of a new amide bond peak, confirming the chemical transformation.Provides direct evidence of the formation of the desired amide bond.Can be challenging to interpret for large and complex biomolecules due to overlapping signals.
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light.The NHS ester has a characteristic UV absorbance that diminishes upon reaction or hydrolysis.A simple and rapid method that requires standard laboratory equipment.An indirect method that only indicates the consumption of the NHS ester, not its specific reaction with the target molecule.

Experimental Methodologies and Workflows

Detailed protocols are essential for reproducible results. The following sections outline the methodologies for the most common and reliable confirmation techniques.

Experimental Workflow for Conjugation and Confirmation

The general process involves the conjugation reaction followed by analysis using one or more of the techniques described above.

G Target Molecule (-NH2) Target Molecule (-NH2) Conjugated Product Conjugated Product Target Molecule (-NH2)->Conjugated Product + This compound This compound This compound->Conjugated Product NHS (leaving group) NHS (leaving group) Conjugated Product->NHS (leaving group) +

A Comparative Guide to the Characterization of Azido-PEG4-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification and characterization of proteins are fundamental to advancing biological understanding and therapeutic innovation. The Azido-PEG4-NHS ester has emerged as a versatile tool for protein labeling, offering a gateway to powerful bioorthogonal "click chemistry" applications. This guide provides an objective comparison of proteins labeled with this compound against alternative labeling strategies, supported by experimental data and detailed protocols.

Performance Comparison: A Quantitative Overview

The choice of a labeling reagent significantly influences the physicochemical and biological properties of the resulting protein conjugate. This compound offers distinct advantages due to its polyethylene glycol (PEG) spacer and the bioorthogonal azide group. The following tables summarize key quantitative data and expected performance characteristics when comparing this compound to a common non-PEGylated, amine-reactive crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Table 1: Physicochemical and Reaction Characteristics

FeatureThis compoundSMCC (Non-PEGylated Alternative)Rationale & Key Considerations
Molecular Weight 388.37 g/mol [1]334.32 g/mol The PEG4 linker adds hydrophilicity and a longer spacer arm.
Reactive Groups NHS Ester (amine-reactive), Azide (for click chemistry)[1][2]NHS Ester (amine-reactive), Maleimide (thiol-reactive)This compound enables a two-step labeling strategy with bioorthogonal click chemistry. SMCC is a direct heterobifunctional crosslinker.
Solubility of Labeled Protein HighModerate to LowThe hydrophilic PEG4 spacer in this compound is expected to improve the solubility of the resulting protein conjugate and reduce aggregation.[3]
Risk of Aggregation LowModerateIncreased hydrophobicity from linkers like SMCC can promote intermolecular interactions leading to aggregation.[4]
Reaction pH 7.2 - 8.5 for NHS ester reaction[4]7.2 - 8.5 for NHS ester reaction; 6.5 - 7.5 for maleimide reactionOptimal pH for NHS ester reactions can sometimes be suboptimal for protein stability.[5]
Linkage Stability Amide bond (highly stable), Triazole ring (highly stable post-click reaction)Amide bond (highly stable), Thioether bond (highly stable)Both linkers form stable covalent bonds suitable for in vivo applications.

Table 2: Impact on Protein Characteristics and Downstream Analysis

ParameterThis compound Labeled ProteinSMCC Labeled ProteinFold Change/Difference (Illustrative)References & Notes
Hydrodynamic Radius IncreasedMinor Increase1.5 - 2x increase with PEGylationPEGylation significantly increases the hydrodynamic size of a protein.[6]
In Vivo Half-life Significantly IncreasedModerately Increased~10-20x increase with PEGylationThe increased hydrodynamic radius from PEGylation reduces renal clearance, thereby extending serum half-life.[6]
Immunogenicity ReducedMay be increased-The PEG spacer can shield epitopes on the protein surface, reducing its immunogenicity.
Biological Activity Potential for reductionPotential for reductionVariableModification of lysine residues can impact protein function. The steric hindrance from the PEG chain may also affect activity.
Mass Spectrometry Analysis Amenable to standard workflows. The azide allows for selective enrichment via click chemistry.[7]Amenable to standard cross-linking mass spectrometry (XL-MS) workflows.[8]-Click chemistry provides an orthogonal handle for affinity purification of labeled peptides, potentially improving detection in complex samples.[7][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of labeled proteins.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.[5]

  • Purification: Remove excess, unreacted reagent using a desalting column with a molecular weight cutoff appropriate for the protein.

  • Characterization: The azide-labeled protein is now ready for characterization or subsequent click chemistry reactions.

Protocol 2: Mass Spectrometry Analysis of Labeled Proteins (Peptide Mapping)

Objective: To determine the degree of labeling and identify the site(s) of modification.

Procedure:

  • Protein Digestion: The labeled protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is searched against a protein database to identify peptides. The mass of the Azido-PEG4-moiety allows for the identification of labeled peptides. The fragmentation data (MS/MS spectra) provides sequence information to pinpoint the exact lysine residue that was modified.

Protocol 3: Click Chemistry Reaction for Affinity Pull-down and MS Analysis

Objective: To enrich for azide-labeled proteins or peptides for subsequent analysis.

Materials:

  • Azide-labeled protein/peptide mixture

  • Alkyne-biotin conjugate

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA)

  • Streptavidin-coated magnetic beads

Procedure:

  • Click Reaction: To the azide-labeled protein/peptide mixture, add the alkyne-biotin conjugate, CuSO4, and freshly prepared sodium ascorbate. The use of a copper chelator like THPTA can improve reaction efficiency.

  • Incubation: Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins/peptides.

  • Washing: Wash the beads several times to remove non-specifically bound molecules.

  • Elution and Analysis: Elute the captured proteins/peptides and proceed with mass spectrometry analysis. This enrichment step significantly enhances the detection of labeled species.[7][11]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click_chemistry Step 2: Click Chemistry & Enrichment cluster_analysis Step 3: Analysis Protein Protein in Amine-Free Buffer Labeling Labeling Reaction (RT, 1-2h) Protein->Labeling Azido_PEG4_NHS This compound (in DMSO) Azido_PEG4_NHS->Labeling Purification1 Purification (Desalting Column) Labeling->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Click_Reaction Click Reaction (Cu(I) catalyst) Azide_Protein->Click_Reaction Alkyne_Biotin Alkyne-Biotin Alkyne_Biotin->Click_Reaction Biotin_Protein Biotinylated Protein Click_Reaction->Biotin_Protein Enrichment Enrichment Biotin_Protein->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Washing Washing Enrichment->Washing Elution Elution Washing->Elution Digestion Trypsin Digestion Elution->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Identify Labeled Peptides) LC_MSMS->Data_Analysis

Caption: Workflow for labeling, enrichment, and analysis of proteins using this compound and click chemistry.

Application in Studying Signaling Pathways

This compound labeling, coupled with click chemistry, is a powerful strategy for elucidating protein-protein interactions within signaling pathways. By using cell-permeable crosslinkers or by labeling proteins in cell lysates, researchers can capture transient interactions that are often missed by other methods.

signaling_pathway cluster_pathway Ubiquitin Signaling Pathway cluster_method Click Chemistry Approach E1 E1 (Ubiquitin- activating enzyme) E2 E2 (Ubiquitin- conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ubiquitin ligase) E2->E3 Substrate Substrate Protein E3->Substrate Interaction captured by cross-linking Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub transfer Azide_Probe Azide-labeled E3 Ligase E3->Azide_Probe Substrate->Ub_Substrate MS_Analysis MS Analysis to identify Substrate Substrate->MS_Analysis Identified as interacting partner Ub Ubiquitin Ub->E1 ATP Proteasome Proteasome Ub_Substrate->Proteasome Degradation Degradation Proteasome->Degradation Click Click Reaction & Pull-down Azide_Probe->Click Alkyne_Tag Alkyne-Biotin Tag Alkyne_Tag->Click Click->MS_Analysis

Caption: Using azide-labeled proteins and click chemistry to identify substrates in the ubiquitin signaling pathway.[12]

References

A Comparative Guide to Alternatives for Azido-PEG4-NHS Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Azido-PEG4-NHS ester has been a staple reagent for introducing an azide handle onto proteins and other amine-containing molecules, enabling their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the bioconjugation landscape has evolved, offering a diverse toolkit of alternatives with distinct advantages in reaction speed, biocompatibility, and stability.

This guide provides an objective comparison of prominent alternatives to this compound, focusing on reagents for copper-free click chemistry and a widely used traditional bioconjugation method. We will delve into the performance of these alternatives, supported by quantitative data and detailed experimental protocols, to inform the selection of the most suitable chemistry for your research needs.

Key Alternatives and Their Chemistries

The primary alternatives to the CuAAC reaction enabled by this compound fall into two main categories of copper-free click chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA). For a comprehensive comparison, we also include a popular non-click chemistry method for amine-to-thiol conjugation.

  • DBCO-PEG4-NHS Ester: This reagent is used for SPAAC. It contains a dibenzocyclooctyne (DBCO) group that reacts spontaneously with an azide-modified molecule without the need for a copper catalyst. The NHS ester functionality allows for the initial labeling of amine-containing biomolecules.[1][2]

  • TCO-PEG4-NHS Ester: This reagent is employed in iEDDA reactions. It features a trans-cyclooctene (TCO) group that undergoes an exceptionally rapid reaction with a tetrazine-functionalized partner.[3] Similar to the other reagents, the NHS ester is used for amine labeling.

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): As a widely used heterobifunctional crosslinker, Sulfo-SMCC provides a valuable benchmark. It connects amine-containing molecules to thiol-containing molecules via a stable thioether bond. This is not a click chemistry reaction but is a common method for bioconjugation.

Performance Comparison: A Quantitative Overview

The choice of a bioconjugation strategy often depends on a trade-off between reaction kinetics, stability of the resulting linkage, and the specific requirements of the biological system under study. The following tables summarize key quantitative data for the different chemistries.

Table 1: Reaction Kinetics of Click Chemistry Alternatives

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst, which can be toxic to cells. Reaction rates are influenced by the choice of ligands.[4][5]
SPAAC DBCO + Azide~1Catalyst-free and bioorthogonal, but generally slower than CuAAC and iEDDA.[3]
iEDDA TCO + Tetrazine~800 - 30,000Extremely fast, bioorthogonal, and catalyst-free, making it ideal for reactions with low reactant concentrations.[3]

Table 2: Stability of Linkages Formed by Different Chemistries

Linkage TypeFormed byStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaKey Considerations
Amide NHS ester + AmineHighly StableGenerally StableSusceptible to cleavage only by specific proteases.[6][7]
1,2,3-Triazole CuAAC or SPAACHighly StableHighly StableConsidered one of the most stable bioorthogonal linkages, resistant to enzymatic degradation.[6][8][9][10]
Thioether Maleimide + ThiolStableProne to Thiol ExchangeCan undergo a retro-Michael reaction, leading to exchange with serum proteins like albumin.[7]
Dihydropyridazine iEDDAVariableVariableStability can be influenced by the specific tetrazine and TCO derivatives used.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible bioconjugation. Below are methodologies for labeling a model protein, such as an antibody, with the discussed reagents.

Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester (SPAAC)

Objective: To introduce a DBCO group onto an antibody for subsequent copper-free click chemistry with an azide-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the DBCO group and the protein.

Protocol 2: Antibody Labeling with TCO-PEG4-NHS Ester (iEDDA)

Objective: To functionalize an antibody with a TCO group for subsequent rapid conjugation with a tetrazine-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-PEG4-NHS Ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 100 mM glycine)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Dissolve TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Purify the TCO-labeled antibody using a desalting column.

  • Characterization: The degree of labeling can be determined using mass spectrometry.

Protocol 3: Antibody Conjugation using Sulfo-SMCC

Objective: To conjugate an amine-containing antibody to a thiol-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing molecule

  • Sulfo-SMCC

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Desalting column

Procedure:

  • Antibody Activation:

    • Dissolve Sulfo-SMCC in the reaction buffer to a concentration of ~10 mg/mL.

    • Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.

  • Conjugation:

    • Immediately add the thiol-containing molecule to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the conjugation efficiency.

Visualizing the Workflows

The following diagrams illustrate the general workflows for antibody-drug conjugate (ADC) development using these different chemistries.

cluster_0 Antibody Modification cluster_1 Conjugation cluster_2 Purification & Analysis Ab Antibody Activated_Ab Activated Antibody Ab->Activated_Ab Amine Labeling NHS_Ester Amine-Reactive NHS Ester Linker (Azido-, DBCO-, TCO-, or Maleimide-PEG4-NHS) NHS_Ester->Activated_Ab Crude_ADC Crude ADC Mixture Activated_Ab->Crude_ADC Bioorthogonal or Thiol Reaction Payload Payload (Drug, Fluorophore, etc.) with complementary group Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC, HIC) Analysis Characterization (DAR, Purity, Stability) Purified_ADC->Analysis

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

cluster_cuaac CuAAC cluster_spaac SPAAC cluster_iedda iEDDA cluster_smcc Amine-to-Thiol start Start: Select Conjugation Chemistry azido Azido-PEG4-NHS start->azido Fast Kinetics, In Vitro dbco DBCO-PEG4-NHS start->dbco Biocompatible, Copper-Free tco TCO-PEG4-NHS start->tco Extremely Fast Kinetics, Low Concentrations smcc Sulfo-SMCC start->smcc Non-Click, Thiol-Specific cu_catalyst Copper(I) Catalyst alkyne_payload Alkyne-Payload azide_payload Azide-Payload tetrazine_payload Tetrazine-Payload thiol_payload Thiol-Payload

References

The Decisive Advantage: A Comparative Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics and diagnostics, the precise chemical linkage of molecules, or bioconjugation, is a cornerstone of innovation. The choice of a linker to connect a biomolecule to a drug, a probe, or another biomolecule is a critical decision that profoundly influences the efficacy, safety, and stability of the final conjugate. Among the diverse array of linkers available, polyethylene glycol (PEG) linkers have emerged as the gold standard, revolutionizing the field with their unique set of advantageous properties.

This guide provides an objective comparison of PEG linkers against other alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in their selection of the optimal bioconjugation strategy. We will delve into the quantitative impact of PEGylation on key performance parameters and provide detailed experimental protocols for the synthesis and characterization of PEGylated bioconjugates.

The PEG Advantage: A Multifaceted Enhancement of Bioconjugate Performance

The conjugation of PEG chains to a biomolecule, a process known as PEGylation, imparts a host of benefits that address many of the inherent challenges in drug development and diagnostics.[1] These advantages stem from the fundamental physicochemical properties of PEG: its hydrophilicity, biocompatibility, and non-immunogenicity.[2]

Enhanced Solubility: Overcoming a Critical Hurdle

A significant portion of promising drug candidates exhibit poor aqueous solubility, which severely limits their formulation and in vivo bioavailability. PEGylation offers a powerful solution to this challenge. The hydrophilic nature of the PEG polymer chain can dramatically increase the water solubility of hydrophobic molecules.[1][2][3][4][5]

For instance, the highly potent anti-cancer drug Paclitaxel, which is notoriously difficult to formulate due to its low water solubility, has been shown to have a staggering ~7000-fold increase in aqueous solubility when conjugated with a low molecular weight PEG linker.[4] This enhanced solubility not only facilitates easier formulation but can also lead to improved drug delivery and efficacy.

Molecule PEG Linker Type/Formulation Fold Increase in Aqueous Solubility/Dissolution Rate Reference
PaclitaxelLow molecular weight PEG~7000x[4]
SimvastatinPEG 12000 (in solid dispersion)3x (dissolution rate)[6]
Coumarin 6mPEG-PDLLA-decyl40-50x
PaclitaxelPEG-valine citrulline-paminobenzylcarbonyl~1000x[4]
DocetaxelLow molecular weight PEG (ester linker)~7000x[4]
Extended Circulatory Half-Life and Improved Pharmacokinetics

One of the most significant advantages of PEGylation is its ability to prolong the in vivo circulation time of a bioconjugate.[5] The PEG chain creates a hydrophilic shield around the molecule, increasing its hydrodynamic radius.[5] This larger size reduces renal clearance, leading to a significantly longer half-life in the bloodstream.[5][7] This "stealth" effect also protects the bioconjugate from enzymatic degradation.[2][3]

The impact of PEGylation on pharmacokinetics is substantial, as demonstrated by numerous studies. For example, the serum half-life of Interferon α-2a is extended by approximately 22-fold after conjugation with a 40 kDa branched PEG.[7]

Protein Parameter Non-PEGylated PEGylated Fold Change Reference
Interferon α-2aAbsorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x[7]
Interferon α-2bSerum Half-life4 hours40 hours (20 kDa linear PEG)10x[7]
UricaseIn vivo Half-life (rats)~2 hours22.8 hours (di-PEGylated)~11.4x[7]
ProticlesBlood concentration (1h p.i.)0.06 % ID/g0.23 % ID/g~3.8x[7][8]
PEG-uricaseHalf-life(non-PEGylated fungal uricase)10.5 to 19.9 days13 to 26-fold longer[3]

This extended circulation time allows for less frequent dosing, improving patient compliance and potentially reducing side effects.

Reduced Immunogenicity: Masking from the Immune System

Therapeutic proteins and other biomolecules can often elicit an immune response, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the drug and cause adverse reactions. PEGylation can effectively "mask" the antigenic epitopes on the surface of a biomolecule, reducing its recognition by the immune system and thereby lowering its immunogenicity.[2][3]

For example, in a preclinical study, unmodified recombinant uricase was found to be highly immunogenic in mice, whereas antibodies against uricase were not detected in mice that were repeatedly dosed with PEG-uricase.[3] In a clinical trial of pegloticase, a PEGylated uricase, while 89% of subjects developed measurable anti-pegloticase antibodies, only 41% developed high-titer antibodies that had a clinical impact on the drug's efficacy.[9] This suggests that PEGylation can significantly mitigate the immunogenic potential of therapeutic proteins.

Biomolecule Study Details Observation Reference
Recombinant UricasePreclinical study in miceUnmodified uricase was highly immunogenic; no antibodies against uricase were detected with PEG-uricase.[3]
Pegloticase (PEG-uricase)Phase I clinical trial89% of subjects developed anti-pegloticase antibodies, but only 41% had high-titer antibodies affecting efficacy.[9]

A Deeper Dive: Linear vs. Branched and Cleavable vs. Non-Cleavable PEG Linkers

The versatility of PEG linkers extends to their architecture, with different structures offering distinct advantages for specific applications.

Linear vs. Branched PEG Linkers

Linear PEG linkers consist of a single, straight chain of ethylene glycol units, while branched PEGs have multiple PEG arms extending from a central core.[1][4] This structural difference has significant implications for the bioconjugate's properties. Branched PEGs generally exhibit a larger hydrodynamic volume for a given molecular weight, which can lead to even greater reductions in renal clearance and longer in vivo half-lives compared to their linear counterparts.[1][4] The three-dimensional structure of branched PEGs can also provide a more effective "stealth" effect, offering superior shielding from enzymatic degradation and the immune system.[1][4]

Parameter Linear PEG Linkers Branched PEG Linkers Rationale Reference
Hydrodynamic Radius Smaller for a given molecular weightLarger for a given molecular weightThe branched architecture creates a more voluminous "cloud" around the molecule.[1][4]
In Vivo Half-Life Generally shorterGenerally longerThe larger hydrodynamic radius of branched PEG conjugates leads to reduced renal clearance.[1][4]
"Stealth" Effect Provides a hydrophilic shieldOffers superior shieldingThe dense, three-dimensional structure more effectively masks the bioconjugate.[1][4]
Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable PEG linker is crucial for applications such as antibody-drug conjugates (ADCs), where the release of the payload at the target site is critical.

  • Cleavable PEG Linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[10][11][12] This allows for the controlled release of the active payload at the desired site of action, minimizing off-target toxicity.[12]

  • Non-Cleavable PEG Linkers form a stable, permanent bond between the drug and the carrier molecule.[10][12] The release of the drug typically relies on the degradation of the entire conjugate, for example, within the lysosome of a target cell.[10][13] Non-cleavable linkers generally offer greater stability in circulation.[10][13]

Feature Cleavable PEG Linker Non-Cleavable PEG Linker Reference
Mechanism of Release Specific cleavage by enzymes, pH, or redox conditionsDegradation of the carrier molecule (e.g., antibody)[10]
Drug Release Location Can be extracellular or intracellularPrimarily intracellular (lysosomal)[10]
Payload Form Released in its native, unmodified formReleased as a conjugate with the linker and an amino acid residue[10]
Plasma Stability Generally lower, potential for premature releaseGenerally higher, more stable in circulation[10][13]

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams illustrate key concepts in bioconjugation with PEG linkers.

PEGylation_Advantages cluster_advantages Advantages PEG_Linker PEG Linker Bioconjugate Bioconjugate PEG_Linker->Bioconjugate Conjugation Solubility Increased Solubility Bioconjugate->Solubility Stability Enhanced Stability Bioconjugate->Stability Immunogenicity Reduced Immunogenicity Bioconjugate->Immunogenicity Pharmacokinetics Improved Pharmacokinetics Bioconjugate->Pharmacokinetics

Core advantages of using PEG linkers in bioconjugation.

Linker_Comparison cluster_architecture Architecture cluster_cleavability Cleavability PEG_Linkers PEG Linkers Linear Linear PEG_Linkers->Linear Branched Branched PEG_Linkers->Branched Cleavable Cleavable PEG_Linkers->Cleavable NonCleavable Non-Cleavable PEG_Linkers->NonCleavable

Classification of PEG linkers based on architecture and cleavability.

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates. Below are detailed methodologies for common bioconjugation reactions using PEG linkers.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • mPEG-NHS Ester.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Preparation of Protein: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Preparation of mPEG-NHS Ester Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9][14][15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle mixing.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9][15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9][15]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove unreacted mPEG-NHS ester and byproducts using SEC or dialysis.[9][15]

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to determine the degree of PEGylation.[7]

NHS_Ester_Workflow Start Start: Protein in Amine-Free Buffer Prep_PEG Prepare mPEG-NHS Ester Solution in DMSO/DMF Start->Prep_PEG Conjugate Add PEG-NHS Ester to Protein Solution (10-20x molar excess) Prep_PEG->Conjugate Incubate Incubate (30-60 min RT or 2h at 4°C) Conjugate->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify by SEC or Dialysis Quench->Purify Characterize Characterize by SDS-PAGE and LC-MS Purify->Characterize End End: Purified PEGylated Protein Characterize->End Maleimide_Workflow Start Start: Thiol-containing Biomolecule Reduce (Optional) Reduce Disulfide Bonds with TCEP Start->Reduce Prep_PEG Prepare Maleimide-PEG Solution in DMSO/DMF Reduce->Prep_PEG Conjugate Add Maleimide-PEG to Biomolecule (10-20x molar excess) Prep_PEG->Conjugate Incubate Incubate (2-4h RT or overnight at 4°C) Conjugate->Incubate Purify Purify by SEC or Dialysis Incubate->Purify Characterize Characterize by HPLC, SDS-PAGE, Mass Spec Purify->Characterize End End: Purified PEG-Maleimide Conjugate Characterize->End

References

A Head-to-Head Comparison of CuAAC and SPAAC for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules is fundamental to advancing fields from targeted therapeutics to materials science. Among the arsenal of chemical ligation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the frontrunners in the realm of "click chemistry." Both reactions form a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms give rise to different strengths and weaknesses, making the choice between them highly application-dependent.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for your specific research needs.

The core principle of both CuAAC and SPAAC is the Huisgen 1,3-dipolar cycloaddition, a reaction that is typically slow under thermal conditions.[2] CuAAC accelerates this reaction through the use of a copper(I) catalyst, which also controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole.[2][3] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne that readily reacts with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a major concern.[2][3]

Performance Comparison: A Quantitative Look

The decision between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne + Azide10² - 10³The reaction rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[1]
SPAAC BCN + Benzyl Azide~0.06 - 0.1BCN (Bicyclo[6.1.0]nonyne) is a commonly used cyclooctyne.[4]
DIBO + Benzyl Azide~0.3 - 0.7DIBO (Dibenzocyclooctynol) offers a faster reaction rate than BCN.[4]
DBCO + Benzyl Azide~0.9DBCO (Dibenzocyclooctyne) is a highly reactive cyclooctyne, leading to significantly faster kinetics.[5]
BARAC + Benzyl Azide~0.9BARAC (Biarylazacyclooctynone) is another highly reactive cyclooctyne.[4]

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific structures of the reactants.[4]

Table 2: Biocompatibility and Other Considerations

FeatureCuAACSPAAC
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[5]High, suitable for in vivo and live-cell applications.[5][6]
Toxicity Mitigation Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize copper and reduce toxicity.Not applicable.
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.[5]Strained cyclooctynes can be less stable and more complex to synthesize.[5]
Regioselectivity High, exclusively yielding the 1,4-disubstituted triazole.[7]Can produce a mixture of regioisomers depending on the cyclooctyne.[7]
Reaction Conditions Mild, aqueous conditions, but requires removal of copper for biological applications.Very mild, physiological conditions (temperature and pH).[6]

Reaction Mechanisms and Experimental Workflows

The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Coordination Triazole 1,4-disubstituted Triazole Azide Azide Azide->Triazole Cycloaddition Cu_I->Azide Activation

Caption: Simplified reaction mechanism for CuAAC.

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne Triazole Triazole Product Strained_Alkyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Simplified reaction mechanism for SPAAC.

The choice of workflow depends on the experimental context, particularly whether the conjugation is performed in vitro or in a living system.

Bioconjugation_Workflow cluster_Workflow General Bioconjugation Workflow cluster_CuAAC_steps CuAAC Specifics cluster_SPAAC_steps SPAAC Specifics Start Start: Azide/Alkyne-modified Biomolecule Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Reaction Reaction Step Prepare_Reagents->Reaction CuAAC_Reagents Add Cu(I) catalyst (e.g., CuSO₄ + Ascorbate) and Ligand (e.g., THPTA) SPAAC_Reagents Add Strained Cyclooctyne Purification Purification Reaction->Purification CuAAC_Purification Remove Copper Catalyst (e.g., Chromatography, Dialysis) SPAAC_Purification Standard Purification Methods Analysis Analysis Purification->Analysis End End: Conjugated Biomolecule Analysis->End

Caption: A generalized experimental workflow for bioconjugation.

Detailed Experimental Protocols

Reproducible results are contingent on well-defined experimental protocols. Below are generalized methodologies for typical CuAAC and SPAAC reactions.

Protocol 1: General Protocol for CuAAC Bioconjugation

This protocol is a general guideline for labeling biomolecules.[8]

Materials:

  • Biomolecule containing a terminal alkyne or azide

  • Azide or alkyne-functionalized cargo molecule

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne- or azide-modified biomolecule in the appropriate buffer.

  • Add the azide- or alkyne-functionalized cargo molecule to the solution.

  • Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA).

  • To the reaction mixture, add the optional aminoguanidine solution, followed by the premixed catalyst-ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.

  • Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove the copper catalyst and excess reagents.[8]

Protocol 2: General Protocol for SPAAC Bioconjugation

This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-NHS ester.[4]

Materials:

  • Azide-modified protein in an amine-free buffer (1-10 mg/mL)

  • Cyclooctyne-NHS ester (e.g., DBCO-NHS ester)

  • Anhydrous DMSO

Procedure:

  • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM to create a stock solution.

  • To the solution of the azide-modified protein, add the desired molar excess of the DBCO-NHS ester stock solution. A 10-20 fold molar excess is a common starting point. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[4]

  • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • (Optional) To quench any unreacted DBCO-NHS ester, a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) can be added and incubated for an additional 30 minutes.[4]

  • Purify the final conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography or dialysis.

  • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.[4]

Conclusion and Recommendations

Both CuAAC and SPAAC are powerful and versatile bioconjugation methods, and the optimal choice is dictated by the specific experimental requirements.

CuAAC is the preferred method when:

  • High reaction speed is critical.[9]

  • The experimental system is not sensitive to the presence of copper.

  • The reagents are readily available and cost-effective.[5]

SPAAC is the superior choice for:

  • In vivo or live-cell applications where copper toxicity is a concern.[3][6]

  • Applications requiring high biocompatibility and mild reaction conditions.[3]

  • Long-term cell monitoring in vivo.[10]

For in vitro applications where speed is paramount, CuAAC is often the better option.[7] However, for most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[2] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their specific applications, ultimately leading to more successful and reproducible results.

References

PFP Esters vs. NHS Esters: A Comparative Guide to Amine Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug development, the efficient and stable linkage of molecules to proteins and other biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for modifying primary amines. However, the emergence of pentafluorophenyl (PFP) esters has presented a superior alternative, offering significant advantages in reactivity and stability. This guide provides an objective, data-driven comparison of PFP and NHS esters to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their amine-reactive conjugation needs.

Core Principles: Reactivity and Stability

Both PFP and NHS esters react with primary amines via a nucleophilic acyl substitution mechanism to form a stable amide bond.[1][2] The unprotonated primary amine, typically on the N-terminus of a protein or the side chain of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the ester.[1] This leads to the formation of a transient tetrahedral intermediate that collapses, releasing the respective leaving group (pentafluorophenol or N-hydroxysuccinimide) and forming the desired amide linkage.[2][3]

The key differentiator between these two esters lies in their susceptibility to a competing reaction: hydrolysis. In aqueous environments, water molecules can also act as nucleophiles, leading to the hydrolysis of the ester back to its unreactive carboxylic acid form.[1][4] This process not only consumes the active reagent but can also complicate purification processes.

Performance Comparison: PFP Esters Outshine NHS Esters

PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, a critical advantage in the aqueous buffers typically used for bioconjugation.[5][6] This enhanced stability ensures that a higher proportion of the active ester is available to react with the target amine, leading to more efficient and reproducible conjugations.[2][4]

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with amines.[5] The potent electron-withdrawing nature of the five fluorine atoms on the phenyl ring of PFP esters makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group compared to N-hydroxysuccinimide.[3][6] This results in faster reaction kinetics for aminolysis.

Quantitative Data Summary

The following tables summarize the key performance differences between PFP and NHS esters based on available data.

FeaturePFP EsterNHS EsterAdvantage
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester-
Target Primary and secondary aminesPrimary aminesPFP esters have broader reactivity
Bond Formed AmideAmideBoth form stable bonds
Optimal pH Range 7.2 - 9.0[7]7.2 - 8.5[1][8]PFP esters offer a slightly wider optimal pH range
Solubility Generally requires organic solvent (e.g., DMSO, DMF)[7]Generally requires organic solvent (e.g., DMSO, DMF)[8][9]Both have similar solubility requirements
Hydrolytic Stability More stable than NHS esters[5][10]Prone to hydrolysis, especially at higher pH[1][11]PFP esters are significantly more stable

Table 1: Key Properties of PFP and NHS Esters

ParameterPFP EsterNHS EsterReference
Relative Hydrolytic Stability ~6-fold more stable than NHS ester in aqueous acetonitrileDecomposes more rapidly than PFP ester[6][12]
Half-life at pH 7, 0°C Hours4-5 hours[5][11]
Half-life at pH 8 Significantly longer than NHS esterMinutes[5][10]
Half-life at pH 8.6, 4°C -10 minutes[11]

Table 2: Comparative Hydrolytic Stability of PFP and NHS Esters

Reaction Mechanisms and Experimental Workflows

The fundamental reaction mechanism for both esters is similar, but the practical experimental workflow can differ slightly due to the stability differences.

Reaction_Mechanisms cluster_PFP PFP Ester Reaction cluster_NHS NHS Ester Reaction PFP_Ester R-CO-OPFP Intermediate_PFP Tetrahedral Intermediate PFP_Ester->Intermediate_PFP Nucleophilic attack Amine_PFP R'-NH₂ Amine_PFP->Intermediate_PFP Amide_PFP R-CO-NH-R' Intermediate_PFP->Amide_PFP Collapse PFP_Leaving_Group PFP-OH Intermediate_PFP->PFP_Leaving_Group NHS_Ester R-CO-ONHS Intermediate_NHS Tetrahedral Intermediate NHS_Ester->Intermediate_NHS Nucleophilic attack Amine_NHS R'-NH₂ Amine_NHS->Intermediate_NHS Amide_NHS R-CO-NH-R' Intermediate_NHS->Amide_NHS Collapse NHS_Leaving_Group NHS-OH Intermediate_NHS->NHS_Leaving_Group

Caption: Reaction mechanisms of PFP and NHS esters with primary amines.

The enhanced stability of PFP esters allows for more flexibility in the experimental setup, including potentially longer reaction times and the use of lower molar excess of the reagent.

Experimental_Workflow cluster_PFP_workflow PFP Ester Workflow cluster_NHS_workflow NHS Ester Workflow PFP_Start Prepare Biomolecule (amine-free buffer, pH 7.2-8.5) PFP_Reagent Dissolve PFP Ester in anhydrous DMSO or DMF PFP_Start->PFP_Reagent PFP_React Add PFP ester solution to biomolecule (1-4h at RT or overnight at 4°C) PFP_Reagent->PFP_React PFP_Quench Optional: Quench with Tris buffer PFP_React->PFP_Quench PFP_Purify Purify conjugate (e.g., SEC) PFP_Quench->PFP_Purify PFP_End Characterize Conjugate PFP_Purify->PFP_End NHS_Start Prepare Biomolecule (amine-free buffer, pH 7.2-8.5) NHS_Reagent Dissolve NHS Ester in anhydrous DMSO or DMF (use immediately) NHS_Start->NHS_Reagent NHS_React Add NHS ester solution to biomolecule (0.5-4h at RT or 4°C) NHS_Reagent->NHS_React NHS_Quench Quench with Tris or glycine buffer NHS_React->NHS_Quench NHS_Purify Purify conjugate (e.g., SEC) NHS_Quench->NHS_Purify NHS_End Characterize Conjugate NHS_Purify->NHS_End

Caption: Comparative experimental workflows for PFP and NHS esters.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding and replication of the findings.

Protocol 1: General Procedure for Protein Conjugation

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[13]

  • PFP or NHS ester-activated reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]

  • Size-exclusion chromatography (SEC) column for purification[13]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[13]

  • Prepare Ester Solution: Immediately before use, dissolve the PFP or NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3]

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the ester solution to the protein solution with gentle mixing.[13]

  • Incubate:

    • PFP Ester: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[14][15]

    • NHS Ester: Allow the reaction to proceed at room temperature for 0.5-4 hours or at 4°C.[11][16]

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[16]

  • Purify: Remove unreacted ester and byproducts using a size-exclusion chromatography column.[13]

  • Characterize: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.[5]

Protocol 2: Comparison of Hydrolytic Stability by HPLC

Materials:

  • PFP and NHS esters of the same molecule

  • Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5)[13]

  • Anhydrous DMSO or DMF

  • Reverse-phase HPLC system with a C18 column and UV detector[13]

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.[5]

  • Initiate Hydrolysis: Dilute the stock solutions into the reaction buffer to a final concentration of 1 mM.[5]

  • Monitor by HPLC: Inject samples onto the HPLC at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[5]

  • Data Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area. Calculate the half-life of each ester under the different pH conditions.[5]

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering superior performance compared to the traditional N-hydroxysuccinimide esters. Their enhanced stability towards hydrolysis and greater reactivity towards amines translate into more efficient reactions, higher yields, and improved reproducibility.[3][6] For researchers, scientists, and drug development professionals seeking robust and reliable methods for bioconjugation, PFP esters provide a clear advantage, enabling the development of more consistent and effective molecular tools and therapeutics.

References

Assessing the Biocompatibility of Azido-PEG4-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate linker for bioconjugation is a critical decision that impacts the stability, efficacy, and safety of the final product. Azido-PEG4-NHS ester is a popular heterobifunctional crosslinker used to introduce azide functionalities onto proteins, antibodies, and other amine-containing molecules for subsequent "click chemistry" reactions.[1][2] This guide provides an objective comparison of the biocompatibility of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.

The structure of this compound features a short polyethylene glycol (PEG) spacer (PEG4), which enhances hydrophilicity, an amine-reactive N-hydroxysuccinimide (NHS) ester, and a terminal azide group for bioorthogonal reactions.[3] The biocompatibility of the resulting conjugate is largely influenced by two key components: the PEG linker and the amide bond formed by the NHS ester.

In Vitro and In Vivo Stability

The NHS ester reacts with primary amines (like those on lysine residues of proteins) to form a highly stable amide bond.[] This bond is generally robust and resistant to enzymatic cleavage under physiological conditions, contributing to the long-term stability of the conjugate both in vitro and in vivo.[5] The primary challenge with NHS esters is not the stability of the resulting amide bond, but the susceptibility of the NHS ester itself to hydrolysis in aqueous environments.[6] This competing reaction can lower conjugation efficiency and must be managed by optimizing reaction conditions such as pH (typically 7.2-8.5).[][5]

Once formed, the amide linkage is considered effectively irreversible, ensuring that conjugated payloads do not prematurely dissociate.[] For applications like antibody-drug conjugates (ADCs), this stability is crucial, with such linkers contributing to long circulation half-lives measured in days.[5]

Comparative Stability of Conjugation Chemistries
Linkage TypeFormed BondKey Stability CharacteristicsMitigation Strategies
NHS Ester AmideThe NHS ester is prone to hydrolysis, especially at higher pH. The resulting amide bond is highly stable in vivo and in vitro.[5]Optimize reaction pH (7.2-8.5) and amine concentration to favor aminolysis over hydrolysis.[][5]
TFP Ester AmideTetrafluorophenyl (TFP) esters are more resistant to hydrolysis than NHS esters, offering a wider pH window for conjugation. The resulting amide bond is also highly stable.[5]N/A (inherently more stable)
Maleimide ThioetherThe thioether bond can be susceptible to retro-Michael addition and thiol exchange, potentially leading to premature release of the conjugated molecule.[5]Linker design modifications can help improve stability.

Immunogenicity Considerations

While PEG is widely used to reduce the immunogenicity of therapeutic molecules, PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can cause accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions.[7][8]

Several factors influence the immunogenicity of PEG:

  • Molecular Weight: There is a positive correlation between the molecular weight of PEG and its immunogenicity. Longer PEG chains are generally associated with a stronger anti-PEG antibody response.[7][9] The PEG4 linker in this compound is a very short chain, which is advantageous in this regard.

  • Carrier Molecule: Unconjugated PEG shows minimal immunogenicity. However, when conjugated to carriers like proteins or nanoparticles, it can become immunogenic.[9][10]

  • Dosing and Administration: The route of administration and the frequency of dosing can also impact the generation of anti-PEG antibodies.[9] Repeated administration can prime the immune system, leading to a robust anti-PEG IgM response that mediates the ABC phenomenon.[8][9][11]

The presence of pre-existing anti-PEG antibodies in a significant portion of the human population, likely due to exposure to PEG in cosmetics and processed foods, is a growing concern in drug development.[12]

Cytotoxicity Assessment

The cytotoxicity of PEG derivatives is an important aspect of their biocompatibility. Studies have shown that the cytotoxic effects of PEG can be dependent on molecular weight and concentration. Low molecular weight PEGs, such as PEG 200, 300, and 400, have been observed to reduce cell viability at high concentrations in in vitro assays.[13] However, PEGylation is also a widely used strategy to improve the safety and therapeutic effect of drugs by enhancing their water-solubility and circulation half-life.[14] For example, PEGylating the natural compound curcumin was shown to significantly enhance its cytotoxic activity against cancer cells while having a lower impact on normal cells.[15]

Comparative Cytotoxicity of PEG Oligomers on L929 Cells
PEG DerivativeIC50 Value (mg/mL)
Triethylene Glycol (TEG)12.4[14]
PEG-100022.5[14]
PEG-400020.0[14]

Note: Data is derived from a study on L929 mouse fibroblast cells. IC50 values represent the concentration at which 50% of cell viability is inhibited.[14]

Key Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[16]

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, L929, or a project-relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13][17][18]

  • Compound Addition: Prepare serial dilutions of the PEGylated conjugate in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.[13][17]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[15][18]

  • MTT Addition: Add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[16][18]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16][18][19]

  • Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[17]

Protocol 2: Detection of Anti-PEG Antibodies using ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is the most common technique for detecting and quantifying anti-PEG antibodies in serum or plasma.[20] This protocol describes a sandwich ELISA for specific detection.

Methodology:

  • Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of a PEG-containing antigen (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀) in PBS. Incubate overnight at room temperature.[21]

  • Blocking: Wash the plate three times with PBS. Block the wells with 200-300 µL/well of a blocking solution (e.g., 1% w/v milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[21][22]

  • Sample Incubation: Wash the wells again with PBS. Add 50 µL of diluted patient/animal serum or plasma samples to the wells. Incubate for 2 hours at room temperature.[22]

  • Detection Antibody: Wash the wells with PBS-T (PBS with Tween-20) and then PBS.[22] Add 50 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody that targets the species-specific antibody of interest (e.g., anti-human IgM-HRP or anti-human IgG-HRP). Incubate for 1 hour at room temperature.[22]

  • Substrate Addition: Wash the wells thoroughly with PBS-T and PBS.[22] Add 100 µL/well of a chromogenic substrate solution (e.g., TMB or ABTS). Incubate in the dark for 15-30 minutes.[22][23]

  • Reaction Stop & Reading: Stop the reaction by adding 100 µL of a stop solution (e.g., 1N HCl).[23] Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[23][24]

  • Data Analysis: The concentration of anti-PEG antibodies is proportional to the absorbance and can be quantified relative to a standard curve or calibrator.[20][24]

Visualizing Workflows and Pathways

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis start Azido-PEG4-NHS Conjugate cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity stability Stability Assay (Hydrolytic, Enzymatic) start->stability immunogenicity Immunogenicity Study (Animal Model) cytotoxicity->immunogenicity stability->immunogenicity If stable pk_pd Pharmacokinetics & Pharmacodynamics immunogenicity->pk_pd analysis Assess Safety Profile & Efficacy pk_pd->analysis Anti_PEG_Immunity cluster_0 Immune System Interaction cluster_1 Accelerated Blood Clearance (ABC) peg_drug PEGylated Drug (1st Dose) b_cell Splenic Marginal Zone B-Cells peg_drug->b_cell T-Cell Independent Activation igm_prod Anti-PEG IgM Production b_cell->igm_prod complex Immune Complex (IgM + PEG-Drug) igm_prod->complex Binding peg_drug_2 PEGylated Drug (2nd Dose) peg_drug_2->complex complement Complement Activation (C3b) complex->complement clearance Rapid Clearance by Kupffer Cells complement->clearance Opsonization

References

Preserving Function: A Researcher's Guide to Validating Labeled Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of a protein with a label for detection, purification, or imaging is a routine yet critical step. However, the addition of any exogenous molecule, be it a small fluorophore or a larger biotin tag, carries the inherent risk of altering the protein's native structure and, consequently, its biological function.[1] Therefore, rigorous functional validation is an indispensable quality control measure to ensure that experimental results accurately reflect the protein's biology.[2]

This comparative guide provides an objective overview of key functional assays to validate the activity of labeled proteins. We will explore three widely used techniques: Enzyme Kinetics Assays, Surface Plasmon Resonance (SPR), and Cell-Based G-Protein Coupled Receptor (GPCR) Signaling Assays. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to aid in the selection of the most appropriate validation strategy.

The Impact of Labeling on Protein Function: A Comparative Overview

The choice of labeling strategy—chemical or enzymatic—and the nature of the label itself can influence a protein's functionality. Chemical labeling, often targeting primary amines on lysine residues, can be random, potentially leading to a heterogeneous population of labeled proteins and a higher risk of inactivation if the label attaches to a critical functional site. In contrast, site-specific labeling methods, such as enzymatic biotinylation with AviTag™, offer more precise control, resulting in a homogeneous product with a lower probability of functional impairment.

To objectively assess the impact of labeling, quantitative functional assays are essential. The following sections compare three common assays, providing a framework for evaluating the functional integrity of your labeled protein.

Enzyme Kinetics Assays: A Direct Measure of Catalytic Activity

For proteins with enzymatic activity, a direct comparison of kinetic parameters between the labeled and unlabeled protein is the most definitive functional validation.[1] Significant alterations in the Michaelis constant (Km) or the maximum reaction velocity (Vmax) indicate that the label has interfered with substrate binding or the catalytic mechanism.[1]

Quantitative Data Summary: Labeled vs. Unlabeled Enzyme
ParameterUnlabeled EnzymeFluorescently Labeled EnzymePercent Difference
Km (µM) 10.6 ± 2.912.1 ± 3.2+14%
Vmax (µmol/min) 50.2 ± 4.547.8 ± 4.1-5%
Catalytic Efficiency (Kcat/Km) 4.7 x 1063.9 x 106-17%

Note: Data are representative examples and will vary depending on the enzyme, label, and labeling method.

Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay

This protocol outlines a typical continuous spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[3]

Materials:

  • Spectrophotometer (UV-Vis)

  • 96-well microplate or quartz cuvettes

  • Unlabeled and labeled enzyme preparations of known concentration

  • Substrate solution

  • Enzyme assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Pipettes and tips

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations in the enzyme assay buffer, typically ranging from 0.1 to 10 times the expected Km.

  • Set up the Reaction Mixture: In a microplate well or cuvette, combine the assay buffer and a specific concentration of the substrate. The final volume should be consistent for all reactions.

  • Initiate the Reaction: Add a small, fixed amount of either the unlabeled or labeled enzyme to the reaction mixture to start the reaction. Mix quickly and gently.

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the substrate does not.[4] Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period.

  • Determine Initial Velocity (V0): Plot absorbance versus time. The initial linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear region (ΔAbs/Δt).

  • Convert to Molar Concentration: Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of product formation in molar concentration per unit time.

  • Generate Michaelis-Menten and Lineweaver-Burk Plots: Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten plot. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a more straightforward determination of Km and Vmax.[3][5]

  • Compare Parameters: Compare the calculated Km and Vmax values for the labeled and unlabeled enzymes to assess any functional differences.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis unlabeled_enzyme Unlabeled Enzyme add_enzyme Add Enzyme (Initiate) unlabeled_enzyme->add_enzyme labeled_enzyme Labeled Enzyme labeled_enzyme->add_enzyme substrate_series Substrate Dilution Series reaction_setup Set up Reaction (Buffer + Substrate) substrate_series->reaction_setup reaction_setup->add_enzyme monitor_absorbance Monitor Absorbance (Spectrophotometer) add_enzyme->monitor_absorbance initial_velocity Calculate Initial Velocity (V0) monitor_absorbance->initial_velocity mm_plot Generate Michaelis-Menten Plot initial_velocity->mm_plot lb_plot Generate Lineweaver-Burk Plot initial_velocity->lb_plot compare_params Compare Km and Vmax mm_plot->compare_params lb_plot->compare_params

Workflow for an Enzyme Kinetics Assay.

Surface Plasmon Resonance (SPR): Real-Time Analysis of Binding Affinity

SPR is a powerful, label-free technique for measuring the kinetics of biomolecular interactions in real-time.[6] It is particularly useful for validating the binding function of labeled proteins, such as biotinylated antibodies or ligands.[7] By immobilizing the labeled protein and flowing its binding partner (analyte) over the surface, one can determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[8]

Quantitative Data Summary: Labeled vs. Unlabeled Protein Binding
ParameterUnlabeled AntibodyBiotinylated AntibodyPercent Difference
ka (1/Ms) 1.2 x 1051.1 x 105-8%
kd (1/s) 5.4 x 10-45.8 x 10-4+7%
KD (nM) 4.55.3+18%

Note: Data are representative examples and will vary depending on the protein, label, and immobilization strategy.

Experimental Protocol: SPR Analysis of a Biotinylated Protein

This protocol outlines the steps for analyzing the binding kinetics of a biotinylated protein to its analyte using a streptavidin-coated sensor chip.[9]

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Streptavidin-coated sensor chip

  • Biotinylated ligand protein

  • Unlabeled ligand protein (for comparison, immobilized via a different method like amine coupling)

  • Analyte protein

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Preparation: Equilibrate the SPR system with running buffer until a stable baseline is achieved.

  • Ligand Immobilization:

    • For the biotinylated ligand, inject it over the streptavidin sensor surface to achieve the desired immobilization level. The high affinity of the streptavidin-biotin interaction ensures stable capture.[7]

    • For the unlabeled ligand, use a suitable immobilization chemistry (e.g., amine coupling) on a different flow cell for a direct comparison.

  • Analyte Injection: Inject a series of analyte concentrations (e.g., ranging from 0.1 to 10 times the expected KD) over the immobilized ligand surface. Allow for sufficient association and dissociation time.

  • Regeneration: After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal (a flow cell without immobilized ligand) from the active channel signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD.[7]

    • Compare the kinetic and affinity constants of the biotinylated and unlabeled ligands to assess the impact of biotinylation on the binding interaction.

SPR_Workflow cluster_setup System Setup cluster_binding Binding Analysis cluster_data Data Processing equilibrate Equilibrate System with Running Buffer immobilize_biotin Immobilize Biotinylated Ligand on Streptavidin Chip equilibrate->immobilize_biotin immobilize_unlabeled Immobilize Unlabeled Ligand (e.g., Amine Coupling) equilibrate->immobilize_unlabeled inject_analyte Inject Analyte Series immobilize_biotin->inject_analyte immobilize_unlabeled->inject_analyte association Association Phase inject_analyte->association dissociation Dissociation Phase association->dissociation regenerate Regenerate Surface dissociation->regenerate reference_subtract Reference Subtraction dissociation->reference_subtract regenerate->inject_analyte Next Concentration fit_model Fit to Binding Model reference_subtract->fit_model determine_constants Determine ka, kd, KD fit_model->determine_constants compare_data Compare Labeled vs. Unlabeled determine_constants->compare_data

Workflow for a Surface Plasmon Resonance (SPR) Assay.

Cell-Based GPCR Signaling Assays: Assessing Function in a Physiological Context

For labeled ligands that target cell surface receptors like G-protein coupled receptors (GPCRs), cell-based assays are crucial for determining if the label interferes with receptor binding and subsequent intracellular signaling.[1][10] These assays measure downstream events such as changes in second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment.[10][11]

Quantitative Data Summary: Labeled vs. Unlabeled Ligand-Induced GPCR Activation
ParameterUnlabeled LigandFluorescently Labeled Ligand
EC50 for cAMP Production (nM) 2.73.1
Maximum cAMP Response (% of control) 100%95%
EC50 for β-arrestin Recruitment (nM) 5.26.0

Note: Data are representative examples and will vary depending on the GPCR, ligand, label, and cell line.

Experimental Protocol: cAMP Assay for Gs-Coupled GPCRs

This protocol describes a common method to measure the activation of a Gs-coupled GPCR by a labeled ligand through the quantification of intracellular cyclic AMP (cAMP).[12]

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest

  • Cell culture medium and supplements

  • Unlabeled and labeled ligands

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Multi-well plate reader compatible with the chosen assay kit

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed the GPCR-expressing cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

  • Ligand Preparation: Prepare a dilution series of both the unlabeled and labeled ligands in a suitable assay buffer.

  • Cell Treatment:

    • Aspirate the cell culture medium.

    • Add the PDE inhibitor (if required by the assay kit) to all wells.

    • Add the different concentrations of the unlabeled or labeled ligand to the wells. Include a vehicle control (buffer only).

  • Incubation: Incubate the plate at 37°C for a time specified by the assay kit manufacturer to allow for GPCR activation and cAMP production.

  • Cell Lysis and cAMP Detection: Following the instructions of the cAMP assay kit, lyse the cells and perform the detection steps. This typically involves adding reagents that will generate a fluorescent, luminescent, or colorimetric signal proportional to the amount of cAMP present.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength(s).

  • Data Analysis:

    • Plot the signal versus the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of ligand that gives half-maximal response) and the maximum response (Emax).

    • Compare the EC50 and Emax values for the labeled and unlabeled ligands to evaluate any changes in potency and efficacy.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Labeled/ Unlabeled Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR Binding G_protein G Protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Catalyzes cAMP cAMP (Second Messenger) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylation Cascade

Simplified Gs-coupled GPCR Signaling Pathway.

Conclusion

Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[1] By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role. The choice of assay depends on the protein's function: enzyme kinetics for catalytic proteins, SPR for binding interactions, and cell-based assays for receptor ligands.[2] A thorough comparison of the functional parameters of labeled and unlabeled proteins provides the necessary evidence to proceed with downstream experiments with confidence.

References

The Influence of PEG Linker Length: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone in the development of advanced therapeutics like antibody-drug conjugates (ADCs) due to their favorable physicochemical properties.[1] The length of the PEG linker is a crucial parameter that can significantly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate.[1][2] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation therapies.

The incorporation of PEG linkers offers several advantages, including increased water solubility, biocompatibility, and reduced immunogenicity.[1] Longer PEG chains can create a hydrophilic shield around the therapeutic molecule, masking it from the immune system and reducing renal clearance, which generally leads to a longer circulation half-life.[3][4][5] However, this can sometimes come at the cost of reduced biological activity or in vitro potency due to steric hindrance.[2][3] Conversely, shorter linkers may offer enhanced stability and are desirable for applications like imaging where faster clearance is needed.[1] This guide explores these trade-offs through a data-driven comparison.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates [2]

Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [2]

Molecule TypePEG Linker LengthKey In Vitro Finding
Affibody-Drug ConjugateNoneBaseline cytotoxicity
Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG
Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG

Table 3: Comparative Performance of ADCs with Varying PEG Linker Lengths [6][7]

PEG Linker LengthPlasma Half-lifeIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Non-PEGylated-Lower11% decrease in tumor weight
PEG2-Similar to PEG435-45% decrease in tumor weight
PEG4-Similar to PEG235-45% decrease in tumor weight
PEG8LongerHigher75-85% reduction in tumor weights
PEG12LongerHigher75-85% reduction in tumor weights
PEG24LongestHighest75-85% reduction in tumor weights

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying PEG linker lengths.[8]

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., maleimide-activated)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[8]

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.[8]

  • Purification: Remove unconjugated drug-linker and other impurities using SEC.[8]

  • Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug.[8] Assess the level of aggregation by SEC.[8]

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the drug conjugate in a biological matrix.[6]

Materials:

  • Drug conjugate

  • Fresh plasma (e.g., human, mouse)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the drug conjugate in plasma at 37°C.[1][6]

  • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), aliquot a sample of the mixture.[1]

  • Stop the reaction by adding a quenching solution.

  • Quantify the amount of intact conjugate using a validated LC-MS/MS method.[6]

  • Plot the concentration of the intact conjugate over time to determine its stability profile.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of ADCs with different PEG linker lengths against target cancer cells.[8]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with serial dilutions of the ADCs and incubate for a specific period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) for each ADC.

Protocol 4: In Vivo Efficacy Study

Objective: To evaluate the antitumor efficacy of ADCs with different PEG linker lengths in a xenograft mouse model.[4]

Materials:

  • Immunodeficient mice (e.g., SCID or nude)

  • Tumor cells

  • ADCs with varying PEG linker lengths

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups and administer the ADCs (e.g., intravenously).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[4]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of PEG linker lengths.

PEG_Linker_Properties cluster_linker PEG Linker Length cluster_properties Bioconjugate Properties Shorter_Linker Shorter PEG Linker Stability Stability Shorter_Linker->Stability Increases Half_Life Circulation Half-Life Shorter_Linker->Half_Life Decreases Cytotoxicity In Vitro Cytotoxicity Shorter_Linker->Cytotoxicity Increases Longer_Linker Longer PEG Linker Solubility Solubility Longer_Linker->Solubility Increases Longer_Linker->Half_Life Increases Longer_Linker->Cytotoxicity Decreases Efficacy In Vivo Efficacy Longer_Linker->Efficacy Often Increases Immunogenicity Immunogenicity Longer_Linker->Immunogenicity Decreases

Caption: Relationship between PEG linker length and key bioconjugate properties.

ADC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Start: Design Drug-Linkers with Varying PEG Lengths Synthesis Synthesize and Purify ADCs Start->Synthesis Characterization Characterize ADCs (DAR, Aggregation) Synthesis->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation Characterization->In_Vivo Plasma_Stability Plasma Stability In_Vitro->Plasma_Stability Cytotoxicity_Assay Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay Pharmacokinetics Pharmacokinetics Study In_Vivo->Pharmacokinetics Efficacy_Study Efficacy Study (Xenograft Model) In_Vivo->Efficacy_Study Data_Analysis Analyze Data and Select Optimal Linker Plasma_Stability->Data_Analysis Cytotoxicity_Assay->Data_Analysis Pharmacokinetics->Data_Analysis Efficacy_Study->Data_Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy.[1] While longer PEG linkers generally lead to improved solubility and longer circulation times, an optimal length often needs to be determined empirically for each specific application.[1] The data presented in this guide highlights the importance of a systematic evaluation of different PEG linker lengths during the development of novel bioconjugates to achieve the desired therapeutic outcome. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.[2]

References

A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the design of effective bioconjugates, from fluorescently labeled proteins to cutting-edge antibody-drug conjugates (ADCs). These versatile reagents enable the covalent linkage of two different biomolecules, offering precise control over the resulting conjugate's architecture and function.[1] This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform rational selection for specific research and therapeutic applications.

Heterobifunctional crosslinkers possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process. This minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers.[1][2] The choice of reactive groups, the length and composition of the spacer arm, and the cleavability of the linker are all critical parameters that influence the stability, solubility, and biological activity of the final bioconjugate.[1][3]

Core Concepts in Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to target different functional groups on proteins or other biomolecules, such as primary amines (-NH2, found on lysine residues and the N-terminus) and sulfhydryls (-SH, found on cysteine residues).[4] The general structure consists of two reactive ends separated by a spacer arm. The nature of this spacer can influence the stability, solubility, and steric hindrance of the final conjugate.[4]

The most prevalent class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester for targeting amines with a maleimide group for targeting sulfhydryls.[4] This combination is central to the construction of many antibody-drug conjugates.[4]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the chemical specificities of their reactive ends. The most common functionalities targeted on biomolecules, particularly proteins, are primary amines and sulfhydryls. Other targeted groups include carbonyls, carboxyl groups, and non-specific C-H bonds (in the case of photoreactive linkers).[1]

Common Chemistries:

  • Amine-to-Sulfhydryl: This is one of the most widely used combinations in bioconjugation.[5]

  • Amine-to-Carboxyl: These linkers typically use a carbodiimide (like EDC) to activate carboxyl groups, which then react with primary amines.[6]

  • Carbonyl-to-Sulfhydryl: These linkers utilize a hydrazide or aminooxy group to react with carbonyls (aldehydes or ketones) and a maleimide group for sulfhydryls.[1]

  • Photoreactive Crosslinkers: These reagents have a specific reactive group on one end and a photoreactive group (e.g., aryl azide or diazirine) on the other. The photoreactive group is inert until activated by UV light, at which point it can react non-specifically with nearby C-H bonds.[3][7][8] This allows for temporal control over the crosslinking reaction and the ability to capture transient interactions.[1]

Head-to-Head Comparison of Key Heterobifunctional Crosslinkers

The performance of a heterobifunctional crosslinker is evaluated based on several parameters, including conjugation efficiency, the stability of the resulting conjugate, and the drug-to-antibody ratio (DAR) in the context of ADC development.[9]

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavableKey Features & Applications
SMCC NHS ester, Maleimide8.3NoNoWidely used for ADC development; stable thioether bond formation.[3][9]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3YesNoWater-soluble version of SMCC, ideal for proteins sensitive to organic solvents.[9]
MBS NHS ester, Maleimide9.9NoNoAnother common amine-to-sulfhydryl crosslinker with a slightly longer spacer arm than SMCC.
Sulfo-MBS Sulfo-NHS ester, Maleimide9.9YesNoWater-soluble analog of MBS, offering enhanced solubility for bioconjugation in aqueous buffers.[10]
GMBS NHS ester, Maleimide7.3NoNoA shorter chain amine-to-sulfhydryl crosslinker.[7]
Sulfo-GMBS Sulfo-NHS ester, Maleimide7.3YesNoWater-soluble version of GMBS.
EMCS NHS ester, Maleimide10.6NoNoFeatures a longer, more flexible spacer arm.[7]
Sulfo-EMCS Sulfo-NHS ester, Maleimide10.6YesNoWater-soluble counterpart to EMCS.[7]
LC-SMCC NHS ester, Maleimide13.6NoNoLong-chain version of SMCC, providing greater reach between conjugated molecules.
Sulfo-LC-SMCC Sulfo-NHS ester, Maleimide13.6YesNoWater-soluble long-chain SMCC derivative.
DBCO-NHS ester NHS ester, DibenzocyclooctyneN/ANoNoUsed in copper-free click chemistry for highly specific and stable conjugation.[9]
NHS-ASA NHS ester, Azidosalicylic acid10.6NoNoPhotoreactive crosslinker; azide group is activated by UV light for non-specific C-H insertion.[3]

Experimental Protocols

General Workflow for Two-Step Antibody-Drug Conjugation using NHS-Maleimide Crosslinkers

A two-step conjugation process is standard when using NHS-maleimide crosslinkers to minimize unwanted antibody crosslinking.[4] The process involves first activating the antibody with the crosslinker, removing the excess crosslinker, and then reacting the maleimide-activated antibody with the sulfhydryl-containing drug.[4]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-containing drug

  • NHS-Maleimide Crosslinker (e.g., SMCC, Sulfo-SMCC)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

  • Quenching Buffer (e.g., 1 M Tris, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Prepare a stock solution of the NHS-maleimide crosslinker in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the crosslinker solution to the antibody solution.[11]

    • Incubate for 30-60 minutes at room temperature.[2]

  • Removal of Excess Crosslinker:

    • Remove non-reacted crosslinker using a desalting column equilibrated with the maleimide reaction buffer.[2]

  • Conjugation with Thiol-Containing Molecule:

    • Immediately add the thiol-containing drug to the purified, maleimide-activated antibody. A 1.5- to 2-fold molar excess of the thiol-molecule over the protein is recommended.[2]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to cap any unreacted maleimide groups.

  • Purification:

    • Purify the antibody-drug conjugate using a desalting column or dialysis to remove excess drug and other reaction components.[11]

G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification A Antibody C Activated Antibody A->C Add crosslinker (10-20x molar excess) B NHS-Maleimide Crosslinker D Remove Excess Crosslinker C->D F Antibody-Drug Conjugate D->F Add drug (1.5-2x molar excess) E Thiol-containing Drug G Final ADC F->G Purify

General experimental workflow for a two-step SMCC conjugation.

Signaling Pathways and Applications

Heterobifunctional crosslinkers are instrumental in various applications, including the construction of Antibody-Drug Conjugates (ADCs). In this application, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The ADC then selectively delivers the drug to cancer cells.

G cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Drug Release cluster_apoptosis Cell Death ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Target Antigen Receptor Target Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Apoptosis Drug->Apoptosis Induction of Cell Death

Mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

Heterobifunctional crosslinkers are powerful reagents that enable the precise construction of complex bioconjugates.[4] The most common amine-to-sulfhydryl crosslinkers, such as SMCC and its derivatives, offer a robust and reliable method for applications like ADC development.[4][9] The choice between different reactive groups (e.g., maleimide vs. pyridyldithiol) and spacer arms (e.g., standard vs. PEGylated) depends on the specific requirements of the application, including the desired stability, solubility, and steric hindrance of the final conjugate.[3][4] Careful consideration of the comparative data and adherence to detailed experimental protocols are essential for achieving optimal results in bioconjugation.

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Azido-PEG4-NHS ester, a common bifunctional crosslinker used in bioconjugation and drug development, are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this reagent, minimizing risks and ensuring compliance with regulatory standards. Adherence to these protocols is essential for all personnel handling this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the potential hazards of this compound and to take appropriate safety measures. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety goggles with side shields.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Skin and Body Protection: A lab coat or other impervious clothing.[1][2]

  • Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[3]

An accessible safety shower and eyewash station are essential when working with this chemical.

Summary of Chemical Safety and Physical Data

The following table summarizes key quantitative and hazard information for this compound, compiled from various safety data sheets.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄N₄O₈[4][5]
Molecular Weight 388.37 g/mol [4]
Appearance Colorless to slightly yellow oil or solid/viscous liquid[6]
Storage Temperature -20°C, desiccate[6][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[5][6]
Flash Point 105°C[2]
Boiling Point 121°C / 22mmHg[2]
Primary Hazards May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[3][8]

Step-by-Step Disposal Protocol

The primary objective of this disposal protocol is to deactivate the reactive NHS ester group through hydrolysis, thereby reducing the chemical's reactivity before its final disposal as hazardous waste. This procedure is intended for small quantities of this compound typically used in a research laboratory setting.

Experimental Protocol: Deactivation of this compound via Hydrolysis

Materials:

  • This compound waste (solid or in solution)

  • 1M solution of a weak base (e.g., sodium bicarbonate or a phosphate buffer with a pH of 8.0-8.5)

  • Designated hazardous waste container

  • Secondary containment (e.g., a plastic tub)

  • pH indicator strips or a pH meter

  • Stir bar and stir plate

Procedure:

  • Preparation:

    • Conduct all steps within a certified chemical fume hood.

    • Prepare a 1M solution of a weak base, such as sodium bicarbonate.[3]

    • Place the container with the this compound waste into a secondary container to contain any potential spills.

  • Deactivation:

    • If the waste is a solid, dissolve it in a minimal amount of a compatible solvent such as DMSO or DMF before proceeding.[5][6]

    • Slowly add the 1M basic solution to the this compound waste while stirring. The NHS ester will undergo hydrolysis, releasing N-hydroxysuccinimide. A general guideline is to use a 10-fold molar excess of the base relative to the estimated amount of the NHS ester.[3]

    • Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.[3]

  • Neutralization and Verification:

    • After the reaction period, check the pH of the solution using a pH strip or meter.

    • If the solution is still acidic, continue to add the basic solution until the pH is neutral or slightly basic (pH 7-8).[3]

  • Final Disposal:

    • The neutralized solution should be collected in a properly labeled hazardous waste container.

    • The label must clearly state "Deactivated this compound waste" and list all components of the solution.

    • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal service.[3] Do not pour the waste down the drain. [9]

Disposal of Contaminated Materials
  • Any materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a sealed, clearly labeled hazardous waste container for solid waste.

  • For spills, absorb the material with an inert, liquid-binding material (e.g., vermiculite, sand).[3][8] Collect the absorbed material and any contaminated surfaces that have been decontaminated (e.g., with alcohol) into a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_deactivation Deactivation cluster_verification Verification & Collection cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood check_form Is waste solid or in solution? fume_hood->check_form dissolve Dissolve in minimal DMSO or DMF check_form->dissolve Solid add_base Slowly add 1M weak base (e.g., Sodium Bicarbonate) check_form->add_base Solution dissolve->add_base react Stir for at least 1 hour at room temperature add_base->react check_ph Check pH of solution react->check_ph adjust_ph Add more base if acidic check_ph->adjust_ph pH < 7 collect Collect neutralized solution in labeled hazardous waste container check_ph->collect pH 7-8 adjust_ph->check_ph ehs Arrange for pickup by EHS or approved vendor collect->ehs end End of Procedure ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.